AGN194204
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H32O2 |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(2E,4E)-3-methyl-5-[2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C24H32O2/c1-16(13-21(25)26)7-8-18-15-24(18,6)17-9-10-19-20(14-17)23(4,5)12-11-22(19,2)3/h7-10,13-14,18H,11-12,15H2,1-6H3,(H,25,26)/b8-7+,16-13+ |
Clave InChI |
BOOOLEGQBVUTKC-YWRSBGDESA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/C=C/C1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES canónico |
CC(=CC(=O)O)C=CC1CC1(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Sinónimos |
AGN 194204 AGN-194204 AGN194204 NRX 194204 NRX-194204 NRX194204 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AGN194204
For Researchers, Scientists, and Drug Development Professionals
AGN194204, also known as IRX4204, is a synthetic, orally active, and selective agonist for the Retinoid X Receptors (RXRs) with demonstrated anti-inflammatory, anticarcinogenic, and immunomodulatory properties.[1][2][3] This document provides a detailed overview of its core mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of key pathways.
Core Mechanism: Selective RXR Agonism
The primary mechanism of action of this compound is its selective binding to and activation of Retinoid X Receptors (RXRα, RXRβ, and RXRγ).[3] RXRs are nuclear receptors that play a central role in regulating gene transcription.[3] They function by forming heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Vitamin D Receptor (VDR), and Retinoic Acid Receptors (RARs).[2][4][5] This heterodimerization allows RXRs to control a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3]
A key feature of this compound is its high selectivity for RXRs over RARs, which may contribute to a more favorable toxicity profile compared to non-selective retinoids.[2][6]
Quantitative Pharmacological Profile
The binding affinity (Kd) and functional potency (EC50) of this compound for the three RXR isoforms have been quantified, demonstrating a high-affinity interaction.
| Parameter | RXRα | RXRβ | RXRγ | Reference(s) |
| Binding Affinity (Kd) | 0.4 nM | 3.6 nM | 3.8 nM | [1][2][3] |
| Functional Potency (EC50) | 0.2 nM | 0.8 nM | 0.08 nM | [1][2][3] |
| Table 1: Binding Affinity and Functional Potency of this compound for RXR Isoforms. |
Key Signaling Pathways and Biological Effects
Activation of RXRs by this compound triggers several downstream signaling pathways, leading to its observed therapeutic effects.
Upon ligand binding, the RXR heterodimer complex undergoes a conformational change, recruits co-activator proteins, and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Caption: RXR heterodimerization and gene transcription pathway activated by this compound.
This compound exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In macrophage-like cells, it blocks the degradation of IκBα, an inhibitor of NF-κB.[1][2] This prevents the translocation of NF-κB to the nucleus, thereby suppressing the expression of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[1][2][6]
Caption: this compound inhibits the NF-κB inflammatory pathway.
This compound has been shown to induce apoptosis and senescence in cancer cells and reduce tumor growth in animal models.[1][3][8] In HER2-positive breast cancer cells, it modulates lipid metabolism and induces senescence.[8] Furthermore, it can potentiate the anti-proliferative and apoptotic effects of PPAR ligands.[5]
In the context of the immune system, this compound promotes the differentiation of anti-inflammatory inducible regulatory T cells (iTregs) while suppressing the development of pro-inflammatory T helper 17 (Th17) cells.[9] This action is beneficial in models of autoimmune disease, such as experimental autoimmune encephalomyelitis.[9]
Experimental Protocols
The mechanism of action of this compound has been elucidated through various in vitro and in vivo experiments.
-
Objective: To determine the effect of this compound on the production of inflammatory mediators.
-
Methodology:
-
RAW264.7 cells are cultured under standard conditions.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 0-100 nM) for a specified duration (e.g., 24 hours).[1][2]
-
Inflammation is induced by adding lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α).[1][2]
-
After incubation, the cell culture supernatant is collected.
-
Nitric oxide (NO) levels are measured using the Griess assay.
-
Interleukin-6 (IL-6) levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Cell lysates are analyzed by Western blot to assess the degradation of IκBα.[1][2]
-
-
Results: this compound treatment was found to block the LPS- and TNF-α-induced release of NO and IL-6 and prevent the degradation of IκBα.[1][2]
Caption: Workflow for in vitro anti-inflammatory experiments with this compound.
-
Objective: To evaluate the effect of this compound on tumor growth in a lung cancer model.
-
Animal Model: Female A/J mice, a model susceptible to lung cancer.[3]
-
Methodology:
-
Mice are treated with a carcinogen to induce lung tumor formation.
-
Animals are randomized into control and treatment groups.
-
The treatment group receives daily oral administration of this compound (30-60 mg/kg) for an extended period (e.g., 15 weeks).[2][3] The control group receives a vehicle.
-
At the end of the study, mice are euthanized, and their lungs are harvested.
-
The number and size of tumors on the lung surface are counted and measured.
-
Histological analysis is performed to determine the total tumor volume.[3]
-
-
Results: this compound treatment significantly reduced the number, size, and total volume of lung tumors compared to the control group.[3]
Summary and Conclusion
This compound is a potent and selective RXR agonist that exerts its biological effects primarily through the modulation of gene transcription via RXR heterodimers. Its mechanism involves potent anti-inflammatory activity through the inhibition of the NF-κB pathway, as well as anticarcinogenic and immunomodulatory effects by inducing apoptosis in cancer cells and shifting T cell differentiation towards a regulatory phenotype. The quantitative data and experimental evidence strongly support its role as a targeted therapeutic agent, and its selectivity for RXRs may offer advantages over less specific retinoid compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
AGN194204 (IRX4204): A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties and Applications of the Selective Retinoid X Receptor (RXR) Agonist AGN194204 (IRX4204)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as IRX4204, is a potent and selective second-generation agonist of the Retinoid X Receptor (RXR).[1] It belongs to a class of compounds known as rexinoids.[2] Extensive preclinical and clinical research has demonstrated its potential therapeutic applications in oncology, neurodegenerative disorders, and autoimmune diseases.[3] This technical guide provides a comprehensive overview of this compound (IRX4204), focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.
Core Data Summary
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | (2E,4E)-3-methyl-5-[2-methyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid | [4] |
| Molecular Formula | C24H32O2 | [4] |
| Molecular Weight | 352.51 g/mol | [5] |
| CAS Number | 220619-73-8 | [5] |
| Synonyms | IRX4204, NRX194204, VTP 194204 | [5][6] |
Pharmacological Properties
| Parameter | Value | Target | Reference |
| Binding Affinity (Kd) | 0.4 nM | RXRα | [7][8] |
| 3.6 nM | RXRβ | [7][8] | |
| 3.8 nM | RXRγ | [7][8] | |
| Half Maximal Effective Concentration (EC50) | 0.2 nM | RXRα | [7][8] |
| 0.8 nM | RXRβ | [7][8] | |
| 0.08 nM | RXRγ | [7][8] |
This compound (IRX4204) is highly selective for RXRs and does not exhibit activity against Retinoic Acid Receptors (RARs).[6][7]
Mechanism of Action and Signaling Pathways
This compound (IRX4204) exerts its biological effects by binding to and activating RXRs. RXRs are nuclear receptors that form homodimers or heterodimers with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[2][9] Upon ligand binding, these receptor complexes translocate to the nucleus and bind to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating gene transcription.[1]
The selectivity of IRX4204 for RXRs leads to a distinct pharmacological profile compared to non-selective retinoids, which can activate both RXR and RAR pathways.[9] This selectivity is thought to contribute to its favorable safety profile.[9]
Anti-Inflammatory Signaling
In inflammatory conditions, this compound (IRX4204) has been shown to suppress the production of pro-inflammatory mediators.[7] One key mechanism involves the inhibition of the NF-κB pathway.
Caption: this compound (IRX4204) Anti-Inflammatory Signaling Pathway.
Immunomodulatory Effects in Autoimmune Disease Models
In models of autoimmune diseases like multiple sclerosis, IRX4204 has been shown to modulate the balance of T helper cells, promoting the differentiation of regulatory T cells (Tregs) while suppressing the development of pro-inflammatory Th17 cells.[2]
Caption: this compound (IRX4204) Modulation of T Cell Differentiation.
Key Experimental Data and Protocols
In Vitro Studies
Objective: To determine the binding affinity and functional activity of this compound (IRX4204) for RXR subtypes.
Quantitative Data:
| Receptor | Binding Affinity (Kd) | EC50 |
| RXRα | 0.4 nM | 0.2 nM |
| RXRβ | 3.6 nM | 0.8 nM |
| RXRγ | 3.8 nM | 0.08 nM |
| Data from MedChemExpress.[7][8] |
Experimental Protocol (General):
-
Binding Assays: Competitive binding assays are typically performed using radiolabeled ligands (e.g., [3H]-9-cis-retinoic acid) and cell extracts or purified recombinant RXR proteins. The displacement of the radioligand by increasing concentrations of this compound (IRX4204) is measured to calculate the Kd. Scintillation Proximity Assay (SPA) is a common high-throughput method.[10]
-
Transactivation Assays: A reporter gene assay is used to measure the ability of this compound (IRX4204) to activate RXR-mediated gene transcription.[11]
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or COS-1) is used.
-
Transfection: Cells are co-transfected with an expression vector for the specific RXR isoform (α, β, or γ) and a reporter plasmid containing an RXRE upstream of a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells are treated with varying concentrations of this compound (IRX4204).
-
Analysis: Reporter gene activity (e.g., luminescence) is measured to determine the EC50 value. Data is often expressed as a percentage of the maximal activity obtained with a known potent agonist.[11]
-
Objective: To evaluate the anti-inflammatory effects of this compound (IRX4204) in a macrophage cell line.
Quantitative Data:
| Treatment | Effect | Concentration |
| This compound (IRX4204) | Inhibition of nitric oxide (NO) and IL-6 release | 0-100 nM |
| Inhibition of IκBα degradation | 0-100 nM | |
| Data from MedChemExpress, based on studies in RAW 264.7 cells.[7][8] |
Experimental Protocol:
-
Cell Culture: RAW 264.7 murine macrophage-like cells are cultured in DMEM supplemented with 10% FBS.[12]
-
Treatment: Cells are pre-treated with this compound (IRX4204) (0-100 nM) for a specified period (e.g., 24 hours).[7]
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and tumor necrosis factor-α (TNF-α) to induce an inflammatory response.[7]
-
Analysis:
-
NO Production: Nitrite concentration in the culture supernatant is measured using the Griess assay as an indicator of NO production.[12]
-
IL-6 Secretion: IL-6 levels in the supernatant are quantified by ELISA.
-
IκBα Degradation: Cellular lysates are analyzed by Western blotting using an antibody specific for IκBα.
-
Preclinical In Vivo Studies
Objective: To assess the efficacy of IRX4204 in an animal model of multiple sclerosis.
Quantitative Data:
| Treatment | Effect |
| IRX4204 | Profoundly attenuates both active and Th17-mediated passive EAE.[2] |
| Decreased numbers of CD4+ T cells producing pro-inflammatory cytokines.[2] | |
| Reduced disease severity and CNS infiltration of CD4 T cells.[9] |
Experimental Protocol:
-
Animal Model: EAE is induced in female C57BL/6 mice.[13]
-
Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[13][14]
-
Treatment: IRX4204 is administered orally at a specified dose and frequency.
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, paralysis) and scored on a standardized scale (e.g., 0-5).[5]
-
Histology: Spinal cords are collected at the end of the study for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Flow Cytometry: Splenocytes and lymph node cells are analyzed for the frequency of different T cell subsets (e.g., Th1, Th17, Treg).
-
Objective: To evaluate the neuroprotective effects of IRX4204 in a rat model of Parkinson's disease.
Quantitative Data:
| Treatment | Effect |
| IRX4204 | Reduced loss of dopaminergic neurons.[15] |
| Improved motor function (forelimb use).[15] |
Experimental Protocol:
-
Animal Model: Unilateral lesions are created in the medial forebrain bundle (MFB) of adult male Wistar rats using the neurotoxin 6-OHDA.[16][17]
-
Treatment: IRX4204 is administered orally.
-
Behavioral Assessment: Motor function is assessed using tests such as:
-
Cylinder Test: To measure forelimb use asymmetry.[15]
-
Rotational Behavior: Apomorphine- or amphetamine-induced rotations are counted.
-
-
Histological Analysis: Brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
Objective: To determine the anti-tumor efficacy of IRX4204 in a model of HER2-positive breast cancer.
Quantitative Data:
| Model | Treatment | Tumor Growth Reduction |
| MMTV-ErbB2 mouse | IRX4204 (10 mg/kg, p.o.) | 49% |
| HER2-positive PDX | IRX4204 | 44% |
| Data from Coleman D, et al. (2024).[18] |
Experimental Protocol:
-
Animal Model: Syngeneic mouse models (MMTV-ErbB2) or patient-derived xenograft (PDX) models with HER2-positive tumors are used.[1][18]
-
Tumor Implantation: Tumor fragments or cells are implanted into the mammary fat pad of recipient mice.[1]
-
Treatment: When tumors reach a specified size (e.g., 50-100 mm³), mice are treated with IRX4204 (e.g., 10 mg/kg) by oral gavage, typically 5 days a week.[1]
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., three times a week) with calipers.[1]
-
Mechanism of Action Studies: In vitro assays on cell lines are used to investigate the effects on cell cycle, apoptosis, senescence, and lipid metabolism.[19][20]
Clinical Studies
Objective: To evaluate the safety, tolerability, and preliminary efficacy of IRX4204 in patients with early Parkinson's disease.
Quantitative Data:
| Dose | Safety and Tolerability | Efficacy |
| 5, 10, 20 mg/day (oral, 30 days) | Generally safe and well-tolerated.[6] Known RXR agonist class side effects (reversible reductions in TSH, T4, leukocytes; increased triglycerides) were observed.[6] | Trend towards reduction in UPDRS total scores by 4.6 (SD 3.9).[6] 13 out of 15 patients showed improvement in total motor scores.[15] |
Experimental Protocol:
-
Study Design: Single-center, open-label trial.[6]
-
Participants: 15 patients with early-stage Parkinson's disease.[15]
-
Treatment: Patients were enrolled in three cohorts and received oral IRX4204 once daily at 5, 10, or 20 mg/day for 30 days.[6]
-
Assessments:
-
Safety: Monitoring of adverse events and clinical laboratory tests.
-
Efficacy: Unified Parkinson's Disease Rating Scale (UPDRS) scores were assessed at baseline and at days 14 and 29.
-
Imaging: Dopamine transporter (DAT) binding was evaluated using [123I]β-CIT SPECT imaging at baseline and day 30.[6]
-
Caption: Phase 1 Clinical Trial Workflow for IRX4204 in Parkinson's Disease.
Conclusion
This compound (IRX4204) is a highly selective and potent RXR agonist with a compelling profile for further investigation in a range of therapeutic areas. Its well-defined mechanism of action, demonstrated efficacy in various preclinical models, and favorable safety profile in early clinical trials underscore its potential as a novel therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the scientific and clinical attributes of this compound (IRX4204).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. io-therapeutics.com [io-therapeutics.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. hookelabs.org [hookelabs.org]
- 6. neurology.org [neurology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 9. grantome.com [grantome.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 14. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN194204: A Selective Retinoid X Receptor (RXR) Agonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AGN194204, also known as IRX4204, is a potent and selective synthetic agonist for the Retinoid X Receptors (RXRs). RXRs are critical nuclear receptors that function as master regulators of a wide array of physiological processes by forming homodimers or heterodimers with other nuclear receptors. This guide provides a comprehensive technical overview of this compound, including its binding and activation profiles, detailed experimental protocols for its characterization, and a review of the key signaling pathways it modulates. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and utilization of this selective RXR agonist.
Introduction to this compound and Retinoid X Receptors (RXRs)
Retinoid X Receptors (RXRα, RXRβ, and RXRγ) are ligand-activated transcription factors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism.[1] RXRs can function as homodimers (RXR/RXR) or as heterodimeric partners for a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Vitamin D Receptor (VDR), and Thyroid Hormone Receptor (TR).[2][3][4] This ability to partner with multiple receptors places RXRs at the center of numerous signaling pathways.[1]
This compound is a third-generation rexinoid that exhibits high selectivity for the three RXR isotypes and is notably inactive against RARs.[1][5] This selectivity makes it a valuable tool for dissecting the specific roles of RXR-mediated signaling pathways, distinct from those activated by RARs. This compound has demonstrated anti-inflammatory and anticarcinogenic properties in preclinical studies.[1][5]
Quantitative Data: Binding Affinity and Activation Potential
The selectivity and potency of this compound are quantified by its dissociation constant (Kd) and the concentration required for half-maximal activation (EC50). The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity (Kd) of this compound for RXR Isoforms
| Receptor Isoform | Kd (nM) | Reference |
| RXRα | 0.4 | [5] |
| RXRβ | 3.6 | [5] |
| RXRγ | 3.8 | [5] |
Table 2: Activation Potential (EC50) of this compound for RXR Isoforms
| Receptor Isoform | EC50 (nM) | Reference |
| RXRα | 0.2 | [5] |
| RXRβ | 0.8 | [5] |
| RXRγ | 0.08 | [5] |
Note: this compound is reported to be inactive against Retinoic Acid Receptors (RARs).[1][5]
Signaling Pathways
The biological effects of this compound are mediated through the activation of RXR-containing dimers, which then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) or other hormone response elements in the promoter regions of target genes, thereby modulating their transcription.
RXR Homodimer Signaling
Upon binding this compound, RXR can form a homodimer (RXR/RXR) which typically binds to a direct repeat of the consensus sequence AGGTCA separated by one nucleotide (DR-1).[6] This activation leads to the recruitment of coactivator proteins and the initiation of target gene transcription.
RXR-RAR Heterodimer Signaling
RXR frequently forms heterodimers with RARs. In the absence of an RAR ligand, the RXR/RAR heterodimer can be activated by an RXR agonist like this compound, but this is dependent on the specific response element. More commonly, the heterodimer is activated when both receptors are bound by their respective ligands, leading to a synergistic transcriptional response.[7] This is an example of a conditionally permissive heterodimer.
RXR-PPAR Heterodimer Signaling
RXR also forms permissive heterodimers with PPARs.[5] In these pairings, the heterodimer can be activated by an RXR agonist (like this compound) alone, a PPAR agonist alone, or by both ligands, which often results in a more robust transcriptional activation.[5][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
General Experimental Workflow for Characterizing a Selective RXR Agonist
RXR Transactivation Assay
This assay measures the ability of this compound to activate RXR-mediated gene transcription.
Materials:
-
HEK293T cells
-
DMEM with 10% charcoal-stripped FBS
-
RXR expression plasmid (e.g., pCMX-hRXRα)
-
Luciferase reporter plasmid containing an RXRE (e.g., pRXRE-tk-luc)
-
Control plasmid for transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[2]
-
Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[2]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.[2]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[2]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Radioligand Binding Assay
This competitive binding assay determines the affinity (Kd) of this compound for RXRs.
Materials:
-
Nuclear extracts from cells overexpressing a specific RXR isoform
-
Radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid)
-
This compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Protocol:
-
Reaction Setup: In a multi-well plate, combine the nuclear extract, a fixed concentration of the radiolabeled RXR agonist, and varying concentrations of unlabeled this compound (the competitor). Include a control with no competitor (total binding) and a control with a large excess of unlabeled agonist (non-specific binding).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-ligand complexes.[9]
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Kd can then be calculated using the Cheng-Prusoff equation.
In Vitro Anti-Inflammatory Assay: Inhibition of IκBα Degradation
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to prevent the degradation of IκBα in response to an inflammatory stimulus.
Materials:
-
RAW264.7 macrophage-like cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed RAW264.7 cells and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).[10]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.[10]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against IκBα.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.[10]
-
-
Data Analysis: Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities and normalize the IκBα levels to the loading control. Compare the IκBα levels in the this compound-treated samples to the LPS-only treated sample to determine the extent of inhibition of IκBα degradation.
Apoptosis Assay in Breast Cancer Cells
This assay quantifies the induction of apoptosis by this compound in breast cancer cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
SK-BR-3 human breast cancer cells
-
Appropriate cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed SK-BR-3 cells and treat them with this compound (e.g., 1 µM) or vehicle control for a specified duration (e.g., 72 hours).[5]
-
Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[11]
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
In Vivo Anticarcinogenic Study in an A/J Mouse Model of Lung Cancer
This protocol outlines a general procedure to evaluate the efficacy of this compound in a chemically induced lung cancer model.
Materials:
-
Female A/J mice
-
Lung carcinogen (e.g., vinyl carbamate (B1207046) or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK))
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Animal housing and handling equipment
-
Histology equipment
Protocol:
-
Tumor Induction: Induce lung tumors in A/J mice by administering a carcinogen.[12] Allow sufficient time for tumors to develop.
-
Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). Administer this compound or vehicle orally on a daily basis for a specified period (e.g., 15 weeks).[13]
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Tumor Assessment:
-
Count the number of tumors on the lung surface.
-
Measure the size of the tumors.
-
Fix the lungs in formalin, embed in paraffin, and section for histological analysis.
-
Stain the sections (e.g., with H&E) and evaluate the tumor burden and morphology.
-
-
Data Analysis: Statistically compare the tumor number, size, and volume between the treatment groups and the vehicle control group to assess the anticarcinogenic efficacy of this compound.
Conclusion
This compound is a highly selective and potent RXR agonist that serves as an invaluable tool for investigating the complex roles of RXR-mediated signaling in health and disease. Its inactivity against RARs allows for the specific interrogation of RXR pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to effectively utilize this compound in their studies, contributing to a deeper understanding of nuclear receptor biology and the development of novel therapeutics.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 8. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The A/J mouse lung as a model for developing new chemointervention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiation-guided drug delivery to mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AGN194204 Binding Affinity for RXR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of AGN194204 for the Retinoid X Receptor (RXR) isoforms. It includes quantitative binding data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a potent and selective agonist for Retinoid X Receptors (RXRs), demonstrating high binding affinity for all three RXR isoforms: RXRα, RXRβ, and RXRγ. The compound is inactive against Retinoic Acid Receptors (RARs), highlighting its selectivity.[1][2] The dissociation constants (Kd) and the half-maximal effective concentrations (EC50) are summarized in the table below.
| Isoform | Dissociation Constant (Kd) (nM) | EC50 (nM) |
| RXRα | 0.4[1][2] | 0.2[1][2] |
| RXRβ | 3.6[1][2] | 0.8[1][2] |
| RXRγ | 3.8[1][2] | 0.08[1][2] |
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound for RXR isoforms is typically determined using a competitive radioligand binding assay. This technique measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.
Materials and Reagents
-
Receptor Source: Purified recombinant human RXRα, RXRβ, and RXRγ ligand-binding domains (LBDs).
-
Radioligand: A high-affinity radiolabeled RXR agonist, such as [³H]-9-cis-retinoic acid.
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing a carrier protein like bovine serum albumin (BSA) to reduce non-specific binding.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from free radioligand.
Assay Procedure
-
Incubation: A constant concentration of the RXR isoform and the radioligand are incubated with varying concentrations of the unlabeled test compound, this compound.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding reaction to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis
The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the dissociation constant (Kd) of this compound for each RXR isoform using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: RXR Heterodimer Activation
Retinoid X Receptors function as ligand-activated transcription factors.[3] Upon binding to an agonist like this compound, RXR undergoes a conformational change. This change promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins.[3] RXRs typically form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[3] These heterodimers then bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: RXR heterodimer signaling pathway upon agonist binding.
References
The Anti-inflammatory Properties of AGN194204: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptor (RXR) with significant anti-inflammatory properties demonstrated in a variety of preclinical models. As a key regulator of numerous signaling pathways, RXR activation by this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, comprehensive summaries of quantitative data, and detailed experimental protocols for key in vitro and in vivo studies. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. The nuclear receptor Retinoid X Receptor (RXR) has emerged as a critical regulator of inflammatory and immune responses.[1] RXRs form heterodimers with other nuclear receptors, thereby controlling the transcription of a wide array of genes involved in cell proliferation, differentiation, and inflammation.[2][3]
This compound is a synthetic, orally active, and highly selective RXR agonist.[2][4] Its selectivity for RXR over Retinoic Acid Receptors (RARs) is a key feature, potentially reducing the toxicity associated with non-selective retinoids.[4] This document outlines the compelling evidence for the anti-inflammatory properties of this compound, focusing on its molecular mechanism and its effects in relevant experimental models.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of RXR. As an RXR agonist, it binds to RXR isoforms with high affinity, initiating a cascade of transcriptional regulation.
RXR Agonism and Binding Affinity
This compound is a potent agonist for all three RXR isoforms (α, β, and γ). Its binding affinities (Kd) and effective concentrations (EC50) are in the nanomolar range, highlighting its potency.[2][4]
| Parameter | RXRα | RXRβ | RXRγ |
| Kd (nM) | 0.4 | 3.6 | 3.8 |
| EC50 (nM) | 0.2 | 0.8 | 0.08 |
| Table 1: Binding Affinities and Effective Concentrations of this compound for RXR Isoforms. Data sourced from MedChemExpress and Network of Cancer Research.[2][4] |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways, most notably the NF-κB pathway and T-cell differentiation pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the p65 subunit of NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[5][6] this compound has been shown to inhibit the NF-κB pathway, thereby suppressing the production of these inflammatory mediators.[4][7] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4]
Figure 1: Proposed Mechanism of NF-κB Pathway Inhibition by this compound.
This compound has been shown to modulate the differentiation of CD4+ T-helper (Th) cells, promoting an anti-inflammatory phenotype. Specifically, it enhances the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance, while suppressing the differentiation of pro-inflammatory Th17 cells.[7][8][9] This shift in the Treg/Th17 balance is a key mechanism for its efficacy in models of autoimmune disease.[8]
Figure 2: Modulation of T-Cell Differentiation by this compound.
In Vitro Anti-inflammatory Effects
Inhibition of Inflammatory Mediators in Macrophages
Studies using the RAW264.7 macrophage-like cell line have demonstrated the potent anti-inflammatory effects of this compound.[4][7]
| Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| RAW264.7 | LPS | 100 nM | Inhibition of Nitric Oxide (NO) production | [7] |
| RAW264.7 | LPS | 100 nM | Inhibition of Interleukin-6 (IL-6) release | [7] |
| RAW264.7 | LPS | 100 nM | Inhibition of Cyclooxygenase-2 (COX-2) expression | [7] |
| RAW264.7 | TNF-α | 0-100 nM | Blocks degradation of IκBα | [4] |
| Table 2: Summary of In Vitro Anti-inflammatory Effects of this compound in RAW264.7 Macrophages. |
Modulation of T-Cell Polarization
In vitro studies on primary T-cells have confirmed the role of this compound in directing T-cell differentiation towards an anti-inflammatory phenotype.[7][9]
| Cell Type | Culture Condition | This compound Concentration | Effect | Reference |
| Mouse Naive CD4+ T-cells | iTreg polarizing | 100 nM | Promotes iTreg differentiation | [7] |
| Mouse Naive CD4+ T-cells | Th17 polarizing | 100 nM | Inhibits Th17 differentiation | [7] |
| Human Naive CD4+ T-cells | aTreg skewing | 0.1 nM | Increases aTreg conversion and proliferation | [9] |
| Human T-cells | Th17 skewing | Not specified | Reduced IL-17A/F secretion | [9] |
| Table 3: Summary of this compound's Effects on In Vitro T-Cell Polarization. |
In Vivo Anti-inflammatory Effects
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis, characterized by central nervous system (CNS) inflammation and demyelination. Treatment with this compound has been shown to significantly ameliorate disease severity in this model.[3][8]
| Animal Model | Disease Induction | This compound Treatment | Key Findings | Reference |
| C57BL/6 mice | MOG35-55 peptide | 12 mg/kg/day, oral gavage | Reduced clinical scores, decreased CNS inflammation, reduced demyelination, and axonal transection. | [3][8] |
| Table 4: Summary of In Vivo Anti-inflammatory Effects of this compound in the EAE Model. |
Experimental Protocols
In Vitro Macrophage Inflammation Assay
Figure 3: Experimental Workflow for In Vitro Macrophage Inflammation Assay.
Protocol:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for nitric oxide (NO) and cytokine analysis. Lyse the cells for protein analysis.
-
Analysis:
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the concentration of IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Western Blot: Analyze the expression of proteins such as COX-2 and IκBα in the cell lysates.
-
In Vitro T-Cell Differentiation Assay
Figure 4: Experimental Workflow for In Vitro T-Cell Differentiation Assay.
Protocol:
-
Isolation of Naive CD4+ T-cells: Isolate naive CD4+ T-cells from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture and Polarization:
-
iTreg Polarization: Culture naive CD4+ T-cells with plate-bound anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.
-
Th17 Polarization: Culture naive CD4+ T-cells with plate-bound anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-6.
-
-
Treatment: Add this compound (e.g., 100 nM) or vehicle control to the culture medium at the time of plating.
-
Incubation: Incubate the cells for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis:
-
Flow Cytometry: Stain the cells for intracellular markers to identify T-cell subsets. Use anti-FoxP3 antibody to identify Treg cells and anti-IL-17 antibody to identify Th17 cells. Analyze the stained cells using a flow cytometer.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
Figure 5: Experimental Workflow for the In Vivo EAE Model.
Protocol:
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
Immunization:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.
-
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer Pertussis Toxin intraperitoneally.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
Treatment: Begin daily oral gavage with this compound (12 mg/kg) or vehicle control at the peak of the disease (typically around day 14-16 post-immunization).
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the spinal cords for histological analysis to assess inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).
Conclusion
This compound is a potent and selective RXR agonist with well-documented anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway and modulate T-cell differentiation towards an anti-inflammatory phenotype underscores its therapeutic potential for a range of inflammatory and autoimmune disorders. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the anti-inflammatory activities of this compound and other RXR agonists. Further investigation into the clinical efficacy and safety of this compound in inflammatory conditions is warranted.
References
- 1. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. io-therapeutics.com [io-therapeutics.com]
- 8. Selective retinoid X receptor agonism promotes functional recovery and myelin repair in experimental autoimmune encephalomyelitis | springermedizin.de [springermedizin.de]
- 9. io-therapeutics.com [io-therapeutics.com]
AGN194204: A Deep Dive into its Modulation of Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Retinoid X Receptor (RXR) Agonism
AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptors (RXRs), a class of nuclear receptors that play a pivotal role in regulating gene transcription. Unlike pan-agonists that activate both Retinoic Acid Receptors (RARs) and RXRs, this compound's selectivity for RXR subtypes (RXRα, RXRβ, and RXRγ) allows for a more targeted modulation of gene expression, potentially reducing the side effects associated with broader retinoid activity.[1] This targeted action has positioned this compound as a promising therapeutic agent in various contexts, including oncology and inflammatory diseases.
The fundamental mechanism through which this compound modulates gene transcription is by binding to RXRs, which then form heterodimers with other nuclear receptors. These receptor pairs, including those with Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptor (VDR), bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby activating or repressing their transcription.
Quantitative Insights into Gene Modulation
The binding affinity and potency of this compound for the different RXR subtypes have been quantitatively characterized, demonstrating its high selectivity. The following table summarizes these key pharmacological parameters.
| Parameter | RXRα | RXRβ | RXRγ | Reference |
| Binding Affinity (Kd) | 0.4 nM | 3.6 nM | 3.8 nM | [1] |
| Potency (EC50) | 0.2 nM | 0.8 nM | 0.08 nM | [1] |
| Gene | Cell Type | Modulation | Fold Change | Reference |
| CDKN1A (p21) | MCF7 breast cancer cells | Upregulation | 35-fold | [2] |
| TGF-β1 | Nephritic glomeruli | Downregulation | Significant | |
| Nitric Oxide Synthase (iNOS) | RAW264.7 macrophages | Downregulation (of NO production) | Significant | [1] |
| Interleukin-6 (IL-6) | RAW264.7 macrophages | Downregulation | Significant | [1] |
Signaling Pathways Modulated by this compound
The transcriptional effects of this compound are mediated through complex signaling networks. As an RXR agonist, it influences not only the direct targets of RXR heterodimers but also crosstalks with other major signaling pathways, including the NF-κB and AP-1 pathways, which are central regulators of inflammation and cell proliferation.
RXR Heterodimerization and Transcriptional Activation
The canonical pathway for this compound action involves its binding to RXR, which then partners with other nuclear receptors. This heterodimer then binds to the response elements on the DNA, recruiting co-activator proteins and initiating gene transcription.
References
The Role of AGN194204 in Nuclear Receptor Heterodimerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN194204, a potent and selective retinoid X receptor (RXR) agonist, plays a critical role in modulating gene expression through the intricate network of nuclear receptor heterodimerization. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with RXR and the subsequent functional consequences for RXR-containing heterodimers, particularly the well-characterized RAR-RXR complex. This document summarizes key quantitative data, details relevant experimental protocols for studying these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and Nuclear Receptor Heterodimerization
Nuclear receptors are a superfamily of ligand-inducible transcription factors that regulate a vast array of physiological processes, including development, metabolism, and immunity. A key feature of many nuclear receptors is their ability to form heterodimers, with the Retinoid X Receptor (RXR) serving as a common partner for numerous other nuclear receptors, such as the Retinoic Acid Receptor (RAR), the Vitamin D Receptor (VDR), and the Peroxisome Proliferator-Activated Receptor (PPAR). These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound is a synthetic, orally active small molecule that functions as a selective agonist for RXR. Its high affinity and selectivity for RXR isoforms, coupled with its inactivity towards RAR, make it a valuable tool for dissecting the specific roles of RXR in various signaling pathways. By activating RXR, this compound can influence the transcriptional activity of a wide range of RXR-containing heterodimers, making it a compound of significant interest in drug discovery and development for various diseases, including cancer and metabolic disorders.
Quantitative Data on this compound and Receptor Interactions
The following tables summarize the available quantitative data regarding the binding affinity and efficacy of this compound for RXR subtypes, as well as the impact of RXR agonists on RAR-RXR heterodimer function.
Table 1: this compound Binding Affinity (Kd) and Efficacy (EC50) for RXR Subtypes
| Receptor Subtype | Binding Affinity (Kd) (nM) | Efficacy (EC50) (nM) |
| RXRα | 0.4[1] | 0.2[1] |
| RXRβ | 3.6[1] | 0.8[1] |
| RXRγ | 3.8[1] | 0.08[1] |
| RAR | Inactive[1] | Inactive[1] |
Table 2: Effect of Selective RXR Agonists on RAR-RXR Heterodimer Function (Inferred for this compound)
| Parameter | Ligand Condition | Effect | Quantitative Data (Proxy) |
| DNA Binding Affinity | No Ligand | Basal binding | - |
| RAR Agonist | Increased RAR-RXR binding | - | |
| Selective RXR Agonist (e.g., LG268) | Increased RAR-RXR heterodimerization and enhanced DNA-bound fraction of RAR [2] | Not directly quantified for this compound | |
| RAR Agonist + Selective RXR Agonist | Synergistic increase in DNA binding [2] | Not directly quantified for this compound | |
| Coactivator Recruitment (SRC-1) | No Ligand | Low affinity | Kd > 10,000 nM |
| RAR Agonist (AM580) | Increased affinity | Kd = 230 nM | |
| Selective RXR Agonist (CD3254) | Slight increase in affinity | Kd = 1,200 nM | |
| RAR Agonist (AM580) + Selective RXR Agonist (CD3254) | Synergistic high-affinity binding | Kd = 40 nM |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involving this compound and nuclear receptor heterodimerization.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the effects of this compound on nuclear receptor heterodimerization.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Objective: To determine if this compound modulates the interaction between RXR and its heterodimerization partners (e.g., RAR).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with expression vectors encoding tagged versions of RXR (e.g., FLAG-RXR) and its partner (e.g., HA-RAR).
-
-
Treatment:
-
Treat the transfected cells with this compound, a vehicle control, and potentially a RAR agonist for comparison or to study synergistic effects.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody).
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using a suitable elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA) to detect the presence of the co-immunoprecipitated partner.
-
Förster Resonance Energy Transfer (FRET) for In Vivo Interaction
Objective: To visualize and quantify the proximity of RXR and its heterodimerization partner in living cells in the presence of this compound.
Methodology:
-
Plasmid Construction and Transfection:
-
Generate expression vectors encoding RXR and its partner fused to a FRET pair of fluorescent proteins (e.g., RXR-CFP and RAR-YFP).
-
Co-transfect these constructs into a suitable cell line.
-
-
Cell Imaging and Treatment:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with this compound or a vehicle control.
-
-
FRET Microscopy:
-
Perform FRET imaging using a confocal or wide-field microscope equipped for FRET analysis.
-
Excite the donor fluorophore (CFP) and measure the emission of both the donor and acceptor (YFP).
-
-
Data Analysis:
-
Calculate the FRET efficiency, which is a measure of the proximity of the two fluorophores and, by extension, the two receptors. An increase in FRET efficiency upon this compound treatment would indicate a closer association of the heterodimer partners.
-
Reporter Gene Assay for Transcriptional Activity
Objective: To measure the effect of this compound on the transcriptional activity of a specific RXR-containing heterodimer.
Methodology:
-
Plasmid Constructs:
-
Utilize a reporter plasmid containing a luciferase gene downstream of a promoter with a specific hormone response element (e.g., a DR5 element for RAR-RXR).
-
Use expression vectors for RXR and its partner receptor.
-
Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Transfection and Treatment:
-
Co-transfect the reporter plasmid, receptor expression vectors, and the control plasmid into a suitable cell line.
-
After transfection, treat the cells with a range of concentrations of this compound, alone or in combination with a partner receptor agonist.
-
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Conclusion
This compound is a highly selective and potent RXR agonist that exerts its biological effects by modulating the activity of RXR-containing heterodimers. While direct quantitative data on its impact on RAR-RXR heterodimer DNA binding and coactivator recruitment remains to be fully elucidated, evidence from studies with similar selective RXR agonists suggests that this compound likely enhances the stability and transcriptional activity of these complexes, particularly in the presence of a partner receptor agonist. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of this compound and for the discovery and characterization of novel nuclear receptor modulators. A deeper understanding of these mechanisms is crucial for the continued development of targeted therapies for a range of human diseases.
References
- 1. Molecular docking, dynamics, and pharmacology studies on bexarotene as an agonist of ligand-activated transcription factors, retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
AGN194204: A Technical Whitepaper on its Selective Inactivity Against Retinoic Acid Receptors (RARs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGN194204 (also known as IRX4204) is a synthetic, orally active, third-generation retinoid that demonstrates high affinity and potent agonism for the Retinoid X Receptors (RXRs). A defining characteristic of this compound, and the focus of this technical guide, is its selective inactivity against the Retinoic Acid Receptors (RARs). This remarkable selectivity distinguishes it from pan-agonists that activate both RAR and RXR pathways, thereby offering a more targeted therapeutic approach with a potentially improved safety profile. This document provides a comprehensive overview of the quantitative data supporting the inactivity of this compound against RARs, details the experimental methodologies used to determine this selectivity, and illustrates the key signaling pathways and experimental workflows.
Introduction: The Significance of RAR/RXR Selectivity
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including cell proliferation, differentiation, and apoptosis. Their therapeutic potential is harnessed in the treatment of various cancers and dermatological conditions. The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each comprising three isoforms (α, β, and γ)[1].
RARs and RXRs function as ligand-activated transcription factors. Upon ligand binding, they form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) or Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.
While the activation of both RAR and RXR pathways can be therapeutically beneficial, it can also lead to a broad spectrum of side effects. The development of receptor-selective ligands, such as this compound, represents a significant advancement in retinoid-based therapies. By selectively activating RXRs without engaging RARs, this compound offers the potential to elicit desired therapeutic effects with a reduced risk of RAR-mediated toxicities.
Quantitative Assessment of this compound Receptor Selectivity
The selectivity of this compound for RXRs over RARs has been established through rigorous in vitro pharmacological studies. While direct binding affinity values (Ki or Kd) for this compound against RAR isoforms are not extensively published, functional assay data clearly demonstrates its potent and selective activation of RXRs alongside a lack of activity at RARs.
Potency at Retinoid X Receptors (RXRs)
This compound is a high-affinity agonist for all three RXR isoforms. The binding affinities (Kd) and the effective concentrations for 50% activation (EC50) are in the nanomolar range, underscoring its potency.
| Receptor Isoform | Binding Affinity (Kd) (nM) | Transactivation (EC50) (nM) |
| RXRα | 0.4[1][2] | 0.2[1][2] |
| RXRβ | 3.6[1][2] | 0.8[1][2] |
| RXRγ | 3.8[1][2] | 0.08[1][2] |
Table 1: Binding Affinity and Functional Potency of this compound for RXR Isoforms.
Inactivity at Retinoic Acid Receptors (RARs)
Crucially, functional transactivation assays have demonstrated that this compound exhibits a profound lack of activity on RAR-mediated pathways. It is reported to be at least 2,000-fold more potent in activating RXR homodimers compared to RAR-RXR heterodimers.[2] Furthermore, this compound is described as having "very limited affinity for the Retinoic Acid Receptors (RAR)" and is "devoid of activity at RAR...nuclear receptors".[2][3] This high degree of selectivity is a cornerstone of its therapeutic potential, as it is unlikely to produce toxicities associated with RAR agonists.[2]
Experimental Protocols for Determining Receptor Selectivity
The determination of this compound's receptor selectivity profile involves two primary types of in vitro assays: competitive radioligand binding assays to assess binding affinity and transcriptional reporter gene assays to measure functional activity.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (this compound) to displace a known radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki or Kd) of this compound for RAR and RXR isoforms.
Methodology:
-
Receptor Preparation: Nuclear extracts or purified recombinant RAR and RXR isoforms (α, β, γ) are prepared.
-
Radioligand: A high-affinity radiolabeled ligand for RAR (e.g., [3H]-all-trans retinoic acid) or RXR (e.g., [3H]-9-cis-retinoic acid) is selected.
-
Incubation: A constant concentration of the receptor and radioligand is incubated with increasing concentrations of unlabeled this compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Transcriptional Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Objective: To determine the functional potency (EC50) and efficacy of this compound on RAR- and RXR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, CV-1) is co-transfected with:
-
An expression vector for the full-length RAR or RXR isoform.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a specific response element (e.g., DR5 for RAR/RXR, DR1 for RXR/RXR).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: The transfected cells are treated with increasing concentrations of this compound. A known RAR agonist (e.g., all-trans retinoic acid) and RXR agonist (e.g., 9-cis-retinoic acid) are used as positive controls.
-
Incubation: Cells are incubated to allow for receptor activation, gene transcription, and reporter protein expression.
-
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to the control plasmid activity. Dose-response curves are generated to determine the EC50 value.
Signaling Pathways and the Mechanism of Selectivity
The selective inactivity of this compound against RARs is rooted in its molecular structure, which allows for high-affinity binding to the ligand-binding pocket (LBP) of RXRs but not RARs.
As depicted in the diagram above, this compound directly binds to and activates RXRs, leading to the formation of RXR/RXR homodimers. These homodimers then bind to RXREs in the DNA, initiating the transcription of specific target genes. In contrast, this compound does not bind to the LBP of RARs. Consequently, it fails to activate RAR/RXR heterodimers in a manner that would lead to the transcription of RAR-responsive genes. This ensures that the biological effects of this compound are mediated exclusively through the RXR signaling pathway.
Conclusion
The selective inactivity of this compound against Retinoic Acid Receptors is a key pharmacological feature that underpins its potential as a targeted therapeutic agent. The quantitative data, though lacking direct RAR binding affinities in publicly available literature, strongly supports this selectivity through functional assays demonstrating a more than 2,000-fold difference in potency between RXR homodimer and RAR/RXR heterodimer activation. The experimental protocols outlined in this whitepaper provide a framework for understanding how this selectivity is determined. The ability of this compound to specifically modulate RXR signaling pathways without impacting RAR-mediated transcription offers a promising strategy for the development of novel therapies with an improved therapeutic index. This selective mechanism of action warrants further investigation in various disease models where RXR activation is beneficial.
References
AGN194204 in Lung Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cell proliferation, differentiation, and apoptosis.[1] In the context of oncology, particularly lung cancer, this compound has emerged as a promising therapeutic agent due to its anticarcinogenic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the preclinical research on this compound in lung cancer, focusing on its mechanism of action, experimental data, and relevant protocols.
Core Mechanism of Action: RXR Agonism
This compound exerts its biological effects by binding to and activating RXRs (RXRα, RXRβ, and RXRγ). RXRs function as ligand-dependent transcription factors.[2] A key feature of RXR is its ability to form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs).[3] These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their expression.[2]
The activation of RXR by this compound can lead to several downstream effects relevant to cancer therapy, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation: Halting the uncontrolled growth of tumor cells.
-
Modulation of the Tumor Microenvironment: Influencing immune cells and other components of the tumor stroma to create an anti-tumorigenic environment.[3]
This compound is highly selective for RXRs and shows minimal to no activity on RARs, which can reduce the side effects associated with pan-retinoid agonists.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Receptor Binding Affinity and Potency of this compound [1]
| Receptor Subtype | Dissociation Constant (Kd) (nM) | 50% Effective Concentration (EC50) (nM) |
| RXRα | 0.4 | 0.2 |
| RXRβ | 3.6 | 0.8 |
| RXRγ | 3.8 | 0.08 |
Table 2: In Vivo Efficacy of this compound in a Lung Cancer Model [1]
| Animal Model | Treatment | Dosage | Duration | Key Findings |
| A/J Mouse Model of Lung Cancer | This compound (oral) | 30-60 mg/kg/day | 15 weeks | Significant reduction in the number and size of lung tumors.[1] |
| 64% to 81% reduction in total tumor volume per slide.[1] |
Table 3: In Vitro Activity of this compound
| Cell Line | Assay | Concentration Range | Duration | Effect |
| Various Lung Cancer Cell Lines (specific lines not detailed in sources) | Apoptosis Assay | Not Specified | Not Specified | Induction of apoptosis. |
| RAW 264.7 Macrophage-like Cells | Anti-inflammatory Assay | 0-100 nM | 24 hours | Blocked LPS and TNF-α induced nitric oxide and IL-6 release. |
Experimental Protocols
In Vivo A/J Mouse Model of Lung Cancer
This protocol is a generalized representation based on common practices for this model.[4][5][6][7][8]
1. Animal Model:
-
Female A/J mice, 6-8 weeks old. This strain is highly susceptible to chemically induced and spontaneous lung tumorigenesis.[5][7]
2. Tumor Induction (Carcinogen-Induced Model):
-
Prepare a solution of a carcinogen such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and/or benzo[a]pyrene (B130552) (BaP) in a suitable vehicle (e.g., tricaprylin (B1683027) or corn oil).[4][8]
-
Administer the carcinogen solution to the mice via intraperitoneal injection or oral gavage. A typical regimen might involve weekly injections for 8 weeks.[4]
-
Allow a latency period of several weeks (e.g., 9-19 weeks) for tumors to develop.[4]
3. This compound Formulation and Administration:
-
Prepare a suspension of this compound in a vehicle suitable for oral administration (e.g., sesame oil or a solution containing 0.5% carboxymethylcellulose).
-
Administer this compound daily via oral gavage at a dose of 30-60 mg/kg body weight.
-
A control group should receive the vehicle only.
4. Tumor Assessment:
-
After the treatment period (e.g., 15 weeks), euthanize the mice.
-
Excise the lungs and fix them in 10% neutral buffered formalin.
-
Count the number of surface tumors under a dissecting microscope.
-
Embed the lungs in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Perform histopathological analysis to determine the tumor multiplicity and tumor volume.
In Vitro Cell Viability and Apoptosis Assays
This protocol outlines a general procedure for assessing the effect of this compound on lung cancer cell lines.
1. Cell Culture:
-
Culture human lung cancer cell lines (e.g., A549, H1299) in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining with Flow Cytometry):
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells can be quantified.[9]
Signaling Pathways and Experimental Workflows
RXR Heterodimer Signaling Pathway
The following diagram illustrates the general mechanism of RXR heterodimerization and subsequent gene regulation upon activation by an agonist like this compound.
Caption: this compound activates RXR, leading to heterodimerization and regulation of target gene expression.
Preclinical Evaluation Workflow for this compound in Lung Cancer
This diagram outlines a typical workflow for the preclinical assessment of a novel compound like this compound for lung cancer.
Caption: A stepwise approach from in vitro characterization to in vivo efficacy and combination studies.
Conclusion and Future Directions
This compound has demonstrated significant preclinical activity in lung cancer models, primarily through its selective activation of RXRs. Its ability to induce apoptosis and inhibit tumor growth, both as a single agent and potentially in combination with other targeted therapies, makes it a compelling candidate for further investigation. Future research should focus on:
-
Identifying predictive biomarkers: To determine which patient populations are most likely to respond to this compound.
-
Exploring combination strategies: Investigating synergies with other anticancer agents, including immunotherapy and targeted therapies, is a promising avenue. The combination of the RXR agonist MSU42011 with immunotherapy has shown promise in preclinical lung cancer models.[3][10]
-
Clinical Translation: While no clinical trials for this compound in lung cancer are currently listed, the strong preclinical data warrant consideration for future clinical development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting Nuclear Receptors in Lung Cancer—Novel Therapeutic Prospects [mdpi.com]
- 3. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. Tumorigenic response in lung tumor susceptible A/J mice after sub-chronic exposure to calcium chromate or iron (III) oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Lung Cancer | Thoracic Key [thoracickey.com]
- 8. Dose-dependent Inhibition of Tobacco Smoke Carcinogen-induced Lung Tumorigenesis in A/J Mice by Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN194204 in Breast Cancer: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a second-generation, orally active, and selective agonist of the Retinoid X Receptor (RXR).[1] As a pivotal player in cellular signaling, RXR forms heterodimers with other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), to modulate gene transcription involved in cell proliferation, differentiation, and apoptosis.[2] This technical guide synthesizes the current preclinical research on this compound in the context of breast cancer, providing a comprehensive overview of its mechanism of action, experimental data, and detailed protocols. The findings presented herein underscore the potential of this compound as a therapeutic agent, particularly in HER2-positive and therapy-resistant breast cancer subtypes.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating RXR subtypes (RXRα, RXRβ, and RXRγ).[2] This activation leads to the formation of heterodimers with other nuclear receptors, which then bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[1][2] In breast cancer cells, this signaling cascade has been shown to induce cell differentiation, decrease cell proliferation, and promote apoptosis.[1] A key mechanism involves the modulation of lipid metabolism and the induction of senescence, particularly in HER2-positive breast cancer cells.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in breast cancer models.
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor Subtype | Binding Affinity (Kd) | Potency (EC50) |
| RXRα | 0.4 nM | 0.2 nM |
| RXRβ | 3.6 nM | 0.8 nM |
| RXRγ | 3.8 nM | 0.08 nM |
Source: Data compiled from multiple preclinical studies.[2]
Table 2: In Vivo Efficacy of this compound in Breast Cancer Models
| Animal Model | Treatment Dose & Schedule | Outcome | % Tumor Growth Reduction |
| MMTV-ErbB2 Mouse | 10 mg/kg, oral gavage, 5 days/week | Reduced tumor growth rate | 49% |
| HER2-positive PDX | Not specified | Reduced tumor growth rate | 44% |
Source: Data from a study on HER2-positive breast cancer.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and Proliferation Assays
-
Cell Lines: A variety of human breast cancer cell lines have been utilized, including HER2-negative (MCF7, T47D, MDA-MB-231, MDA-MB-468) and HER2-positive (SKBR3, AU565, MDA-MB-361, JIMT-1, HCC1954) lines.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Assay:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 7 days).
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct nuclei counts after staining with a fluorescent dye (e.g., Hoechst).
-
Data is typically normalized to the vehicle-treated control group.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on protein expression levels.
-
Protocol:
-
Plate cells and treat with this compound (e.g., 1 µmol/L) or DMSO for a specified duration (e.g., 4 days).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]
-
In Vivo Animal Studies
-
Animal Models:
-
Syngeneic Model: MMTV-ErbB2 mice, which spontaneously develop HER2-positive mammary tumors.
-
Patient-Derived Xenograft (PDX) Model: Implantation of human breast tumor fragments into immunodeficient mice (e.g., SCID/Beige).[3]
-
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control (e.g., sesame oil) via oral gavage on a specified schedule (e.g., 5 days a week).[3]
-
Measure tumor volume regularly (e.g., three times a week) using calipers.
-
Monitor animal health and body weight.
-
At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., histology, western blot).
-
TUNEL Assay for Apoptosis Detection
-
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells or tissue sections.
-
General Protocol (Synthesized from available information):
-
Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols. For paraffin-embedded tissues, deparaffinization and rehydration steps are necessary.
-
Enzymatic Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled deoxynucleotides. TdT catalyzes the addition of these nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection:
-
For chromogenic detection, incubate with a streptavidin-horseradish peroxidase (HRP) conjugate followed by a substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of apoptosis.
-
For fluorescent detection, use a streptavidin-fluorophore conjugate or directly incorporate fluorescently labeled nucleotides.
-
-
Counterstaining: Counterstain with a nuclear stain (e.g., methyl green or DAPI) to visualize all cell nuclei.
-
Analysis: Visualize and quantify apoptotic cells using light or fluorescence microscopy.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its preclinical evaluation.
Clinical Landscape and Future Directions
While preclinical data are promising, there is currently a lack of registered clinical trials specifically investigating this compound in breast cancer patients. Previous clinical trials of other rexinoids, such as bexarotene, have shown limited efficacy in metastatic breast cancer.[3] However, the potent and selective nature of this compound, along with its demonstrated efficacy in preclinical models of therapy-resistant breast cancer, suggests that it may hold therapeutic potential.[3] Reports indicate that efforts to test the efficacy of IRX4204 in the prevention and treatment of HER2-overexpressing breast cancer brain metastases are ongoing, highlighting a potential future clinical application.[3]
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.
-
Investigating combination therapies, particularly with existing HER2-targeted treatments, to enhance efficacy and overcome resistance.
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in specific subtypes of breast cancer, such as HER2-positive and endocrine-resistant tumors.
Conclusion
This compound is a selective RXR agonist with compelling preclinical activity in breast cancer models. Its ability to inhibit proliferation, induce apoptosis, and promote senescence, particularly in aggressive and treatment-resistant subtypes, positions it as a promising candidate for further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its potential translation into clinical practice for the treatment of breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN194204: A Novel RXR-Selective Retinoid for Pancreatic Cancer Intervention
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options.[1][2] The need for novel therapeutic strategies is therefore urgent. Retinoids, which are natural or synthetic derivatives of vitamin A, have shown promise in cancer therapy by inhibiting cell proliferation, inducing differentiation, and promoting apoptosis.[3] These biological effects are mediated by nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] While RAR-selective retinoids have demonstrated anti-cancer activity, their clinical use is often limited by significant toxicity.[3][4] In contrast, RXR-selective retinoids are associated with fewer side effects.[4] This guide focuses on AGN194204, a novel and potent RXR-selective retinoid, and its effects on pancreatic cancer cell lines.[3][4]
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been evaluated in various pancreatic cancer cell lines, demonstrating a range of effects on cell proliferation and molecular markers.
Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation
| Cell Line | Treatment (1 µM this compound) | Reduction in Cell Number (%) | Citation |
| MIA PaCa-2 | 6 days | 60% | [3] |
| BxPC-3 | 6 days | 40% | [3] |
| AsPC-1 | 6 days | 20% (modest reduction) | [3] |
Note: The study also noted that this compound inhibits the proliferation of MIA PaCa-2 and BxPC-3 cells at concentrations >10 nM and was 10–100 times more effective than RAR-selective retinoids in these cell lines.[3][4]
Table 2: Molecular Effects of this compound on MIA PaCa-2 Cell Cycle Regulators
| Protein | Effect of this compound Treatment | Citation |
| Cyclin E | Reduced | [4] |
| Cyclin-dependent kinase 6 (cdk6) | Reduced | [4] |
| p27 | Increased (2-fold) | [4] |
| Cyclin D1 | Not altered | [4] |
| cdk2 | Not altered | [4] |
| cdk4 | Not altered | [4] |
Table 3: Co-treatment of this compound with Cytotoxic Agents in MIA PaCa-2 Cells
| Combination Treatment | Effect on Cell Number Reduction | Citation |
| This compound + Cisplatin | Additive | [3][4] |
| This compound + Gemcitabine | Additive | [3][4] |
| This compound + 5-Fluorouracil | Additive | [3][4] |
| This compound + Interferon (IFN)α | Additive | [3][4] |
| This compound + Interferon (IFN)γ | Additive | [3][4] |
Note: The reduction in cell number was not synergistic.[3][4]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-proliferative effects primarily through the modulation of the cell cycle, mediated by its selective binding to Retinoid X Receptors (RXRs).
dot
Caption: this compound signaling pathway in pancreatic cancer cells.
The primary mechanism of action of this compound involves its function as an RXR-selective agonist.[5] Upon entering the cell, this compound binds to and activates RXRs.[3] This ligand-receptor complex then modulates the transcription of target genes that regulate the cell cycle.[3] In MIA PaCa-2 pancreatic cancer cells, this leads to a reduction in the levels of Cyclin E and cyclin-dependent kinase 6 (cdk6), and a two-fold increase in the level of the cell cycle inhibitor p27.[4] These changes collectively inhibit cell cycle progression, leading to a suppression of cell proliferation.[4] This growth inhibition and the associated molecular changes were reversed by an RXR-selective antagonist but not by an RAR antagonist, confirming the RXR-mediated mechanism.[4]
Importantly, studies have shown that this compound does not appear to significantly alter cell apoptosis in MIA PaCa-2 cells, as measured by the cleavage of procaspases-3, -8, or -9.[4] This suggests that its primary anti-cancer effect in this context is cytostatic rather than cytotoxic.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited literature for the study of this compound in pancreatic cancer cell lines.
Cell Proliferation Assay
-
Cell Plating: Pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3, AsPC-1) are plated in appropriate multi-well plates at a predetermined density.
-
Incubation: Cells are allowed to attach and grow for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Treatment: The culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0-10 µM). Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation Period: The cells are treated for a specified duration, typically 6 days, with the medium and treatment being refreshed periodically (e.g., every 2-3 days).
-
Cell Quantification: After the treatment period, the number of viable cells is determined using a suitable method, such as a Coulter counter or a colorimetric assay (e.g., MTT, WST-1).
-
Data Analysis: The cell number in treated wells is compared to the control wells to calculate the percentage of proliferation inhibition.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Cyclin E, cdk6, p27, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to the loading control.
Co-treatment with Cytotoxic Agents
-
Protocol: The proliferation assay protocol is adapted for co-treatment experiments.
-
Treatment Groups: Cells are treated with:
-
This compound alone.
-
A cytotoxic agent alone (e.g., cisplatin, gemcitabine, 5-fluorouracil).
-
A combination of this compound and the cytotoxic agent.
-
-
Analysis: The effect of the combination treatment on cell proliferation is compared to the effects of the individual agents to determine if the interaction is additive, synergistic, or antagonistic.
dot
References
- 1. Newly identified pathway driving pancreatic cancer shows promise as therapeutic target | Broad Institute [broadinstitute.org]
- 2. Experimental Therapy Shows Promise in Pancreatic Cancer Clinical Trial | Lombardi Comprehensive Cancer Center | Georgetown University [lombardi.georgetown.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Suppression of human pancreatic cancer cell proliferation by this compound, an RXR-selective retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
AGN194204 (IRX4204) in Neurodegenerative Disease Models: A Technical Guide
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy involves identifying compounds that can protect neurons and mitigate disease progression.[1] AGN194204, also known as IRX4204, has emerged as a promising candidate. It is a second-generation, orally active, and selective agonist for the Retinoid X Receptor (RXR) with high potency.[2][3] Unlike other retinoids, this compound shows no cross-reactivity with Retinoic Acid Receptors (RARs), farnesoid X receptor, liver X receptors, or peroxisome proliferator-activated receptor PPARγ, which may reduce the potential for off-target effects.[3][4][5] This guide provides a detailed overview of the preclinical data, experimental methodologies, and known signaling pathways associated with this compound in the context of neurodegenerative disease models.
Core Compound Properties and Bioactivity
This compound functions as a selective agonist for the three RXR isoforms: RXRα, RXRβ, and RXRγ. Its high affinity and potent activation of these receptors are central to its biological activity. The compound has demonstrated the ability to cross the blood-brain barrier, achieving nanomolar concentrations in the brain after oral administration, a critical feature for a neurotherapeutic agent.[3]
Quantitative Data: Binding Affinity and Efficacy
The following table summarizes the binding affinities (Kd) and half-maximal effective concentrations (EC50) of this compound for the human RXR isoforms.
| Receptor Isoform | Binding Affinity (Kd) | Efficacy (EC50) |
| RXRα | 0.4 nM | 0.2 nM |
| RXRβ | 3.6 nM | 0.8 nM |
| RXRγ | 3.8 nM | 0.08 nM |
| Data sourced from MedChemExpress and InvivoChem.[4][5] |
Preclinical Evidence in Neurodegenerative Disease Models
This compound has been evaluated in key preclinical models of Parkinson's Disease and Alzheimer's Disease, showing potential disease-modifying effects.
Parkinson's Disease (PD)
In preclinical PD models, this compound has been shown to promote the survival and maintenance of dopaminergic (DA) neurons, the primary cell type lost in the disease.[2][6] The neuroprotective effect is mediated, at least in part, by the activation of the nuclear receptor-related 1 protein (Nurr1) through its heterodimerization with RXR.[3]
A key study utilized a 6-hydroxydopamine (6-OHDA)-induced rat model of PD. Oral administration of this compound at a dose of 10 mg/kg/day for three weeks was shown to activate Nurr1 downstream signaling in the substantia nigra and attenuate both neurochemical and motor deficits.[3] RXR agonists, in general, have been found to protect DA neurons from stress induced by toxins like 6-OHDA and hypoxia.[6]
Alzheimer's Disease (AD)
Preclinical research in mouse models of Alzheimer's disease has also yielded positive results.[7] Studies directed by Dr. Giulio Pasinetti at the Mount Sinai School of Medicine demonstrated that treatment with this compound led to an attenuation of cognitive deterioration.[7] The mechanism is believed to involve the promotion of electrophysiological features in the brain that are associated with the retention of memory function.[7] Following these promising preclinical results, Io Therapeutics, Inc. announced plans to file an Investigational New Drug (IND) application to evaluate this compound in patients with Alzheimer's disease.[7]
Signaling Pathways and Experimental Workflows
RXR-Nurr1 Signaling Pathway in Dopaminergic Neurons
The neuroprotective effects of this compound in Parkinson's disease models are strongly linked to the RXR-Nurr1 signaling pathway. Nurr1 is essential for the development, maintenance, and survival of dopaminergic neurons. It forms a heterodimer with RXR, and this complex binds to DNA response elements to regulate the transcription of genes crucial for neuronal function and survival. This compound, as an RXR agonist, activates this complex, promoting a pro-survival genetic program.
General Workflow for In Vivo Preclinical Testing
The evaluation of a neuroprotective compound like this compound in an animal model of neurodegeneration follows a structured workflow. This involves inducing the disease pathology, administering the therapeutic agent, and assessing the outcomes through behavioral and neurochemical analyses.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound.
In Vitro Anti-Inflammatory Assay
This protocol is used to assess the anti-inflammatory properties of this compound.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.
-
Treatment: Cells are co-treated with varying concentrations of this compound (e.g., 0-100 nM) for 24 hours.[4][5]
-
Endpoint Analysis:
-
The release of nitric oxide (NO) into the culture medium is measured using the Griess reagent.
-
The concentration of Interleukin-6 (IL-6) in the supernatant is quantified via ELISA.
-
The degradation of IκBα (an inhibitor of the pro-inflammatory NF-κB pathway) is assessed by Western Blot analysis of cell lysates.[4][5]
-
-
Expected Result: this compound is expected to inhibit the release of NO and IL-6 and prevent the degradation of IκBα in a dose-dependent manner.[4][5]
6-OHDA Rat Model of Parkinson's Disease
This in vivo protocol is used to model Parkinson's disease and test the neuroprotective efficacy of this compound.[3]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Disease Induction:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A unilateral injection of 6-hydroxydopamine (6-OHDA), a neurotoxin specific to dopaminergic neurons, is made into the right striatum.[3] This leads to a progressive loss of DA neurons in the substantia nigra, mimicking PD pathology.
-
-
Treatment Regimen:
-
Behavioral Assessment: Motor function is assessed using tests like the cylinder test (to measure forelimb asymmetry) and amphetamine-induced rotation tests (to quantify the extent of the dopamine (B1211576) lesion).
-
Endpoint Neurochemical Analysis:
-
Following the treatment period, animals are euthanized, and brains are collected.
-
Immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, is performed on brain sections to quantify neuronal survival in the substantia nigra.
-
Western blotting or qPCR can be used on tissue from the substantia nigra to measure the expression of Nurr1 and its downstream target genes.[3]
-
Conclusion
This compound (IRX4204) is a potent and selective RXR agonist that has demonstrated significant promise in preclinical models of both Parkinson's and Alzheimer's diseases. Its ability to cross the blood-brain barrier and activate the neuroprotective RXR-Nurr1 signaling pathway underscores its potential as a disease-modifying therapy.[3] The available data from in vitro and in vivo studies provide a strong rationale for its continued investigation and clinical development for the treatment of neurodegenerative disorders.
References
- 1. Retinoic acid receptor-targeted drugs in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the RXR Agonist Compound IRX4204 | Parkinson's Disease [michaeljfox.org]
- 3. Selective brain penetrable Nurr1 transactivator for treating Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of Retinoid X Receptor increases dopamine cell survival in models for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRX4204 as a Potential Disease-Modifying Treatment for Alzheimer's Disease | Technology Networks [technologynetworks.com]
AGN194204: A Technical Guide to its Modulation of the Immune System
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective second-generation agonist of the Retinoid X Receptor (RXR).[1] As a key regulator of cellular processes, RXR forms heterodimers with numerous other nuclear receptors, influencing gene transcription involved in cell growth, differentiation, and immunity.[2][3] this compound's selectivity for RXR with minimal affinity for Retinoic Acid Receptors (RARs) confers a favorable safety profile, distinguishing it from other retinoids.[3][4] This technical guide provides an in-depth overview of the effects of this compound on immune cell modulation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to and activating RXRs (RXRα, RXRβ, and RXRγ).[5][6] This activation leads to the formation of RXR homodimers or heterodimers with other nuclear receptors, which then bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[2] This process influences a variety of immune functions, from antigen presentation to T cell differentiation and cytokine production.[2]
Effects on Immune Cell Populations
This compound has demonstrated significant effects on various immune cell populations, both in vitro and in vivo. These effects are crucial for its therapeutic potential in autoimmune diseases and cancer.
T Helper Cell Differentiation
A key aspect of this compound's immunomodulatory activity is its influence on the differentiation of CD4+ T helper (Th) cells. Specifically, it promotes the differentiation of immunosuppressive regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells.[1][7][8]
Table 1: Effect of this compound on T Helper Cell Differentiation in vitro
| Cell Type | Treatment | Concentration | Effect | Reference |
| Naïve mouse CD4+ T cells | This compound (IRX4204) | 100 nM | Enhances differentiation into inducible regulatory T cells (iTregs) | [7][8] |
| Naïve mouse CD4+ T cells | This compound (IRX4204) | 100 nM | Suppresses development of T helper 17 (Th17) cells | [7][8] |
Macrophage Modulation
This compound also modulates the function of macrophages, key cells of the innate immune system. In vitro studies using RAW264.7 macrophage-like cells have shown that this compound can block the induction of pro-inflammatory mediators.[5]
Table 2: Effect of this compound on Macrophage Activity in vitro
| Cell Line | Stimulant | This compound (IRX4204) Concentration | Effect | Reference |
| RAW264.7 | Lipopolysaccharide (LPS) and Tumor Necrosis Factor-α (TNF-α) | 100 nM | Blocks the release of nitric oxide and interleukin 6 (IL-6) | [5] |
| RAW264.7 | Lipopolysaccharide (LPS) and Tumor Necrosis Factor-α (TNF-α) | 100 nM | Blocks the degradation of IκBα | [5] |
Experimental Protocols
This section details the methodologies used in key experiments to evaluate the effects of this compound on immune cell modulation.
In Vitro T Cell Differentiation Assay
This protocol describes the method used to assess the effect of this compound on the differentiation of naïve CD4+ T cells into iTregs and Th17 cells.[7][8]
-
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens and lymph nodes of mice.
-
Cell Culture: Cells are cultured under iTreg or Th17 polarizing conditions.
-
iTreg conditions: T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β.
-
Th17 conditions: T cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-6.
-
-
Treatment: this compound (100 nM) or vehicle control is added to the cultures.
-
Incubation: Cells are incubated for four days.
-
Analysis: After incubation, cells are assessed for the expression of lineage-defining transcription factors (FoxP3 for iTregs and RORγt for Th17 cells) and cytokine production (e.g., IL-10 for iTregs and IL-17 for Th17 cells) by flow cytometry and ELISA, respectively.
In Vivo Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
This protocol outlines the in vivo evaluation of this compound in a murine model of multiple sclerosis.[7]
-
Disease Induction: EAE is induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Mice are treated daily with this compound or vehicle control, starting from the day of disease induction or at the peak of disease.
-
Clinical Assessment: Disease severity is monitored daily using a standardized clinical scoring system.
-
Immunological Analysis: At the end of the experiment, immune cells are isolated from the periphery (spleen and lymph nodes) and the central nervous system (CNS). The frequency of different T cell subsets (e.g., Th1, Th17, Tregs) and their cytokine production are analyzed by flow cytometry. The expression of proliferation markers (e.g., Ki-67) and inhibitory receptors (e.g., CTLA-4) on CD4+ T cells is also assessed.
Signaling Pathways and Logical Relationships
The immunomodulatory effects of this compound are mediated through the activation of RXR and the subsequent regulation of gene expression. The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound signaling pathway leading to immune modulation.
References
- 1. Preclinical models for development of immune–oncology therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. io-therapeutics.com [io-therapeutics.com]
- 3. grantome.com [grantome.com]
- 4. Rheumatoid arthritis associated cytokines and therapeutics modulate immune checkpoint receptor expression on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Treatment with retinoid X receptor agonist IRX4204 ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
AGN194204: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptor (RXR) with demonstrated preclinical efficacy in oncology and inflammatory diseases.[1][2][3] This synthetic, orally bioavailable molecule shows high affinity for all three RXR subtypes (α, β, and γ) while being inactive against Retinoic Acid Receptors (RARs), a characteristic that may contribute to a favorable safety profile compared to non-selective retinoids.[1][2][4] This technical guide provides a comprehensive overview of the pharmacological properties, preclinical data, and potential therapeutic applications of this compound, with a focus on its mechanism of action and the experimental basis for its continued investigation.
Pharmacological Profile
This compound's primary mechanism of action is the activation of RXRs. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[3][5] These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating gene transcription to regulate a wide array of physiological processes including cell proliferation, differentiation, apoptosis, and inflammation.[3][6]
Binding Affinity and Potency
Quantitative analysis of this compound's interaction with RXR subtypes reveals its high affinity and potency. The dissociation constants (Kd) and the half-maximal effective concentrations (EC50) are summarized in the table below.
| Receptor Subtype | Dissociation Constant (Kd) (nM) | EC50 (nM) |
| RXRα | 0.4[1][2][3] | 0.2[1][2][3] |
| RXRβ | 3.6[1][2][3] | 0.8[1][2][3] |
| RXRγ | 3.8[1][2][3] | 0.08[1][2][3] |
Table 1: Binding Affinity and Potency of this compound for RXR Subtypes.
Signaling Pathways and Mechanism of Action
Upon binding to the ligand-binding pocket of RXR, this compound induces a conformational change in the receptor. This leads to the dissociation of corepressors and recruitment of coactivators, initiating the transcription of target genes. The key signaling pathways modulated by this compound are depicted below.
Potential Therapeutic Applications
Preclinical studies have identified several promising therapeutic areas for this compound, primarily in oncology and inflammatory diseases.
Oncology
This compound has demonstrated significant anti-tumor activity in various cancer models.
-
Lung Cancer: In a study using female A/J mice, oral administration of this compound (30-60 mg/kg daily for 15 weeks) resulted in a 64% to 81% reduction in the total tumor volume on the lung surface compared to the control group.[1][2]
-
Breast Cancer: this compound induces apoptosis in human breast cancer cells (SK-BR-3) at a concentration of 1 μM after 72 hours of treatment.[1][2] It has also been shown to inhibit the growth of HER2-positive breast cancer cell lines, including those resistant to trastuzumab and lapatinib.[7] In vivo, this compound reduced tumor growth rates in a MMTV-ErbB2 mouse model by 49% and in a HER2-positive patient-derived xenograft (PDX) model by 44%.[7]
-
Pancreatic Cancer: Studies have shown that this compound can suppress the proliferation of human pancreatic cancer cells.[8]
-
Multiple Myeloma: The combination of RXR agonists like this compound with lenalidomide (B1683929) has shown synergistic effects in killing multiple myeloma cells.[7]
| Cancer Type | Model | This compound Treatment | Key Findings |
| Lung Cancer | Female A/J mice | 30-60 mg/kg, oral, daily for 15 weeks | 64-81% reduction in total tumor volume.[1][2] |
| Breast Cancer (HER2+) | MMTV-ErbB2 mice | Not specified | 49% reduction in tumor growth rate.[7] |
| Breast Cancer (HER2+) | PDX model | Not specified | 44% reduction in tumor growth rate.[7] |
| Breast Cancer | SK-BR-3 cells | 1 µM for 72 hours | Induction of apoptosis.[1][2] |
Table 2: Summary of In Vivo and In Vitro Anticancer Efficacy of this compound.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.
In RAW 264.7 macrophage-like cells, pre-treatment with this compound (0-100 nM for 24 hours) blocks the lipopolysaccharide (LPS) and tumor necrosis factor-α (TNF-α) induced release of nitric oxide (NO) and interleukin-6 (IL-6), and prevents the degradation of IκBα.[1][2]
| Inflammatory Mediator | Cell Line | This compound Concentration | Effect |
| Nitric Oxide (NO) | RAW 264.7 | 0-100 nM | Inhibition of LPS and TNF-α induced release.[1][2] |
| Interleukin-6 (IL-6) | RAW 264.7 | 0-100 nM | Inhibition of LPS and TNF-α induced release.[1][2] |
| IκBα Degradation | RAW 264.7 | 0-100 nM | Inhibition of LPS and TNF-α induced degradation.[1][2] |
Table 3: Anti-inflammatory Effects of this compound.
Other Potential Applications
-
Neurodegenerative Diseases: this compound can cross the blood-brain barrier and has shown potential neuroprotective effects, including promoting the survival of dopaminergic neurons, suggesting its utility in conditions like Parkinson's disease.[9]
-
Chronic Glomerulonephritis: In a rat model of established chronic glomerulonephritis, oral treatment with this compound for 67 days significantly reduced albuminuria and normalized blood pressure.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
RXR Binding Affinity Assay (Representative Protocol)
This protocol describes a standard radioligand binding assay to determine the dissociation constant (Kd) of this compound for RXR subtypes.
Methodology:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a microplate, combine the RXR subtype protein, a constant concentration of a radiolabeled RXR agonist (e.g., [³H]9-cis-retinoic acid), and varying concentrations of this compound. Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the protein-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity as a function of the this compound concentration. Use non-linear regression analysis (e.g., one-site competition model) to calculate the Ki, which can be converted to Kd.
In Vitro Anti-inflammatory Assay in RAW 264.7 Cells
This protocol details the measurement of nitric oxide and IL-6 production.
Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified period (e.g., 2 hours).
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) and TNF-α (e.g., 10 ng/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess assay.
-
-
IL-6 Measurement:
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
IκBα Degradation Analysis:
-
Lyse the cells at different time points after stimulation.
-
Perform Western blotting using an antibody specific for IκBα to assess its degradation.
-
In Vivo Lung Cancer Model in A/J Mice
This protocol outlines the assessment of this compound's efficacy in a chemically-induced lung cancer model.
Methodology:
-
Tumor Induction: Induce lung tumors in female A/J mice with a chemical carcinogen such as vinyl carbamate.
-
Treatment: After a period of tumor development, randomize the mice into control and treatment groups. Administer this compound orally at specified doses (e.g., 30 and 60 mg/kg) daily for the duration of the study (e.g., 15 weeks).
-
Monitoring: Monitor the health and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Tumor Quantification: Count the number of tumors on the lung surface and measure their size to calculate the total tumor volume.
-
Statistical Analysis: Compare the tumor number and volume between the control and this compound-treated groups to determine the statistical significance of the anti-tumor effect.
Conclusion
This compound is a highly selective and potent RXR agonist with compelling preclinical data supporting its potential as a therapeutic agent in oncology and inflammatory diseases. Its ability to modulate gene expression through RXR heterodimerization provides a multifaceted mechanism for inhibiting cancer cell growth, inducing apoptosis, and suppressing inflammation. The data summarized in this technical guide, along with the provided experimental frameworks, underscore the promise of this compound and warrant its further investigation in clinical settings.
References
- 1. Detection of IκB Degradation Dynamics and IκB-α Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 2. 2.4.3. Nitric Oxide (NO) and Interleukin 6 (IL-6) Productions from RAW264.7 Cells [bio-protocol.org]
- 3. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A/J mouse as a model for lung tumorigenesis caused by tobacco smoke: strengths and weaknesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reduced Chronic Toxicity and Carcinogenicity in A/J Mice in Response to Life-Time Exposure to Aerosol From a Heated Tobacco Product Compared With Cigarette Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
In Vitro Experimental Protocols for AGN194204: A Selective Retinoid X Receptor Agonist
For Immediate Release
This document provides detailed application notes and protocols for the in vitro characterization of AGN194204 (also known as IRX4204), a potent and selective Retinoid X Receptor (RXR) agonist. The provided methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptor signaling and the development of novel therapeutics.
This compound is an orally active compound that demonstrates high affinity for all three RXR isoforms (α, β, and γ) and is inactive against Retinoic Acid Receptors (RARs).[1] Its anti-inflammatory and anticarcinogenic properties make it a compound of significant interest for further investigation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and functional potency across the RXR isoforms.
Table 1: Binding Affinity (Kd) of this compound for RXR Isoforms [1][2][3]
| RXR Isoform | Binding Affinity (Kd) in nM |
| RXRα | 0.4 |
| RXRβ | 3.6 |
| RXRγ | 3.8 |
Table 2: Functional Potency (EC50) of this compound on RXR Isoforms [1][2][3]
| RXR Isoform | EC50 in nM |
| RXRα | 0.2 |
| RXRβ | 0.8 |
| RXRγ | 0.08 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
RXRE-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of this compound to activate RXR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, COS-1)
-
Expression vector for human RXRα (phRXRα)
-
RXR-responsive element (RXRE) luciferase reporter vector (pRXRE-Luc)
-
Control vector expressing Renilla luciferase (pRL-TK) for normalization
-
Lipofectamine™ 2000 or other suitable transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
This compound
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed cells (e.g., 1 x 10^4 COS-1 cells/well) in a 96-well plate and incubate for 24 hours.
-
Co-transfect the cells with pRXRE-Luc, phRXRα, and pRL-TK using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 1 µM) or vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities sequentially using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Apoptosis Assay in Breast Cancer Cells (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in breast cancer cells (e.g., SK-BR-3, MCF7) treated with this compound using flow cytometry.
Materials:
-
Breast cancer cell line (e.g., SK-BR-3)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 72 hours).[1]
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and Interleukin-6 (IL-6) Release in Macrophages
This protocol describes the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of LPS-induced NO and IL-6 production in RAW 264.7 macrophage-like cells.
Materials:
-
RAW 264.7 macrophage-like cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
A. Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 2 hours.[1][3]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
B. Interleukin-6 (IL-6) Measurement (ELISA):
-
Follow steps 1-3 of the NO Production Assay.
-
Collect the cell culture supernatant.
-
Perform an ELISA for IL-6 according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of IL-6 from the standard curve.
Western Blot Analysis of Downstream Targets
This is a general protocol to analyze the protein expression levels of downstream targets of RXR signaling.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins (e.g., RXRα, p21, Cyclin D1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
Application Notes and Protocols for AGN194204 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
AGN194204, also known as IRX4204, is a potent and selective agonist for the Retinoid X Receptor (RXR) with demonstrated anti-inflammatory and anticarcinogenic properties.[1][2] As a second-generation rexinoid, it exhibits high affinity for RXR isoforms (RXRα, RXRβ, and RXRγ) and does not activate Retinoic Acid Receptors (RARs), making it a valuable tool for investigating RXR-specific signaling pathways.[1][2] In cell culture, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate inflammatory responses in various cell types.[1][3]
These application notes provide detailed protocols for the treatment of cells in culture with this compound, along with examples of its effects on specific cell lines and the underlying signaling pathways.
Data Presentation
Table 1: Binding Affinity and Potency of this compound for RXR Isoforms
| Isoform | Dissociation Constant (Kd) (nM) | Half-Maximal Effective Concentration (EC50) (nM) |
| RXRα | 0.4[1][2] | 0.2[1][2] |
| RXRβ | 3.6[1][2] | 0.8[1][2] |
| RXRγ | 3.8[1][2] | 0.08[1][2] |
Table 2: Exemplary Cell Culture Treatment Conditions and Observed Effects
| Cell Line | Cell Type | Treatment Concentration | Treatment Duration | Observed Effects | Reference |
| RAW264.7 | Macrophage-like | 0-100 nM | 24 hours | Blocked LPS and TNF-α induced nitric oxide and IL-6 release; inhibited IκBα degradation. | [1] |
| SK-BR-3 | Human Breast Cancer | 1 µM | 72 hours | Induced apoptosis. | [1] |
| MCF7 | Human Breast Cancer | Not specified | Not specified | Inhibited growth factor signaling and cell cycle regulatory pathways. | [4] |
| HCC1954, AU565, JIMT-1 | HER2-positive Breast Cancer | 1 µM | 72 hours | Induced senescence and cell death; caused lipid accumulation. | [5] |
| CD4+ T cells | Mouse T lymphocytes | Not specified | Not specified | Enhanced differentiation into inducible regulatory T cells (iTregs) and suppressed Th17 cell development in vitro. | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Small molecules like this compound are typically supplied as a lyophilized powder and need to be reconstituted in a suitable solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most cell culture media at low concentrations.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
Protocol:
-
Bring the vial of lyophilized this compound and the DMSO to room temperature.
-
Add the appropriate volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 10-20 seconds to ensure the powder is completely dissolved. If necessary, warm the vial in a 37°C water bath for approximately 5 minutes and vortex again.[7]
-
Aliquot the concentrated stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to six months.[7]
Cell Seeding and Treatment
The optimal seeding density and treatment conditions will vary depending on the cell line and the specific experiment. The following is a general protocol that can be adapted.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates or flasks
-
This compound stock solution (from Protocol 1)
-
Vehicle control (e.g., sterile DMSO)
Protocol:
-
Seed the cells in the appropriate cell culture vessel at a density that will allow for logarithmic growth during the treatment period. A typical starting point is 70-80% confluency at the time of treatment.[8]
-
Incubate the cells under their optimal growth conditions (e.g., 37°C, 5% CO2) to allow them to adhere and resume growth.
-
On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the final working concentrations of this compound by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium. It is recommended to prepare fresh dilutions for each experiment as the compound may be less stable at lower concentrations in aqueous solutions.[7]
-
Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis of Protein Expression
Western blotting can be used to analyze changes in protein expression following this compound treatment. For example, researchers may want to examine the levels of proteins involved in apoptosis (e.g., cleaved caspases) or cell cycle regulation.
Materials:
-
Treated and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 5-10 minutes.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay.
-
Denature the protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with wash buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for this compound cell culture treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: AGN194204 for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptor (RXR).[1][2][3][4] As a second-generation rexinoid, it demonstrates high affinity for all three RXR subtypes (α, β, and γ) while being inactive against Retinoic Acid Receptors (RARs).[1][2][3][4] RXRs are nuclear receptors that play a crucial role in regulating gene transcription by forming heterodimers with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][5][6] This modulation of gene expression influences a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][7] Preclinical studies in mouse models have highlighted the therapeutic potential of this compound in oncology and autoimmune diseases.[2][7] These application notes provide a comprehensive overview of this compound dosage and administration protocols for in vivo mouse studies.
Data Presentation: this compound Dosage in Mouse Models
The following table summarizes the quantitative data from various studies utilizing this compound in mouse models.
| Mouse Model | Administration Route | Dosage | Dosing Frequency | Vehicle | Key Findings |
| A/J Mouse Model of Lung Cancer | Oral (in diet) | 30-60 mg/kg | Daily for 15 weeks | Powdered diet | Significantly reduced the number and size of lung tumors.[1][8] |
| MMTV-ErbB2 Transgenic Mice (HER2+ Breast Cancer) | Oral Gavage | 10 mg/kg | 5 days a week | Sesame oil | Decreased tumor growth rate.[5] |
| Patient-Derived Xenograft (PDX) - HER2+ Breast Cancer | Oral Gavage | 3, 10, and 20 mg/kg | 5 days a week | 1% Tween80 / 4% DMSO / 95% PBS | Reduced tumor growth rate.[5] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal (IP) Injection | 50, 100, or 200 µ g/mouse | Daily | Not specified | Attenuated disease severity. |
Signaling Pathway
This compound exerts its biological effects by activating RXR, a master regulator of gene transcription. Upon ligand binding, RXR forms heterodimers with other nuclear receptors. This complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. The resulting changes in gene expression lead to the regulation of cellular processes such as cell cycle arrest, apoptosis, and reduced inflammation.
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is adapted from a study on a HER2-positive patient-derived xenograft model.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose. For example, to achieve a final concentration of 1 mg/mL in the formulation, a 25 mg/mL stock in DMSO can be prepared.
-
Vehicle Preparation: Prepare the vehicle solution consisting of 1% Tween-80 and 95% PBS.
-
Final Formulation:
-
To prepare 1 mL of the final formulation, add 40 µL of the 25 mg/mL this compound stock solution in DMSO to a sterile microcentrifuge tube.
-
Add 10 µL of Tween-80 to the tube.
-
Add 950 µL of PBS to bring the total volume to 1 mL.
-
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution and a homogenous suspension. The final concentration of DMSO in this formulation is 4%.
Administration via Oral Gavage
Materials:
-
Mouse gavage needles (20-22 gauge, 1-1.5 inches with a rounded tip)
-
1 mL syringes
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse should be held securely.
-
Needle Insertion:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which will facilitate its passage into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration: Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the this compound formulation.
-
Needle Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Preparation of this compound for Intraperitoneal (IP) Injection
The vehicle for IP injection was not explicitly stated in the reviewed literature for this compound. A common vehicle for lipophilic compounds is a mixture of DMSO and saline, or sesame oil. Researchers should perform solubility and stability tests to determine the optimal vehicle. The following is a general protocol.
Materials:
-
This compound powder
-
Sterile DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in sterile DMSO.
-
Dilution: Dilute the stock solution with sterile saline to the final desired concentration. The final percentage of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
Mixing: Vortex the solution thoroughly.
Administration via Intraperitoneal (IP) Injection
Materials:
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Securely restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfection: Wipe the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate incorrect placement in an organ or blood vessel.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Remove the needle and return the mouse to its cage. Monitor for any adverse reactions.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for an in vivo mouse study with this compound.
References
- 1. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RXR (RETINOID X RECEPTOR) - NuRCaMeIn [ub.edu]
- 6. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. io-therapeutics.com [io-therapeutics.com]
Preparing AGN194204 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of AGN194204 in dimethyl sulfoxide (B87167) (DMSO). This compound is a synthetic retinoid X receptor (RXR) agonist with potential anti-inflammatory and antineoplastic activities.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible results in in-vitro and in-vivo studies. This guide outlines the necessary materials, calculations, and step-by-step procedures for preparing a concentrated stock solution and addresses best practices for storage and handling to maintain compound integrity.
Introduction
This compound is a potent and selective agonist for retinoid X receptors (RXRs), which play a crucial role in regulating gene expression related to cell proliferation, differentiation, and apoptosis.[3] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, making DMSO an ideal solvent for creating concentrated stock solutions for experimental use.[4] This protocol provides a standardized method to prepare a 10 mM stock solution of this compound in DMSO, a common concentration for cell-based assays and other research applications.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂O₂ | PubChem[5] |
| Molecular Weight | 352.5 g/mol | PubChem[5] |
| Appearance | White to off-white solid | (General) |
| Solubility | Soluble in DMSO | Axon Medchem[4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculations
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 352.5 g/mol x 0.001 L
-
Mass (mg) = 3.525 mg
The following table provides the required mass of this compound for preparing different volumes of a 10 mM stock solution.
| Desired Volume of 10 mM Stock | Required Mass of this compound |
| 1 mL | 3.53 mg |
| 2 mL | 7.05 mg |
| 5 mL | 17.63 mg |
| 10 mL | 35.25 mg |
Step-by-Step Procedure
-
Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.
-
Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder and record the exact weight.
-
Adding DMSO: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
Storage and Handling
Proper storage is crucial for maintaining the stability and activity of the this compound stock solution.
-
Short-term storage: Aliquots can be stored at -20°C for up to one month.[6]
-
Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, which can maintain stability for up to six months.[6]
-
Handling: When ready to use, thaw an aliquot at room temperature. Before opening, briefly centrifuge the tube to collect the solution at the bottom. To minimize the final concentration of DMSO in cell culture experiments, dilute the stock solution in the culture medium to a final DMSO concentration of less than 0.5%.[7]
Diagrams
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Simplified this compound action on the RXR signaling pathway.
References
- 1. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | C24H32O2 | CID 9863342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. captivatebio.com [captivatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Oral Administration of AGN194204 in A/J Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of AGN194204, an orally active and selective Retinoid X Receptor (RXR) agonist, in A/J mice. This document includes key findings on its anti-cancer efficacy, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
This compound (also known as IRX4204) is a potent and selective agonist for Retinoid X Receptors (RXRs) with demonstrated anti-inflammatory and anticarcinogenic properties.[1][2][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors to regulate a wide array of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[2][4] The A/J mouse strain is an inbred, albino line that is highly susceptible to the development of carcinogen-induced tumors, particularly lung adenomas, making it a valuable model for studying lung cancer.[5][6] Research has shown that oral administration of this compound can significantly inhibit the development and growth of lung tumors in this mouse model.[1][2]
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of oral this compound administration on lung tumor development in female A/J mice over a 15-week treatment period.
| Treatment Group | Dosage (mg/kg/day) | Mean Number of Surface Tumors | Mean Tumor Size (mm) | Reduction in Total Tumor Volume per Slide |
| Control | 0 | High | Large | 0% |
| This compound | 30 | Significantly Reduced | Significantly Reduced | 64% |
| This compound | 60 | Significantly Reduced | Significantly Reduced | 81% |
Data compiled from a study where treatment was administered daily via oral gavage for 15 weeks.[1][2]
Experimental Protocols
This section provides a detailed methodology for replicating the key experiments involving the oral administration of this compound to A/J mice for studying its effects on lung cancer.
Animal Model and Husbandry
-
Strain: Female A/J mice.[1]
-
Age: Typically 6-8 weeks old at the start of the experiment.
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of any experimental procedures.
Preparation of this compound for Oral Administration
-
Formulation: this compound is prepared for oral gavage. A common vehicle for similar compounds is a suspension in a solution such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water or a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and water. The exact vehicle should be optimized for solubility and stability.
-
Concentration: Prepare the dosing solutions to the desired concentrations (e.g., for 30 mg/kg and 60 mg/kg doses) based on the average body weight of the mice. The volume administered is typically 100-200 µL per mouse.
Experimental Design and Dosing Regimen
-
Group Allocation: Randomly assign mice to different treatment groups:
-
Administration: Administer the prepared solutions daily via oral gavage using a proper-sized gavage needle.[1]
-
Duration: The treatment period is typically 15 weeks for long-term efficacy studies in this model.[1]
-
Monitoring: Monitor the mice daily for any signs of toxicity, including changes in weight, behavior, or appearance. Record body weights weekly.
Tumor Assessment
-
Necropsy: At the end of the 15-week treatment period, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Gross Examination: Carefully dissect the lungs and count the number of visible tumors on the lung surface under a dissecting microscope.
-
Tumor Size Measurement: Measure the diameter of each surface tumor using a caliper.
-
Histopathological Analysis:
-
Fix the lungs in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041).
-
Section the paraffin blocks (e.g., at 5 µm thickness).
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained slides under a microscope to determine the total tumor volume per slide. This can be achieved using image analysis software to measure the area of all tumor foci on a representative lung section.
-
Visualizations
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound. As an RXR agonist, it binds to and activates Retinoid X Receptors, which then form heterodimers with other nuclear receptors (e.g., RAR, PPAR, LXR). These heterodimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating gene transcription to regulate cellular processes like proliferation, differentiation, and apoptosis.
Experimental Workflow for this compound Administration in A/J Mice
This diagram outlines the key steps in the experimental workflow for evaluating the efficacy of this compound in the A/J mouse model of lung cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 4. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. A/J - Ozgene [ozgene.com]
Application Notes and Protocols for Western Blot Analysis of AGN194204 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs), to regulate gene expression. This regulation plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its selective nature, this compound is a valuable tool for investigating RXR-mediated signaling pathways and holds potential as a therapeutic agent, particularly in oncology.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of drug action by quantifying changes in protein expression levels. This document provides detailed application notes and protocols for performing Western blot analysis on cells treated with this compound, focusing on key signaling pathways affected by its activity.
Mechanism of Action: this compound Signaling
This compound exerts its effects by binding to and activating RXR. The activated RXR then forms a heterodimer with a partner receptor. This complex binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of this compound are dependent on the cellular context and the available heterodimerization partners. Key pathways influenced by this compound include the Mitogen-Activated Protein Kinase (MAPK) pathway, cell cycle regulation, and the intrinsic apoptosis pathway.
Figure 1: this compound Mechanism of Action.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize representative quantitative data from Western blot analyses of cells treated with an RXR agonist. This data illustrates the expected changes in key protein markers. Densitometry values are normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to untreated control cells.
Table 1: Effect of RXR Agonist on MAPK Pathway Proteins
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| p-ERK1/2 | RXR Agonist (1 µM, 24h) | 0.6 ± 0.1 |
| Total ERK1/2 | RXR Agonist (1 µM, 24h) | 1.0 ± 0.2 |
Table 2: Effect of RXR Agonist on Cell Cycle Regulatory Proteins
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| Cyclin D1 | RXR Agonist (1 µM, 48h) | 0.5 ± 0.15 |
| p21 | RXR Agonist (1 µM, 48h) | 2.5 ± 0.4 |
| Cyclin B1 | RXR Agonist (1 µM, 48h) | 0.7 ± 0.2 |
Table 3: Effect of RXR Agonist on Apoptosis-Related Proteins
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SD) |
| Cleaved Caspase-3 | RXR Agonist (1 µM, 72h) | 3.2 ± 0.5 |
| Total Caspase-3 | RXR Agonist (1 µM, 72h) | 0.9 ± 0.1 |
| Bcl-2 | RXR Agonist (1 µM, 72h) | 0.4 ± 0.1 |
| Bax | RXR Agonist (1 µM, 72h) | 1.8 ± 0.3 |
Experimental Protocols
A detailed protocol for Western blot analysis of this compound-treated cells is provided below.
Application Notes and Protocols for Assessing Apoptosis Induced by AGN194204
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204 is a synthetic retinoid that acts as a selective agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating various physiological processes, including cell differentiation, proliferation, and apoptosis (programmed cell death).[1][2] Emerging evidence suggests that RXR agonists like this compound can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy.[1] These application notes provide detailed protocols for assessing apoptosis induced by this compound in a cellular context, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.
The following protocols describe three common and robust methods for detecting apoptosis:
-
Annexin V Staining for Early Apoptosis: Detects the externalization of phosphatidylserine (B164497) (PS), a key indicator of early-stage apoptosis.[3][4][5]
-
Caspase-3/7 Activity Assay for Mid-Stage Apoptosis: Measures the activity of executioner caspases, which are central to the apoptotic signaling cascade.[6][7][8]
-
TUNEL Assay for Late-Stage Apoptosis: Identifies DNA fragmentation, a hallmark of the final stages of apoptosis.[5][9][10][11]
Data Presentation
The following table provides an illustrative summary of expected quantitative data from the described apoptosis assays following treatment with this compound. Actual results will vary depending on the cell line, concentration of this compound, and exposure time.
| Assay | Parameter Measured | Control (Vehicle) | This compound (e.g., 1 µM) | Positive Control (e.g., Staurosporine) |
| Annexin V/PI Flow Cytometry | % Early Apoptotic Cells (Annexin V+/PI-) | < 5% | 20-40% | > 60% |
| % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | < 2% | 5-15% | > 20% | |
| % Live Cells (Annexin V-/PI-) | > 90% | 50-70% | < 20% | |
| Caspase-3/7 Activity Assay | Relative Luminescence/Fluorescence Units (RLU/RFU) | 1.0 | 3.0 - 5.0 | > 8.0 |
| TUNEL Assay | % TUNEL-Positive Cells | < 2% | 15-30% | > 50% |
Experimental Protocols
Annexin V Staining for Early Apoptosis Detection by Flow Cytometry
This protocol details the detection of phosphatidylserine externalization on the cell surface, an early marker of apoptosis.[3][4]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis (e.g., staurosporine). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells and any floating cells from the supernatant.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.[6][7]
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates for luminescence or black-walled for fluorescence
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit
-
Luminometer or Fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat the cells with this compound and controls as described in the Annexin V protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence or fluorescence of each well using a plate reader.
-
Data Analysis: The luminescence/fluorescence signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][11]
Materials:
-
Cells of interest cultured on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and controls as previously described.
-
Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Remove the fixative and wash the cells twice with PBS.
-
Add the permeabilization solution and incubate for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Follow the specific instructions of the TUNEL assay kit for the TdT reaction cocktail preparation and incubation. This typically involves incubating the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
After the TdT reaction, wash the cells according to the kit protocol.
-
Perform the "click" reaction or antibody staining step to label the incorporated nucleotides with a fluorescent dye.
-
-
Counterstaining and Mounting:
-
Wash the cells.
-
Incubate with a nuclear counterstain like DAPI or Hoechst for 15 minutes.
-
Wash again and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptosis pathway.
Caption: Workflow for apoptosis assays.
References
- 1. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. jove.com [jove.com]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Evaluating Cell Proliferation with AGN194204
Introduction
AGN194204, also known as IRX4204, is a second-generation, orally active, and selective Retinoid X Receptor (RXR) agonist.[1][2] It demonstrates high affinity for all three RXR subtypes (α, β, and γ) while being inactive against Retinoic Acid Receptors (RARs).[1][3] this compound has garnered significant interest in oncological research due to its potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties.[1][2] By selectively activating RXRs, which are master regulators of cell growth, differentiation, and survival, this compound modulates critical signaling pathways that control cell fate.[3][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines.
Mechanism of Action
Retinoid X Receptors function as ligand-activated transcription factors. A central role of RXRs is their ability to form heterodimers with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[3][5] Upon binding by an agonist like this compound, the RXR-containing heterodimer undergoes a conformational change. This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[2][5] This regulation of gene expression leads to various cellular outcomes, including cell cycle arrest and apoptosis. For instance, in pancreatic cancer cells, this compound treatment has been shown to decrease the levels of cyclin E and cyclin-dependent kinase 6 (cdk6) while increasing the level of the cdk inhibitor p27.[6]
Quantitative Data Summary
The efficacy of this compound is demonstrated by its strong binding affinity and potent biological activity at nanomolar concentrations, as well as its documented effects on various cancer cell lines.
Table 1: Binding Affinity (Kd) and Potency (EC50) of this compound for RXR Subtypes
| Receptor Subtype | Kd (nM) | EC50 (nM) |
|---|---|---|
| RXRα | 0.4[1][3] | 0.2[1][3] |
| RXRβ | 3.6[1][3] | 0.8[1][3] |
| RXRγ | 3.8[1][3] | 0.08[1][3] |
Table 2: Anti-proliferative Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Observed Effect |
|---|---|---|---|---|
| MIA PaCa-2 | Pancreatic | 1[6] | 6 days | ~60% reduction in cell number[6] |
| BxPC-3 | Pancreatic | 1[6] | 6 days | ~40% reduction in cell number[6] |
| AsPC-1 | Pancreatic | 1[6] | 6 days | ~20% reduction in cell number[6] |
| SK-BR-3 | Breast | 1[1] | 72 hours | Induction of apoptosis[1] |
| JIMT-1 | HER2+ Breast | 1[7][8] | 7 days | Significant growth inhibition[7][8] |
| HCC1954 | HER2+ Breast | 1[7] | 7-9 days | Significant growth inhibition[7] |
Protocols: Cell Proliferation Assays
The following protocols describe common methods to quantify the effect of this compound on cancer cell proliferation. A general workflow is outlined below.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.01 nM to 10 µM.[6] Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C, 5% CO2.[1][5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Protocol 2: DNA Synthesis Assessment using BrdU Assay
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[10]
-
BrdU Labeling: Add BrdU labeling reagent to each well as per the manufacturer's instructions. Incubate for an additional 2-24 hours to allow for BrdU incorporation.[10]
-
Cell Fixation and DNA Denaturation: Remove the labeling medium. Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with the provided wash buffer. Add the diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.[9]
-
Substrate Reaction: Wash the wells again. Add the substrate solution and incubate until a color change is visible. Stop the reaction with the provided stop solution.
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Total Protein Staining using Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing an estimation of total biomass.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader (515 nm wavelength)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[11]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (for a final concentration of ~3.3%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plate five times with tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Removing Unbound Dye: Quickly wash the plate five times with 1% acetic acid to remove unbound SRB dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake the plate for 5-10 minutes.
-
Measurement: Measure the absorbance at 515 nm.[11]
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. e-century.us [e-century.us]
- 5. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cytologicsbio.com [cytologicsbio.com]
- 10. RARα/RXR Synergism Potentiates Retinoid Responsiveness in Cutaneous T Cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Effects of AGN194204 on SK-BR-3 Human Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204, also known as IRX4204, is a potent and selective agonist of the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis. In the context of oncology, particularly breast cancer, the modulation of RXR signaling pathways presents a promising therapeutic strategy. The SK-BR-3 human breast cancer cell line is characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2), making it a valuable in vitro model for studying HER2-positive breast cancer. This document provides detailed application notes on the use of this compound in SK-BR-3 cells, summarizing its effects on cell viability, apoptosis, and cell cycle, along with comprehensive protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative effects of this compound on SK-BR-3 cells based on available research.
| Parameter | This compound Concentration | Result | Reference |
| Cell Growth Inhibition | 1 µM | Significant decrease in cell growth over 7 days | [1] |
| Cell Death (Apoptosis) | 1 µM (72 hours) | Significant increase in Propidium Iodide (PI) positive cells | [1] |
| Cell Cycle Arrest | 1 µM | Alteration in cell cycle progression | [1] |
Note: A precise IC50 value for this compound in SK-BR-3 cells is not explicitly stated in the primary literature reviewed. The provided data is based on graphical representations and qualitative descriptions from the cited source.
Table 1: Effect of this compound on SK-BR-3 Cell Viability
| Treatment | Concentration (µM) | Incubation Time | Estimated Cell Growth Inhibition (%) |
| DMSO (Control) | - | 7 days | 0 |
| This compound | 1 | 7 days | ~50-60% |
Data estimated from graphical representations in Moyer et al. (2024).[1]
Table 2: Effect of this compound on Apoptosis in SK-BR-3 Cells
| Treatment | Concentration (µM) | Incubation Time | Estimated % of PI Positive Cells (Late Apoptotic/Necrotic) |
| DMSO (Control) | - | 72 hours | ~5-10% |
| This compound | 1 | 72 hours | ~20-25% |
Data estimated from graphical representations in Moyer et al. (2024).[1]
Table 3: Effect of this compound on Cell Cycle Distribution in SK-BR-3 Cells
| Treatment | Concentration (µM) | Incubation Time | % G1 Phase | % S Phase | % G2/M Phase |
| DMSO (Control) | - | 36 hours | ~45% | ~40% | ~15% |
| This compound | 1 | 36 hours | ~60% | ~25% | ~15% |
Data estimated from graphical representations of synchronized cells in Moyer et al. (2024).[1]
Signaling Pathway
This compound functions as a selective agonist for the Retinoid X Receptor (RXR). Upon binding, this compound activates RXR, which can then form heterodimers with other nuclear receptors, such as the Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor (PPAR). In HER2-positive breast cancer cells like SK-BR-3, this activation has been shown to modulate lipid metabolism. The downstream effects of this pathway activation contribute to the induction of senescence and cell death.[1]
Caption: this compound signaling pathway in SK-BR-3 cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of SK-BR-3 cells.
Materials:
-
SK-BR-3 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed SK-BR-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Caption: MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis in SK-BR-3 cells treated with this compound using flow cytometry.
Materials:
-
SK-BR-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed SK-BR-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 72 hours).[1]
-
Harvest the cells by trypsinization, including the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Annexin V/PI Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated SK-BR-3 cells.
Materials:
-
SK-BR-3 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed SK-BR-3 cells in 6-well plates. For cell synchronization, cells can be treated with lovastatin (B1675250) (20 µmol/L) for 48 hours.[1]
-
Wash the cells and release them with mevalonate (B85504) (2 mmol/L) in a medium containing either DMSO or this compound (1 µmol/L).[1]
-
Harvest cells at various time points (e.g., 0, 12, 24, 36, 48, 60 hours) by trypsinization.[1]
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Cell Cycle Analysis Workflow.
Western Blotting for Signaling Proteins
This protocol is for analyzing the expression of proteins in signaling pathways affected by this compound in SK-BR-3 cells.
Materials:
-
SK-BR-3 cells
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the RXR signaling pathway)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Protocol:
-
Seed SK-BR-3 cells and treat with this compound as desired.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
Caption: Western Blotting Workflow.
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects on HER2-positive SK-BR-3 human breast cancer cells. The mechanism of action is mediated through the activation of the RXR signaling pathway, leading to alterations in lipid metabolism, cell cycle arrest, and induction of apoptosis. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in this and other relevant cancer models.
References
Application Notes and Protocols: AGN194204 in MMTV-ErbB2 Transgenic Mice Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGN194204 (also known as IRX4204) is a selective agonist of the retinoid X receptor (RXR), a type of nuclear receptor that regulates gene transcription.[1][2] RXRs form heterodimers with other nuclear receptors, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis.[3] Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent. This document provides detailed application notes and protocols for the study of this compound in the Mouse Mammary Tumor Virus (MMTV)-ErbB2 transgenic mouse model of HER2-positive breast cancer. MMTV-ErbB2 mice develop mammary tumors due to the overexpression of the ErbB2 gene, closely mimicking human HER2-positive breast cancer.[4]
Mechanism of Action
This compound selectively binds to and activates RXRs.[3] In the context of HER2-positive breast cancer, the activation of RXR by this compound has been shown to inhibit tumor growth. Mechanistic studies suggest that this compound's effects in HER2-positive cells involve the modulation of lipid metabolism and the induction of senescence and cell death.[5][6] RXR agonists can heterodimerize with other nuclear receptors like Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs) to regulate gene expression.[6][7] This signaling cascade appears to be a vulnerability in HER2-overexpressing breast cancers.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical study evaluating the efficacy of this compound in an MMTV-ErbB2 transgenic mouse model.
| Treatment Group | Dosage & Administration | Outcome Measure | Result | Reference |
| Vehicle Control | Sesame Oil (oral gavage, 5 days/week) | Tumor Growth Rate | - | [6] |
| This compound | 10 mg/kg (oral gavage, 5 days/week) | Tumor Growth Rate Reduction | 49% | [5][6] |
| Tucatinib (B611992) (Positive Control) | 20 mg/kg (oral gavage, 5 days/week) | Tumor Growth Rate | - | [6] |
Experimental Protocols
In Vivo Efficacy Study in MMTV-ErbB2 Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic MMTV-ErbB2 mouse model.
Animal Model:
-
Female MMTV-ErbB2 transgenic mice (RRID:IMSR_JAX:002376) are used.[6] These mice are on an FVB/N genetic background and express the unactivated rat c-neu oncogene under the control of the MMTV promoter.
Tumor Transplantation:
-
An established mammary tumor from a single MMTV-ErbB2 donor mouse is excised under sterile conditions.
-
The tumor is minced into small pieces (approximately 1-2 mm³).
-
Recipient female MMTV-ErbB2 mice (6-8 weeks old) are anesthetized.
-
A small incision is made to expose the right fourth inguinal mammary fat pad.
-
A single tumor piece is transplanted into the mammary fat pad.[6]
-
The incision is closed with surgical clips or sutures.
-
Mice are monitored for post-operative recovery.
Treatment Protocol:
-
Tumor growth is monitored by caliper measurements at regular intervals. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach a size of 50-100 mm³, mice are randomly assigned to treatment groups (e.g., vehicle control, this compound, positive control).[6]
-
This compound is formulated in sesame oil for oral administration.
-
Mice in the treatment group receive 10 mg/kg of this compound via oral gavage, 5 days a week.[6]
-
The vehicle control group receives an equivalent volume of sesame oil via oral gavage on the same schedule.[6]
-
A positive control group, such as tucatinib at 20 mg/kg, can be included for comparison.[6]
-
Tumor volumes and body weights are recorded throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined endpoint, and tumors are excised for further analysis.
Visualizations
Signaling Pathway of this compound in HER2-Positive Breast Cancer
Caption: this compound activates RXR, leading to gene expression changes that inhibit HER2+ cancer cell growth.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in MMTV-ErbB2 mice.
References
- 1. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MMTV mouse models and the diagnostic values of MMTV-like sequences in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGN194204 in RXR-Mediated Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AGN194204, a selective Retinoid X Receptor (RXR) agonist, to investigate RXR-mediated gene expression. The provided protocols are intended to serve as a starting point for researchers and may require optimization for specific experimental systems.
Introduction
This compound (also known as IRX4204) is a potent and selective synthetic agonist for Retinoid X Receptors (RXRs), which are nuclear receptors that play a crucial role in regulating gene expression.[1][2][3][4] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptors (VDRs).[5][6][7] These heterodimers bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[8][9] this compound is a valuable tool for dissecting the specific roles of RXR in these signaling pathways due to its high affinity for RXRs and lack of activity at RARs.[1][2][3][4]
Mechanism of Action
Upon binding to the ligand-binding domain of RXR, this compound induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins.[6] The RXR-coactivator complex can then activate the transcription of target genes. The specific genes regulated depend on the heterodimeric partner of RXR and the cellular context. RXR can form both "permissive" and "non-permissive" heterodimers. In permissive heterodimers (e.g., with PPAR, LXR), the complex can be activated by an agonist for either RXR or its partner.[10][11] In non-permissive heterodimers (e.g., with RAR, VDR), the complex is only activated by the partner's ligand, although an RXR agonist can enhance this activation.[10][11][12]
Quantitative Data
The following tables summarize the binding affinities and effective concentrations of this compound for different RXR isoforms.
Table 1: Binding Affinity (Kd) of this compound for RXR Isoforms [1][2][3][4]
| RXR Isoform | Kd (nM) |
| RXRα | 0.4 |
| RXRβ | 3.6 |
| RXRγ | 3.8 |
Table 2: Half-Maximal Effective Concentration (EC50) of this compound for RXR Isoforms [1][2][3]
| RXR Isoform | EC50 (nM) |
| RXRα | 0.2 |
| RXRβ | 0.8 |
| RXRγ | 0.08 |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound-Mediated Anti-inflammatory Effects in Macrophages
This protocol describes how to assess the anti-inflammatory effects of this compound in RAW264.7 macrophage-like cells.[1][4]
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Tumor Necrosis Factor-α (TNF-α)
-
This compound (stock solution in DMSO)
-
Nitric Oxide Assay Kit
-
IL-6 ELISA Kit
-
Reagents for Western Blotting (antibodies against IκBα and a loading control)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells in appropriate plates. Once they reach 70-80% confluency, pre-treat the cells with varying concentrations of this compound (e.g., 0-100 nM) for 24 hours.[1][4]
-
Inflammatory Challenge: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 24 hours for cytokine measurement, shorter for signaling pathway analysis).
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitric oxide using a Griess reagent-based assay kit according to the manufacturer's instructions.
-
IL-6 Measurement: Collect the cell culture supernatant and measure the concentration of IL-6 using an ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of IκBα.[4] This will assess the effect of this compound on the NF-κB signaling pathway.
Protocol 2: Analysis of this compound-Induced Apoptosis in Breast Cancer Cells
This protocol outlines a method to investigate the pro-apoptotic effects of this compound on human breast cancer cell lines.[4][13]
Materials:
-
Human breast cancer cell lines (e.g., SK-BR-3, MDA-MB-468, T47D)[4][13]
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Reagents for Western Blotting (antibodies against apoptosis-related proteins)
Procedure:
-
Cell Culture: Culture the chosen breast cancer cell lines in their recommended media.
-
Treatment: Seed cells and treat them with this compound (e.g., 1 µM) for 72 hours.[4] Include a vehicle control (DMSO).
-
Apoptosis Assay:
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis (Optional): Lyse the cells and perform Western blotting to analyze the expression of key apoptosis-related proteins (e.g., caspases, Bcl-2 family members) to elucidate the underlying mechanism.
-
Cell Cycle Analysis (Optional): To investigate effects on cell proliferation, pulse-label cells with BrdU and analyze incorporation by flow cytometry or immunocytochemistry.[13]
Protocol 3: In Vivo Evaluation of this compound in a Mouse Model of Lung Cancer
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of this compound in a mouse model.[2][4]
Materials:
-
Female A/J mice[4]
-
Vinyl carbamate (B1207046) (for tumor induction)[4]
-
This compound
-
Vehicle for oral administration
-
Animal housing and monitoring equipment
-
Equipment for tissue collection and processing
Procedure:
-
Animal Model: Induce lung tumors in female A/J mice using vinyl carbamate as previously described.
-
Treatment: Once tumors are established, randomly assign mice to treatment groups: vehicle control, low-dose this compound (e.g., 30 mg/kg), and high-dose this compound (e.g., 60 mg/kg).[4]
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 15 weeks).[4]
-
Monitoring: Monitor the health and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the lungs.
-
Tumor Assessment: Count the number of tumors on the surface of the lungs. Process the lungs for histological analysis (e.g., H&E staining) to determine tumor size and total tumor volume.[2]
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of RXR in gene regulation. Its selectivity allows for the specific interrogation of RXR-dependent pathways in various physiological and pathological processes, including inflammation, cancer, and metabolic diseases. The protocols provided here offer a foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting RXR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 5. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 6. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 7. H-2RIIBP (RXR beta) heterodimerization provides a mechanism for combinatorial diversity in the regulation of retinoic acid and thyroid hormone responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining in AGN194204 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the immunohistochemical (IHC) analysis of tumors treated with AGN194204, a selective Retinoid X Receptor (RXR) agonist. The provided protocols and data will guide researchers in assessing the in-situ effects of this compound on key cellular processes such as proliferation and apoptosis.
This compound, also known as IRX4204, is a synthetic retinoid that exhibits high affinity for Retinoid X Receptors (RXRs).[1] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), to regulate gene transcription involved in cell growth, differentiation, and apoptosis.[2][3] this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models, including breast, lung, and pancreatic cancers.[1][2][4]
Quantitative Data Summary
Immunohistochemical analysis of tumor tissues treated with this compound (IRX4204) provides valuable insights into the compound's mechanism of action. The following table summarizes quantitative data from preclinical studies on HER2-positive breast cancer models.
| Biomarker | Cancer Model | Treatment Group | Change in Staining | Implication | Reference |
| Ki-67 | MMTV-ErbB2 Mouse Model | IRX4204 | Decreased | Inhibition of Proliferation | [4] |
| Cleaved Caspase-3 | MMTV-ErbB2 Mouse Model | IRX4204 | Increased | Induction of Apoptosis | [4] |
Signaling Pathway of this compound (RXR Agonist) in Cancer Cells
This compound, as a selective RXR agonist, influences multiple signaling pathways that are critical in cancer progression. The diagram below illustrates the central role of RXR in forming heterodimers with other nuclear receptors to modulate gene expression, ultimately leading to decreased proliferation and increased apoptosis.
Caption: this compound activates RXR, leading to heterodimerization and modulation of gene transcription.
Experimental Protocols
The following is a generalized protocol for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections. This protocol can be adapted for specific antibodies to assess the effects of this compound treatment.
I. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse slides in Xylene (or a xylene substitute) for 5 minutes. Repeat with fresh Xylene for another 5 minutes.
-
Transfer slides to 100% ethanol (B145695) for 3 minutes.
-
Transfer slides to a fresh 100% ethanol for 3 minutes.
-
Transfer slides to 95% ethanol for 3 minutes.
-
Transfer slides to 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
II. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is recommended for most antibodies. The choice of retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0) should be optimized based on the primary antibody.
-
Pre-heat the antigen retrieval buffer in a water bath or steamer to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water.
III. Immunohistochemical Staining
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Washing: Rinse slides with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
Blocking: Apply a protein block (e.g., 5% normal goat serum in wash buffer) and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with wash buffer three times for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides with wash buffer three times for 5 minutes each.
-
Enzyme Conjugate Incubation: Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Rinse slides with wash buffer three times for 5 minutes each.
-
Chromogen Detection: Apply a chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Washing: Rinse slides with distilled water to stop the reaction.
IV. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in Hematoxylin for 30-60 seconds.
-
Washing: Rinse slides in running tap water.
-
Differentiation: Quickly dip slides in 0.25% acid alcohol to remove excess stain.
-
Bluing: Rinse slides in running tap water and then immerse in a bluing reagent (e.g., Scott's tap water substitute) for 30-60 seconds.
-
Washing: Rinse slides in running tap water.
-
Dehydration:
-
Immerse slides in 70% ethanol for 3 minutes.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 100% ethanol for 3 minutes.
-
Immerse slides in fresh 100% ethanol for 3 minutes.
-
-
Clearing:
-
Immerse slides in Xylene (or a substitute) for 5 minutes.
-
Immerse slides in fresh Xylene for 5 minutes.
-
-
Mounting: Apply a drop of mounting medium to the tissue section and cover with a coverslip.
Experimental Workflow for IHC Staining of this compound-Treated Tumors
The following diagram outlines the key steps in the experimental workflow for assessing the impact of this compound on tumor tissues using immunohistochemistry.
Caption: Workflow for IHC analysis of this compound-treated tumors.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific antibodies and tissue types. Always refer to the manufacturer's instructions for specific reagents and antibodies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AGN194204 Technical Support Center: Troubleshooting Solubility Issues
For researchers, scientists, and drug development professionals utilizing AGN194204, ensuring its proper solubilization is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can be further diluted into aqueous buffers or cell culture media for working concentrations.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What could be the cause and how can I prevent this?
A2: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when introduced into an aqueous solution. To mitigate this, it is crucial to ensure that the final concentration of DMSO in your working solution is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic. Additionally, vortexing the aqueous solution while adding the DMSO stock can aid in dispersion and prevent immediate precipitation. For cell-based assays, if precipitation persists, consider using a pre-warmed medium and adding the compound dropwise while gently swirling.
Q3: Can I dissolve this compound directly in ethanol (B145695) or methanol?
A3: While this compound is expected to have some solubility in alcohols like ethanol and methanol, DMSO is generally the preferred solvent for achieving high-concentration stock solutions. If your experimental protocol requires the use of ethanol, it is advisable to perform a small-scale solubility test to determine the maximum achievable concentration. For the structurally similar rexinoid, bexarotene, a solubility of 10 mg/mL in ethanol with warming has been reported, which can serve as a starting point for optimization.[1]
Q4: What is the solubility of this compound in aqueous solutions like PBS?
A4: this compound, like many rexinoids, has very low aqueous solubility. Direct dissolution in PBS is not recommended. To prepare a working solution in PBS, a concentrated stock in DMSO should be prepared first and then serially diluted into the PBS. It is important to note that even with this method, the final concentration in PBS will be limited, and careful observation for any precipitation is necessary.
Q5: Are there any alternative formulation strategies to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications, various formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These often involve the use of co-solvents and surfactants. Common formulations include combinations of DMSO, PEG300, Tween 80, and saline or the use of corn oil as a vehicle. For oral administration, formulations with PEG400 or suspensions in carboxymethyl cellulose (B213188) (CMC) with Tween 80 have been suggested.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and the structurally similar rexinoid, bexarotene.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 35 mg/mL | High solubility, suitable for stock solutions. |
| Bexarotene | DMSO | 65-70 mg/mL | Structurally similar rexinoid.[1][2] |
| Bexarotene | Ethanol | 10 mg/mL | With warming.[1] |
| Bexarotene | PBS | Sparingly soluble | Requires initial dissolution in an organic solvent.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 352.51 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment.
-
Perform serial dilutions of the 10 mM DMSO stock solution in cell culture medium to achieve the final concentration.
-
When diluting, add the this compound stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cell cultures.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway
This compound is a selective agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). This heterodimerization is key to regulating gene expression.
In the absence of a ligand, the RXR heterodimer is bound to a specific DNA sequence called a hormone response element (HRE) and is associated with co-repressor proteins (e.g., NCoR, SMRT), which inhibit gene transcription.
Upon binding of this compound to RXR, a conformational change is induced in the receptor complex. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins (e.g., p160/SRC family, CBP/p300). The co-activator complex then modifies chromatin structure, facilitating the transcription of target genes involved in processes such as cell differentiation, proliferation, and apoptosis.
Caption: Simplified signaling pathway of this compound via RXR heterodimers.
References
Preventing AGN194204 precipitation in media
Welcome to the technical support center for AGN194204. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the Retinoid X Receptor (RXR). It binds to RXR isoforms (RXRα, RXRβ, RXRγ) to modulate gene transcription. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs), playing a crucial role in various cellular processes including cell growth, differentiation, and apoptosis.
Q2: What is the primary solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 35 mg/mL (approximately 99 mM), though achieving this may require sonication and warming. It is critical to use anhydrous (water-free) DMSO, as the presence of moisture can significantly reduce the solubility of hydrophobic compounds.
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture medium, the drastic change in solvent polarity causes the compound to "crash out" or precipitate. This is a common issue with hydrophobic small molecules.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many cell lines, at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q5: How does serum in the culture medium affect the solubility of this compound?
A5: Serum, such as fetal bovine serum (FBS), contains proteins like albumin that can bind to hydrophobic compounds, thereby increasing their apparent solubility in aqueous media. However, this effect has its limits, and at high concentrations, this compound can still precipitate even in the presence of serum.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
| Issue | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon adding stock solution to media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid dilution from a highly concentrated DMSO stock. | Prepare an intermediate dilution of the stock solution in DMSO before adding it to the medium. Add the solution dropwise to the pre-warmed medium while gently vortexing to ensure rapid dispersal. | |
| Precipitate forms over time in the incubator. | The compound is in a supersaturated state (kinetic solubility) and is slowly crashing out to reach its true thermodynamic solubility. | Lower the final working concentration. Ensure the compound is fully dissolved in the final medium before adding it to cells. |
| Temperature fluctuations. | Pre-warm the cell culture medium to 37°C before adding the compound. Minimize the time culture plates are outside the incubator. | |
| pH shift in the medium within the CO2 incubator. | Ensure your medium is properly buffered for the CO2 concentration of your incubator. | |
| Inconsistent experimental results. | Variable amounts of dissolved this compound due to precipitation. | Always visually inspect the medium for any signs of precipitation before adding it to your cells. Prepare fresh dilutions for each experiment from a stable, high-concentration DMSO stock. |
Data Presentation: Hypothetical Solubility of this compound
The following tables present hypothetical solubility data for this compound in common cell culture media. This data is for illustrative purposes to guide experimental design. Users should experimentally determine the solubility in their specific system.
Table 1: Hypothetical Maximum Soluble Concentration of this compound in Cell Culture Media
| Media Type | Serum Content | Maximum Soluble Concentration (µM) | Final DMSO Concentration (%) |
| DMEM | 0% FBS | 5 | 0.1 |
| DMEM | 10% FBS | 15 | 0.1 |
| RPMI-1640 | 0% FBS | 3 | 0.1 |
| RPMI-1640 | 10% FBS | 10 | 0.1 |
Table 2: Recommended Stock and Intermediate Dilution Concentrations
| Desired Final Concentration (µM) | Recommended Stock Concentration in DMSO (mM) | Intermediate Dilution in DMSO (mM) | Final Dilution Factor in Media |
| 1 | 10 | 0.1 | 1:1000 |
| 5 | 10 | 0.5 | 1:1000 |
| 10 | 20 | 1 | 1:1000 |
| 15 | 20 | 1.5 | 1:1000 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure complete dissolution by vortexing. If necessary, sonicate briefly in a water bath.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (if necessary):
-
Based on your desired final concentration, prepare an intermediate dilution of the stock solution in 100% anhydrous DMSO. This helps to reduce the shock of rapid dilution into the aqueous medium.
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium (with or without serum) to 37°C.
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock or intermediate solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness against a light source. If the solution is not clear, the concentration is too high.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Media
-
Prepare a Serial Dilution:
-
Prepare a 2-fold serial dilution of your highest concentration this compound stock solution in 100% anhydrous DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 999 µL) of your pre-warmed cell culture medium. This will create a range of final concentrations with a constant final DMSO concentration.
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation or cloudiness at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). A light microscope can be used for more sensitive detection.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate at all time points is the maximum soluble concentration for your experimental conditions.
-
Visualizations
AGN194204 stability and storage best practices
This technical support center provides guidance on the stability and storage of AGN194204, a selective retinoid X receptor (RXR) agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is highly recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous solutions or cell culture media?
A5: There is limited public data on the stability of this compound in aqueous solutions. The stability can be influenced by pH, temperature, and the presence of other components in the media. It is advisable to prepare fresh dilutions in aqueous buffers or media for each experiment and use them promptly. If storage of aqueous solutions is necessary, it should be for the shortest possible time at 2-8°C, protected from light.
Q6: Are there any known degradation pathways for this compound?
A6: Specific degradation pathways for the this compound molecule have not been detailed in publicly available literature. As an agonist for the retinoid X receptor (RXR), it is known to induce the degradation of the RXR protein itself through the ubiquitin/proteasome pathway. However, this is a biological process affecting the receptor and not the chemical stability of the compound. For the compound itself, potential degradation could occur through hydrolysis or oxidation, particularly under harsh pH conditions or prolonged exposure to light and air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower than expected activity in biological assays. | Compound degradation due to improper storage. | - Review storage conditions of both solid compound and stock solutions. - Prepare fresh stock solutions from solid compound. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Inaccurate concentration of the working solution. | - Ensure complete dissolution of the solid compound when preparing the stock solution. - Verify pipette calibration. - Prepare fresh dilutions for each experiment. | |
| Precipitation of the compound in aqueous buffer or media. | Low aqueous solubility. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). - Prepare dilutions from a high-concentration stock solution just before use. - Gentle warming and vortexing may aid dissolution, but be cautious of temperature-sensitive degradation. |
| Discoloration of the compound or solution. | Potential degradation. | - Do not use the discolored compound or solution. - Discard the material and use a fresh, properly stored sample. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1][2] |
| -20°C | Up to 1 month | [1][2] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
-
Visualizations
Caption: Workflow for handling and preparing this compound for experiments.
Caption: this compound activates RXR, leading to gene transcription modulation.
References
Avoiding repeated freeze-thaw cycles of AGN194204
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use and storage of AGN194204. Adherence to these guidelines is critical for ensuring the compound's stability and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure to avoid repeated freeze-thaw cycles of this compound solutions?
A1: To prevent the degradation of this compound in solution, it is imperative to aliquot the stock solution into single-use volumes immediately after preparation. This practice ensures that the bulk of the compound is not repeatedly subjected to temperature fluctuations, which can compromise its integrity. Once prepared, stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Q2: What are the consequences of subjecting this compound solutions to multiple freeze-thaw cycles?
Q3: How should I properly prepare and store a stock solution of this compound?
A3: Proper preparation and storage are key to maintaining the quality of this compound. The powdered form of this compound is stable for extended periods when stored correctly. Once dissolved in a solvent such as DMSO, the solution becomes more susceptible to degradation. For detailed instructions on preparing stock solutions and recommended storage conditions, please refer to the tables and protocols in the sections below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between assays. | Degradation of this compound due to repeated freeze-thaw cycles of the same stock solution. | Prepare fresh dilutions from a new, single-use aliquot of the stock solution for each experiment. Ensure that the stock solution has been stored correctly and has not exceeded its recommended storage time. |
| Reduced or no observable effect of this compound in a previously validated assay. | Loss of compound potency. This can be caused by improper long-term storage or multiple freeze-thaw cycles. | Discard the suspect stock solution and prepare a fresh one from the powdered compound. Implement a strict aliquoting protocol for the new stock solution. |
| Precipitate observed in the stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent quality may be poor. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. Ensure the use of high-purity, anhydrous solvent. |
Data Presentation
This compound Storage Conditions
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
This compound Stock Solution Preparation (Example)
| Desired Stock Concentration | Solvent | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | DMSO | 0.353 mg | 1.765 mg | 3.53 mg |
| 5 mM | DMSO | 1.765 mg | 8.825 mg | 17.65 mg |
| 10 mM | DMSO | 3.53 mg | 17.65 mg | 35.3 mg |
Note: The molecular weight of this compound is 352.51 g/mol .
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound and aliquot it for single-use applications to avoid degradation from repeated freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Immediately after dissolution, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid leaving residual solution that would need to be re-frozen.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
This compound Handling Workflow
Caption: Workflow for handling this compound to prevent degradation.
This compound Signaling Pathway
As a selective Retinoid X Receptor (RXR) agonist, this compound modulates gene expression by activating RXRs. RXRs form heterodimers with other nuclear receptors, such as RAR, PPAR, LXR, and VDR. This activation leads to the recruitment of coactivators and the initiation of target gene transcription.
Caption: Simplified signaling pathway of this compound.
Optimizing AGN194204 Concentration for Cell Lines: A Technical Support Center
Welcome to the technical support center for AGN194204. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the use of this compound in cell culture experiments.
1. What is this compound and what is its mechanism of action?
This compound is a selective retinoid X receptor (RXR) agonist.[1][2] It is not a retinoic acid receptor (RAR) agonist.[1][2] Its mechanism of action involves binding to and activating RXRs (RXRα, RXRβ, and RXRγ).[2] Activated RXRs form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs).[3] These heterodimers then bind to specific DNA sequences to regulate gene transcription, influencing various cellular processes including cell proliferation, differentiation, and apoptosis.[2]
2. How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.525 mg of this compound (Molecular Weight: 352.51 g/mol ) in 1 mL of DMSO. It may be necessary to warm the solution and use an ultrasonic bath to ensure it is fully dissolved.[4]
3. How should I store the this compound stock solution?
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored at -20°C, the stock solution is stable for at least one month, and at -80°C, it is stable for up to six months.[4]
4. I'm seeing a precipitate in my cell culture medium after adding this compound. What should I do?
Precipitation can occur if the final concentration of DMSO is too high or if the this compound concentration exceeds its solubility in the aqueous culture medium. Here are some troubleshooting steps:
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[5] A final concentration of 0.1% is generally considered safe for most cell lines.[5]
-
Use a serial dilution method: When diluting your DMSO stock solution into the culture medium, do not add the concentrated stock directly to the full volume of media. Instead, perform a serial dilution, first into a smaller volume of media, and then add this intermediate dilution to the final culture volume. This gradual dilution can prevent "solvent shock" and precipitation.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.
-
Sonication is not recommended for final working solutions in media as it can damage media components and cells.
5. What is a good starting concentration for my experiments?
The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for many cancer cell lines is in the low nanomolar to low micromolar range. For example, concentrations greater than 10 nM have been shown to inhibit the proliferation of pancreatic cancer cell lines MIA PaCa-2 and BxPC-3.[6] In SK-BR-3 human breast cancer cells, a concentration of 1 µM was used to induce apoptosis.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
6. I am not observing the expected effect on my cells. What could be the reason?
Several factors could contribute to a lack of an expected effect:
-
Cell line sensitivity: Not all cell lines are equally sensitive to this compound. For instance, the pancreatic cancer cell line AsPC-1 showed only a modest reduction in cell number in response to treatment.[6]
-
Compound degradation: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution. The stability of retinoids can be reduced in serum-free media.
-
Off-target effects: While this compound is a selective RXR agonist, off-target effects can never be completely ruled out, especially at higher concentrations.[7] If you observe unexpected cellular responses, consider if they might be due to off-target activities.
-
Experimental setup: Review your experimental protocol to ensure all steps were performed correctly, including cell seeding density, treatment duration, and the assay method itself.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Observed Effect | Reference |
| MIA PaCa-2 | Pancreatic Cancer | >10 nM | Inhibition of proliferation | [6] |
| BxPC-3 | Pancreatic Cancer | >10 nM | Inhibition of proliferation | [6] |
| SK-BR-3 | Breast Cancer | 1 µM | Induction of apoptosis | [4] |
| RAW 264.7 | Macrophage-like | 0-100 nM | Blocked release of nitric oxide and IL-6 | [4] |
| Lung Cancer (A/J mouse model) | Lung Cancer | 30-60 mg/kg (in vivo) | Reduced tumor number and size | [2] |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. A common starting range is from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1-0.5%. Include a vehicle control (medium with DMSO only).
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Detecting Apoptosis using Annexin V Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells and collect them. Combine with the floating cells from the supernatant to ensure all apoptotic cells are collected.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8][9][10][11]
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol outlines a method to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][12][13][14]
Mandatory Visualization
References
- 1. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Off-target effects of c-MET inhibitors on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. AR, the cell cycle, and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The AR dependent cell cycle: Mechanisms and cancer relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AGN194204 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for AGN194204. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound (also known as IRX4204) is an orally active and selective Retinoid X Receptor (RXR) agonist. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs). In the absence of a ligand, these heterodimers are typically bound to DNA and associated with corepressor proteins, inhibiting gene transcription. Upon binding of an agonist like this compound to RXR, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivator proteins. This complex then initiates the transcription of target genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are typical in vitro treatment durations for this compound?
A2: The optimal in vitro treatment duration for this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on published studies, common starting points are:
-
24 to 72 hours: For assessing effects on apoptosis, gene expression, and cell signaling pathways.[1][2]
-
Up to 7 days: For cell growth and viability assays.
-
10 to 14 days: For cellular senescence assays.
It is crucial to perform a time-course experiment to determine the optimal duration for your specific experimental model and endpoint.
Q3: What is a typical in vivo treatment duration for this compound?
A3: In vivo studies have utilized daily oral administration of this compound for extended periods. For example, in a mouse model of lung cancer, a treatment duration of 15 weeks has been reported to be effective in reducing tumor number and size.[1][2] The optimal in vivo treatment duration will depend on the animal model, the disease being studied, and the measured outcomes.
Troubleshooting Guides
Q1: I am not observing the expected biological effect (e.g., apoptosis, growth inhibition) with my this compound treatment. What should I do?
A1: If you are not observing the expected effect, consider the following troubleshooting steps:
-
Verify Drug Activity: Ensure the this compound compound is properly stored and has not expired. Prepare fresh stock solutions.
-
Optimize Concentration: The concentration of this compound is critical. If the concentration is too low, it may not be sufficient to elicit a response. Conversely, excessively high concentrations can lead to off-target effects or cytotoxicity. Perform a dose-response experiment to identify the optimal concentration range.
-
Extend Treatment Duration: The biological effects of this compound may be time-dependent. If you are using a short treatment duration (e.g., 24 hours), the effect may not have had sufficient time to manifest. Conduct a time-course experiment, extending the treatment duration to 48, 72 hours, or longer, while monitoring your endpoint.
-
Check Cell Line Sensitivity: Not all cell lines will respond to this compound in the same manner. The expression levels of RXR and its heterodimerization partners can influence sensitivity. Consider using a positive control cell line known to be responsive to RXR agonists.
-
Assess Downstream Markers: Instead of only looking at a final biological outcome (like cell death), assess molecular markers of this compound activity. For example, you can use Western blotting or qPCR to check for changes in the expression of known RXR target genes.
Q2: I am observing high levels of cell death that do not appear to be specific to the intended mechanism of action. How can I troubleshoot this?
A2: Non-specific cytotoxicity can confound experimental results. To address this, consider the following:
-
Review Treatment Concentration: Very high concentrations of any compound can induce non-specific toxicity. Refer to published literature for typical concentration ranges used in similar cell types and perform a dose-response curve to identify a concentration that induces the desired effect without causing widespread, immediate cell death.
-
Evaluate Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.
-
Perform a Time-Course Analysis: Non-specific cytotoxicity often occurs rapidly. A time-course experiment can help distinguish between rapid, non-specific cell death and a more gradual, programmed cell death (apoptosis) that is characteristic of this compound's mechanism.
-
Use Specific Markers of Apoptosis: To confirm that the observed cell death is due to apoptosis, use assays that detect specific apoptotic markers, such as Annexin V staining or caspase activation, rather than relying solely on general cell viability assays.
Data Presentation
Table 1: Illustrative Dose- and Time-Dependent Induction of Apoptosis by an RXR Agonist (Bexarotene) in CTCL Cell Lines.
Note: This table presents data for bexarotene (B63655), a related RXR agonist, to illustrate the expected experimental outcomes. Researchers should generate their own data for this compound in their specific cell line of interest.
| Cell Line | Treatment Duration | Bexarotene Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| MJ | 96 hours | 1 | Increased from 6% to 18% |
| 10 | Increased from 6% to 18% | ||
| Hut78 | 96 hours | 1 | Increased from 8% to 21% |
| 10 | Increased from 8% to 21% | ||
| HH | 96 hours | 1 | Increased from 9% to 34% |
| 10 | Increased from 9% to 34% |
Table 2: Summary of Reported In Vitro Treatment Durations for this compound.
| Assay Type | Typical Duration | Reference |
| Apoptosis Assay | 72 hours | [1][2] |
| Anti-inflammatory Assay | 24 hours | [1][2] |
| Cell Growth/Viability | Up to 7 days | |
| Senescence Assay | 10-14 days |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via Time-Course Apoptosis Assay
This protocol describes a general method for determining the optimal treatment duration of this compound by measuring apoptosis at multiple time points using Annexin V staining and flow cytometry.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the final time point.
-
This compound Treatment: The following day, treat the cells with a predetermined optimal concentration of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for various durations (e.g., 24, 48, and 72 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Annexin V Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.
-
Data Analysis: Plot the percentage of apoptotic cells against the treatment duration to identify the time point at which the maximal apoptotic effect is observed.
Mandatory Visualizations
Caption: this compound binds to the RXR subunit of an inactive heterodimer, leading to its activation and nuclear translocation. In the nucleus, the complex binds to DNA, releases corepressors, recruits coactivators, and initiates transcription of target genes, resulting in various cellular outcomes.
Caption: A systematic workflow for determining the optimal treatment duration of this compound, starting with a literature review, followed by dose-response and time-course experiments.
References
AGN194204 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of AGN194204 (also known as IRX4204). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is a highly selective agonist for the Retinoid X Receptors (RXRs) with nanomolar affinity for RXRα, RXRβ, and RXRγ isoforms.[1] It is reported to be inactive against Retinoic Acid Receptors (RARs).[1] Functional transactivation assays have shown that this compound is at least 2,000-fold more potent in activating RXR homodimers compared to RAR-RXR heterodimers.[2] Furthermore, it does not activate other RXR heterodimers, including those with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), Liver X Receptor (LXR), and Farnesoid X Receptor (FXR).[2]
Q2: Are there any known off-target effects for this compound based on its mechanism as an RXR agonist?
Yes, as an RXR agonist, this compound can induce effects that are considered "on-target" from a mechanistic perspective but may be undesirable "off-target" effects in a therapeutic context. These are often class-wide effects for RXR agonists. Clinical trial data for this compound has shown side effects consistent with other RXR agonists, including:
-
Endocrine Disruption: Reductions in thyroid-stimulating hormone (TSH) and thyroxine (T4) levels.[3]
-
Hematological Effects: Reversible decreases in circulating leukocytes (leukopenia).[3][4]
-
Metabolic Changes: Reversible elevations in circulating triglycerides.[3][4]
These effects are important to consider in the design of in vivo experiments.
Q3: Has this compound been screened against a broad panel of kinases or other receptors to identify potential off-target interactions?
Based on publicly available information, there are no detailed reports of comprehensive off-target screening of this compound against a broad panel of unrelated targets such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The available data primarily focuses on its high selectivity for RXRs over RARs and other nuclear receptor partners.[2] Researchers should be aware that the absence of such data does not definitively rule out the possibility of interactions with other cellular targets.
Q4: My cells are showing unexpected changes in lipid metabolism. Could this be an off-target effect of this compound?
This could be an on-target effect mediated through RXR's role in metabolic regulation. RXR forms heterodimers with LXR and PPAR, which are key regulators of lipid homeostasis.[5] Although this compound is reported not to activate RXR-LXR or RXR-PPARγ heterodimers directly, its potent activation of RXR homodimers could potentially influence the overall cellular metabolic state.[2] It is recommended to investigate key markers of lipid synthesis and metabolism in your experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected cell death or altered proliferation in a non-cancerous cell line. | While this compound is known to induce apoptosis in cancer cells, high concentrations might have off-target cytotoxic effects. | 1. Perform a dose-response curve to determine the EC50 for the observed effect. 2. Compare the effective concentration to the known Kd and EC50 values for RXR activation. A large discrepancy might suggest an off-target mechanism. 3. Use a structurally different RXR agonist as a control to see if the effect is class-wide. |
| Changes in inflammatory signaling pathways not typically associated with NF-κB. | This compound is known to inhibit NF-κB signaling.[1] However, RXR activation can have broader effects on the immune system. | 1. Profile a panel of inflammatory cytokines and signaling molecules to better characterize the observed effect. 2. Investigate the expression and activity of other nuclear receptors that can heterodimerize with RXR and are involved in inflammation. |
| Inconsistent results between different cell types. | The expression levels of RXR isoforms and their heterodimerization partners can vary significantly between cell types, leading to different responses. | 1. Quantify the mRNA or protein levels of RXRα, RXRβ, and RXRγ in your cell lines. 2. Assess the expression of potential RXR partners (e.g., RARs, VDR, TR) to understand the potential for heterodimer formation. |
Quantitative Data
Table 1: Binding Affinity (Kd) and Potency (EC50) of this compound for RXR Isoforms
| Receptor Isoform | Binding Affinity (Kd) (nM) | Potency (EC50) (nM) |
| RXRα | 0.4[1] | 0.2[1] |
| RXRβ | 3.6[1] | 0.8[1] |
| RXRγ | 3.8[1] | 0.08[1] |
Experimental Protocols
1. RXR Binding Assay (Radioligand Displacement)
This protocol is a general methodology for determining the binding affinity of a compound to RXRs.
-
Objective: To determine the dissociation constant (Kd) of this compound for RXR isoforms.
-
Principle: A competitive binding assay where the test compound (this compound) competes with a radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid) for binding to the receptor.
-
Materials:
-
Purified recombinant human RXRα, RXRβ, or RXRγ protein.
-
Radiolabeled RXR agonist (e.g., [3H]-9-cis-retinoic acid).
-
This compound.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 5 mM DTT).
-
Scintillation vials and scintillation fluid.
-
Filter plates and a cell harvester.
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the purified RXR protein, a fixed concentration of the radiolabeled agonist, and the different concentrations of this compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separate the bound from free radioligand by rapid filtration through a filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Kd using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
-
2. Nitric Oxide Release Assay (Griess Assay)
This protocol measures the effect of this compound on nitric oxide (NO) production in macrophage-like cells.
-
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced NO release by this compound.
-
Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Materials:
-
RAW 264.7 macrophage-like cells.
-
This compound.
-
Lipopolysaccharide (LPS).
-
Griess Reagent (e.g., a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Sodium nitrite (for standard curve).
-
96-well plates.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a vehicle-treated control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Determine the percentage of inhibition of NO release by this compound compared to the LPS-stimulated control.
-
3. IκBα Degradation Assay (Western Blot)
This protocol assesses the effect of this compound on the degradation of IκBα, an inhibitor of NF-κB.
-
Objective: To determine if this compound can inhibit stimulus-induced degradation of IκBα.
-
Principle: Western blotting is used to detect the levels of IκBα protein in cell lysates following treatment.
-
Materials:
-
RAW 264.7 cells or another suitable cell line.
-
This compound.
-
A stimulus to induce IκBα degradation (e.g., TNF-α or LPS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against IκBα.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound or vehicle control.
-
Stimulate cells with TNF-α or LPS for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary anti-IκBα antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for IκBα at each time point and for each treatment condition.
-
Normalize the IκBα signal to a loading control (e.g., β-actin or GAPDH).
-
Compare the rate of IκBα degradation in this compound-treated cells to the control cells.
-
Visualizations
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: General experimental workflow for assessing this compound's in vitro effects.
Caption: Logical relationship of this compound's on-target and potential off-target effects.
References
Technical Support Center: Managing AGN194204-Induced Cholesterol Elevation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cholesterol elevation in vivo during experiments with AGN194204.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in serum cholesterol in our animal models treated with high-dose this compound. Is this an expected outcome?
A1: Yes, an elevation in serum cholesterol has been reported in animals treated with high doses of this compound.[1] this compound is a selective Retinoid X Receptor (RXR) agonist. RXR plays a central role in regulating gene expression by forming heterodimers with other nuclear receptors, such as the Liver X Receptor (LXR) and Peroxisome Proliferator-Activated Receptor (PPAR), which are key regulators of lipid and cholesterol metabolism.[2][3][4][5] The observed hypercholesterolemia is likely a consequence of the complex downstream effects of RXR activation on these pathways.
Q2: What is the likely mechanism behind this compound-induced cholesterol elevation?
A2: The precise mechanism is multifaceted. RXR forms a "permissive" heterodimer with LXR, meaning an RXR agonist like this compound can activate LXR/RXR signaling.[5][6] This activation can have conflicting effects: while it can promote cholesterol efflux from cells via upregulation of genes like ABCA1 and ABCG1, it can also stimulate the production of triglycerides.[4][7] The net effect on circulating cholesterol levels can be an increase, potentially due to alterations in lipoprotein particle composition and metabolism.
Q3: What are the potential strategies to manage or mitigate this cholesterol elevation in our experimental animals?
A3: To counteract this compound-induced hypercholesterolemia, two primary pharmacological approaches can be considered, targeting different aspects of cholesterol metabolism:
-
Inhibition of Cholesterol Synthesis: Co-administration of a statin, such as atorvastatin (B1662188) or rosuvastatin, can be effective.[8][9] Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[10]
-
Inhibition of Cholesterol Absorption: The use of a cholesterol absorption inhibitor like ezetimibe (B1671841) can be explored. Ezetimibe blocks the intestinal uptake of dietary and biliary cholesterol.[11]
Additionally, dietary modification, such as switching to a low-fat or normocholesterolemic diet, can also help manage hypercholesterolemia in animal models.[8][9]
Q4: Are there any known interactions between this compound and cholesterol-lowering agents?
Q5: How should we monitor cholesterol levels and other relevant biomarkers during our study?
A5: Regular monitoring of the lipid profile is essential. This should include measurements of:
-
Total Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Triglycerides
Blood samples should be collected at baseline and at regular intervals throughout the study. It is also advisable to monitor liver function enzymes (e.g., ALT, AST) as both this compound and statins can affect liver metabolism.
Troubleshooting Guides
Issue 1: Unexpectedly High Serum Cholesterol Levels
| Potential Cause | Troubleshooting Step |
| High dose of this compound | Titrate the dose of this compound to the lowest effective dose for your primary endpoint to minimize off-target effects on cholesterol. |
| Diet of the animal model | Ensure that the animals are on a standard chow diet. If a high-fat diet is part of the experimental model, consider the additive effects on cholesterol levels. |
| Genetic background of the animal model | Be aware that the genetic background of the animal strain can influence its susceptibility to hypercholesterolemia. |
Issue 2: Ineffective Cholesterol Management with a Statin
| Potential Cause | Troubleshooting Step |
| Insufficient statin dose | Increase the dose of the statin according to established protocols for the specific animal model. |
| Statin metabolism and clearance | Consider the pharmacokinetic profile of the chosen statin in your animal model. Some statins are metabolized by CYP3A4, and potential interactions, though not documented for this compound, should be considered.[10] |
| Primary mechanism of hypercholesterolemia is not synthesis | If cholesterol elevation is primarily due to increased absorption, a statin may be less effective. Consider adding or switching to a cholesterol absorption inhibitor like ezetimibe. |
Experimental Protocols
Protocol 1: In Vivo Co-administration of this compound and Atorvastatin
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Divide animals into the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone
-
Atorvastatin alone
-
This compound + Atorvastatin
-
-
Dosing:
-
Prepare this compound and atorvastatin in an appropriate vehicle.
-
Administer this compound at the desired dose and route.
-
Administer atorvastatin orally (e.g., by gavage) at a standard dose for the chosen animal model (e.g., 10 mg/kg/day for mice).
-
-
Monitoring:
-
Collect blood samples via an appropriate method (e.g., tail vein) at baseline and at regular intervals (e.g., weekly).
-
Measure serum lipid profiles (Total Cholesterol, LDL, HDL, Triglycerides) and liver enzymes.
-
-
Endpoint Analysis: At the end of the study, collect terminal blood samples and tissues (e.g., liver) for further analysis (e.g., gene expression of cholesterol metabolism markers).
Protocol 2: Lipid Profile Analysis
-
Sample Collection: Collect whole blood in serum separator tubes.
-
Serum Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Analysis: Use commercially available enzymatic colorimetric assay kits for the quantitative determination of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the serum samples. Follow the manufacturer's instructions for the assays.
-
Data Interpretation: Compare the lipid profiles across the different treatment groups to assess the effect of this compound and the co-administered cholesterol-lowering agent.
Quantitative Data Summary
Table 1: Representative Data on the Effect of an RXR Agonist on Lipid Profile in db/db Mice
| Treatment Group | Triglycerides (mg/dL) | HDL Cholesterol (mg/dL) |
| Vehicle Control | 350 ± 40 | 80 ± 5 |
| RXR Agonist (LGD1069) | 150 ± 30 | 120 ± 10 |
| PPARα Agonist | 180 ± 35 | 100 ± 8 |
| RXR Agonist + PPARα Agonist | 80 ± 20# | 130 ± 12 |
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. single agonist treatment. Data are presented as mean ± SEM. (Data are illustrative and based on findings for RXR agonists lowering triglycerides and raising HDL[3][12])
Visualizations
Caption: this compound action on cholesterol and triglyceride pathways.
Caption: Workflow for managing this compound-induced hypercholesterolemia.
References
- 1. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. RXR agonists activate PPARalpha-inducible genes, lower triglycerides, and raise HDL levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 5. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Hypercholesterolemia-Induced HDL Dysfunction Can Be Reversed: The Impact of Diet and Statin Treatment in a Preclinical Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
Technical Support Center: AGN194204 Vehicle Control for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AGN194204 (also known as IRX4204) in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Retinoid X Receptors (RXRs), with high affinity for RXRα, RXRβ, and RXRγ. It does not activate Retinoic Acid Receptors (RARs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors to regulate gene transcription, thereby controlling processes like cell proliferation, differentiation, and apoptosis. This compound's activation of RXRs gives it anti-inflammatory and anticarcinogenic properties.
Q2: What are the key physicochemical properties of this compound to consider for in vivo formulation?
A2: this compound is a highly lipophilic compound with a high XLogP3 value, indicating poor water solubility. This is a critical factor to consider when developing a vehicle for in vivo administration, as aqueous-based vehicles alone will not be suitable.
Q3: What is a recommended starting vehicle formulation for this compound for in vivo studies?
A3: Due to its poor aqueous solubility, a multi-component vehicle is often necessary. A commonly used formulation for poorly soluble compounds, which can be adapted for this compound, consists of a mixture of a primary organic solvent, a co-solvent, a surfactant, and an aqueous carrier. A typical starting formulation is:
-
10% DMSO (Dimethyl sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline or Phosphate-Buffered Saline (PBS)
For sensitive animal models or routes of administration where DMSO toxicity is a concern, the concentration of DMSO can be lowered. For example, a formulation with 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline has been suggested for intratracheal administration of other compounds.[1] Another simpler formulation that has been mentioned for some in vivo studies is a mixture of DMSO and corn oil.
Troubleshooting Guide
Problem 1: this compound precipitates out of the vehicle during preparation or upon standing.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle. The formulation may be supersaturated or unstable at the storage temperature.
-
Solutions:
-
Ensure Proper Mixing Order: Add each component of the vehicle sequentially and ensure the solution is clear before adding the next component. A recommended order is to first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally the aqueous component (saline/PBS).
-
Use Gentle Heating and Sonication: Gently warming the solution to approximately 37°C or using a sonicator can help dissolve the compound.
-
Prepare Fresh Formulations: It is highly recommended to prepare the formulation fresh before each use to minimize the risk of precipitation.
-
Adjust Vehicle Composition: If precipitation persists, consider increasing the proportion of the co-solvent (PEG300) or surfactant (Tween-80).
-
Conduct a Solubility Assessment: Systematically test the solubility of this compound in different solvents and vehicle combinations to determine the optimal formulation for your desired concentration.
-
Problem 2: The vehicle control group is showing adverse effects (e.g., lethargy, irritation, weight loss).
-
Possible Cause: The vehicle itself is causing toxicity in the animals. Components like DMSO and PEG can have biological effects, especially at higher concentrations and depending on the route of administration.
-
Solutions:
-
Reduce DMSO Concentration: High concentrations of DMSO can be toxic. Aim for the lowest possible concentration of DMSO that maintains the solubility of this compound. For intravenous injections, it is often recommended to keep the final DMSO concentration at 2% or lower.
-
Conduct a Vehicle Tolerability Study: Before starting the main experiment, administer the vehicle alone to a small cohort of animals to assess for any adverse effects.
-
Consider Alternative Vehicles: If the DMSO/PEG300/Tween-80 mixture is not well-tolerated, explore other options such as lipid-based formulations (e.g., corn oil with a small amount of DMSO) or formulations with cyclodextrins, which can enhance the aqueous solubility of hydrophobic compounds.
-
Refine the Administration Route: Some vehicles may be better tolerated via one route of administration than another (e.g., oral gavage vs. intraperitoneal injection).
-
Problem 3: Inconsistent or low bioavailability of this compound is observed.
-
Possible Cause: The compound is precipitating in vivo upon contact with physiological fluids, leading to poor absorption.
-
Solutions:
-
Ensure Formulation Stability: The presence of a surfactant like Tween-80 is crucial to help prevent precipitation of the drug when the formulation is diluted in the bloodstream or gastrointestinal tract.
-
Optimize the Formulation: A well-formulated vehicle should create a stable microemulsion or micellar solution that enhances the solubility and absorption of the compound. Adjusting the ratios of co-solvents and surfactants may be necessary.
-
Particle Size Reduction: For oral administration, if a suspension is used, reducing the particle size of this compound through techniques like micronization can increase the surface area for dissolution and improve absorption.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (IRX4204)
| Property | Value |
| Molecular Formula | C₂₄H₃₂O₂ |
| Molecular Weight | 352.5 g/mol |
| XLogP3 | 7.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Data sourced from PharmaCompass.
Table 2: Example Vehicle Formulations for Poorly Soluble Compounds
| Formulation Component | Example 1 (Higher DMSO) | Example 2 (Lower DMSO) | Example 3 (Oil-based) |
| Primary Solvent | 10% DMSO | 2% DMSO | 10% DMSO |
| Co-solvent | 40% PEG300 | 40% PEG300 | - |
| Surfactant | 5% Tween-80 | 5% Tween-80 | - |
| Aqueous/Lipid Carrier | 45% Saline | 53% Saline | 90% Corn Oil |
These are starting point formulations and should be optimized for this compound concentration and animal tolerance.
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle Formulation for this compound
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution. Gentle warming or sonication may be used to aid dissolution.
-
Add Co-solvent: To the this compound/DMSO stock solution, add the required volume of PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add the required volume of Tween-80 to the mixture. Mix thoroughly.
-
Add Aqueous Carrier: Finally, add the required volume of sterile saline or PBS to the mixture. Mix until a clear and homogenous solution is formed.
-
Final Inspection: Before administration, visually inspect the solution for any signs of precipitation.
Mandatory Visualization
References
Technical Support Center: Enhancing Oral Bioavailability of AGN194204 for Gavage Administration
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the oral gavage of AGN194204. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the oral bioavailability of this selective retinoid X receptor (RXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (also known as IRX4204) is an orally bioactive, selective retinoid X receptor (RXR) agonist with potential anti-inflammatory and anti-cancer properties.[1][2] Like many retinoids, this compound is a lipophilic compound, which can lead to poor aqueous solubility. This poor solubility can limit its dissolution in the gastrointestinal tract, potentially leading to low and variable oral bioavailability.[3]
Q2: What are the common initial signs of poor bioavailability during in vivo oral gavage studies?
A2: Common indicators of poor oral bioavailability include high variability in plasma drug concentrations between subjects, a lack of dose-proportionality in plasma exposure, and lower-than-expected therapeutic efficacy despite dose escalation.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
A3: Several strategies can be employed, broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug to improve dissolution rate (e.g., micronization, nanosizing).[4][5]
-
Solubility Enhancement: Using excipients and formulation techniques to increase the drug's solubility in the gastrointestinal fluids. This includes the use of co-solvents, surfactants, cyclodextrins, and pH modifiers.[6][7][8]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems to facilitate absorption through the lymphatic system. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles.[9][10][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to enhance its dissolution rate.[9][12]
Q4: Are there any suggested starting formulations for this compound for oral gavage?
A4: While specific formulation details are often study-dependent, some common starting points for lipophilic compounds like this compound in preclinical studies include:
-
A suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.25% Tween 80).[1]
-
A solution in a water-miscible co-solvent system (e.g., a mixture of PEG400 and water).[1]
-
A lipid-based formulation, such as a solution in corn oil.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during the formulation and administration of this compound for oral gavage.
| Problem | Potential Cause | Suggested Solution |
| Drug Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | - Increase the concentration of the co-solvent (e.g., PEG400, DMSO).- Add a surfactant (e.g., Tween 80, Cremophor EL) to improve wetting and dispersion.- Consider formulating a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS). |
| Inconsistent Dosing/Clogged Gavage Needle | Inhomogeneous suspension or drug precipitation. | - Ensure the formulation is uniformly mixed before each administration.- Reduce the particle size of the drug powder through micronization.- Increase the viscosity of the vehicle with a suspending agent (e.g., carboxymethylcellulose). |
| High Variability in Pharmacokinetic Data | Poor and variable drug absorption. | - Switch to a formulation with enhanced solubility, such as a solid dispersion or a cyclodextrin (B1172386) complex.- Utilize a lipid-based formulation (e.g., nanoemulsion) to promote lymphatic absorption.[11] |
| Low Systemic Exposure (Low Cmax and AUC) | Limited dissolution rate in the gastrointestinal tract. | - Decrease the particle size of this compound to increase the surface area for dissolution.- Formulate as a solid dispersion to present the drug in an amorphous, more soluble state.- Employ a SEDDS formulation to present the drug in a solubilized form in the gut.[7][9] |
Experimental Protocols
Protocol 1: Preparation of an this compound Suspension in Carboxymethylcellulose (CMC)
Objective: To prepare a simple aqueous suspension for initial in vivo studies.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80
-
Purified water
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to purified water while stirring continuously until fully dissolved.
-
In a separate container, weigh the required amount of this compound.
-
Create a paste by adding a small amount of 0.25% (v/v) Tween 80 solution to the this compound powder.
-
Gradually add the 0.5% CMC solution to the paste while continuously stirring or vortexing to form a uniform suspension.
-
Ensure the final concentration of this compound is as desired for the study.
-
Always stir the suspension well before each gavage administration.
Protocol 2: Preparation of an this compound Solution in a Co-solvent System
Objective: To prepare a solution formulation to potentially improve bioavailability over a simple suspension.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Purified water
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a mixture of PEG400 and PG (e.g., a 1:1 ratio). Gentle warming or sonication may be used to aid dissolution.
-
Once fully dissolved, slowly add purified water to the desired final volume while stirring. The final ratio of co-solvents to water will depend on the target concentration and the solubility of this compound.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the proportion of co-solvents may need to be increased.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To create a lipid-based formulation that forms a fine emulsion in the gastrointestinal tract to enhance absorption.
Materials:
-
This compound powder
-
A suitable oil (e.g., medium-chain triglycerides, corn oil)
-
A surfactant with a high HLB value (e.g., Cremophor EL, Tween 80)
-
A co-surfactant/co-solvent (e.g., Transcutol, PEG400)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Prepare different ratios of the selected oil, surfactant, and co-surfactant.
-
Add the desired amount of this compound to the mixture and stir until completely dissolved.
-
To test the self-emulsification properties, add a small volume of the formulation to water and observe the formation of a spontaneous, fine emulsion.
-
The final formulation should be a clear, isotropic mixture that is stable upon storage.
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanosizing | Increases surface area for dissolution.[4] | Simple, applicable to many compounds. | May not be sufficient for very poorly soluble drugs. |
| Co-solvent Systems | Increases solubility in the vehicle.[8] | Easy to prepare. | Potential for in vivo precipitation upon dilution with gastrointestinal fluids. |
| Cyclodextrin Complexation | Forms inclusion complexes to enhance solubility.[5] | Can significantly increase aqueous solubility. | Can be expensive; potential for renal toxicity with some cyclodextrins at high doses.[14] |
| Solid Dispersions | Disperses the drug in a hydrophilic matrix in an amorphous state.[9] | Can lead to significant improvements in dissolution and bioavailability. | Can be complex to manufacture; potential for recrystallization over time. |
| Lipid-Based Formulations (e.g., SEDDS) | Presents the drug in a solubilized form and can enhance lymphatic uptake.[7] | Can significantly improve bioavailability for lipophilic drugs; may reduce food effects.[3] | Can be complex to formulate and characterize; potential for gastrointestinal side effects. |
Visualizations
Caption: Workflow for developing and evaluating oral formulations of this compound.
Caption: Simplified signaling pathway of the RXR agonist this compound.
References
- 1. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Formulations of Isotretinoin for Acne Treatment: Expanded Options and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to AGN194204 and Bexarotene in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective Retinoid X Receptor (RXR) agonists, AGN194204 and bexarotene (B63655), based on their performance in preclinical cancer models. While both compounds target RXRs to exert their anti-cancer effects, this document aims to delineate their respective activities and provide supporting experimental data to aid in research and development decisions.
Disclaimer: The information presented in this guide is a synthesis of publicly available research. To date, a direct head-to-head study comparing the efficacy of this compound and bexarotene in the same cancer models under identical experimental conditions has not been identified in the reviewed literature. Therefore, the following comparisons are based on individual studies and should be interpreted with this limitation in mind.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound and bexarotene, focusing on their receptor binding affinities, potencies, and observed anti-cancer effects in various preclinical models.
Table 1: Receptor Binding Affinity and Potency
| Compound | Receptor Subtype | Kd (nM) | EC50 (nM) | Reference |
| This compound | RXRα | 0.4 | 0.2 | [1][2] |
| RXRβ | 3.6 | 0.8 | [1][2] | |
| RXRγ | 3.8 | 0.08 | [1][2] | |
| Bexarotene | RXRα | Not Reported | 33 | [3] |
| RXRβ | Not Reported | 24 | [3] | |
| RXRγ | Not Reported | 25 | [3] |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Table 2: Efficacy in In Vitro Cancer Models
| Compound | Cancer Type | Cell Line(s) | Observed Effects |
| This compound | Breast Cancer | SK-BR-3 | Induces apoptosis.[2] |
| Pancreatic Cancer | MIA PaCa-2, BxPC-3 | Inhibits proliferation at concentrations >10 nM.[4] | |
| Bexarotene | Cutaneous T-Cell Lymphoma (CTCL) | Various | Induces apoptosis and inhibits proliferation.[5][6] |
| Breast Cancer | MDA-MB-231 | Overcomes acquired drug resistance.[7] | |
| Ovarian Cancer | ES2, NIH:OVACAR3 | Reduces cell proliferation and induces pyroptosis.[7] |
Table 3: Efficacy in In Vivo Cancer Models
| Compound | Cancer Model | Key Findings | Reference |
| This compound | A/J Mouse Model of Lung Cancer | Reduces tumor number and size; reduces total tumor volume by 64% to 81%.[1][2] | |
| Bexarotene | N-nitroso-N-methylurea (NMU)-induced Mammary Carcinoma (Rat) | Effective in treating tamoxifen-resistant tumors.[8] | |
| MDA-MB-231 Xenograft Model | Overcomes acquired drug resistance in combination with chemotherapeutic agents.[7] |
Signaling Pathways and Mechanism of Action
Both this compound and bexarotene are selective RXR agonists. RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[9] Upon ligand binding, these heterodimers regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.
Bexarotene has been shown to upregulate the expression of cell cycle inhibitors like p21 and p27, and pro-apoptotic factors such as BAX, while downregulating anti-apoptotic factors like Bcl-2.[10] It can also induce the expression of tumor suppressor genes ATF3 and EGR3.[5] The anti-cancer effects of this compound are also mediated through the regulation of cell cycle and apoptotic pathways.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer efficacy of compounds like this compound and bexarotene.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, bexarotene, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Model
-
Cell Preparation: Human cancer cells (e.g., 5 x 106 cells) are suspended in a solution of culture medium and Matrigel (1:1 ratio).
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm3), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound, bexarotene, or a vehicle control is administered to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
-
Endpoint: The study is concluded when tumors in the control group reach a specific size, or after a predetermined treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
Logical Comparison and Future Directions
The available data suggests that both this compound and bexarotene are potent and selective RXR agonists with significant anti-cancer activity in preclinical models. A key differentiator appears to be their receptor subtype selectivity and potency, with this compound exhibiting a higher potency for RXRα and RXRγ in some reported assays.[1][2]
Bexarotene is an established clinical agent for CTCL, and its efficacy in other cancers is being explored.[3] this compound has demonstrated strong anti-tumor effects in models of lung and breast cancer.[1][2][4] A critical next step for the field would be to conduct direct comparative studies of these two compounds in a panel of cancer cell lines and in vivo models. Such studies would provide a clearer understanding of their relative efficacy and potential for clinical development in various cancer types.
Future research should also focus on elucidating the specific downstream gene expression profiles modulated by each compound to better understand their nuanced mechanisms of action and to identify potential biomarkers of response.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bexarotene: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Bexarotene? [synapse.patsnap.com]
A Comparative Guide: AGN194204 and RAR-Selective Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AGN194204 with notable RAR-selective agonists. It is important to establish at the outset that this compound is a potent and selective agonist for the Retinoid X Receptors (RXRs), not the Retinoic Acid Receptors (RARs). In fact, it is reported to be inactive against RARs.[1][2] This distinction is critical for researchers investigating retinoid signaling pathways. Therefore, this guide will compare the receptor selectivity and potency of this compound for RXR subtypes against those of well-characterized RAR-subtype-selective agonists for their respective RAR subtypes.
Data Presentation: Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the binding affinities (Kd) and potencies (EC50) of this compound for RXR subtypes and representative selective agonists for RAR subtypes. This data facilitates a clear understanding of the distinct selectivity profiles of these compounds.
| Compound | Primary Target | Receptor Subtype | Binding Affinity (Kd, nM) | Potency (EC50, nM) |
| This compound | RXR | RXRα | 0.4[1][2] | 0.2[1][2] |
| RXRβ | 3.6[1][2] | 0.8[1][2] | ||
| RXRγ | 3.8[1][2] | 0.08[1][2] | ||
| AM580 | RARα | RARα | - | 0.36[3][4] |
| RARβ | - | 24.6[3] | ||
| RARγ | - | 27.9[3] | ||
| AC261066 | RARβ | RARα | - | ~630 (pEC50=6.2)[5] |
| RARβ | - | ~7.9 (pEC50=8.1 for RARβ2)[5] | ||
| RARγ | - | ~500 (pEC50=6.3)[5] | ||
| CD1530 | RARγ | RARα | - | 2750[6] |
| RARβ | - | 1500[6] | ||
| RARγ | - | 150[6] | ||
| Palovarotene (B1678359) | RARγ | - | - | RARγ selective agonist[7] |
Signaling Pathways
Retinoid signaling is primarily mediated by two families of nuclear receptors: the RARs (α, β, γ) and the RXRs (α, β, γ). These receptors function as ligand-dependent transcription factors.
RAR/RXR Heterodimer Signaling: The most common signaling pathway involves the formation of a heterodimer between an RAR and an RXR. This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the absence of an RAR ligand, the heterodimer is often bound to corepressor proteins, inhibiting gene transcription. Upon binding of an RAR-selective agonist (like AM580, AC261066, or CD1530) to the RAR subunit, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.
RXR Homodimer and Permissive Heterodimer Signaling: RXRs can also form homodimers (RXR/RXR) or "permissive" heterodimers with other nuclear receptors like PPARs and LXRs.[8] this compound, as an RXR agonist, can activate these pathways. In the case of an RXR homodimer, the binding of this compound induces a conformational change, leading to the recruitment of coactivators and transcription of genes with RXR Response Elements (RXREs). In permissive heterodimers, the complex can be activated by an RXR agonist alone.
Experimental Protocols
The determination of binding affinity and potency for nuclear receptor agonists is crucial for their characterization. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (for determining Kd)
This assay measures the affinity of a ligand for its receptor.
Objective: To determine the dissociation constant (Kd) of a test compound for a specific nuclear receptor subtype.
Materials:
-
HEK293T cells
-
Expression vectors for the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., RARα, RXRβ)
-
Radiolabeled ligand (e.g., [3H]-all-trans retinoic acid for RARs, [3H]-9-cis-retinoic acid for RXRs)
-
Unlabeled test compound (e.g., this compound, AM580)
-
Cell lysis buffer
-
Binding buffer
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Transfection: Transfect HEK293T cells with the expression vector for the nuclear receptor LBD.
-
Cell Lysate Preparation: After 24-48 hours, harvest the cells and prepare a cell lysate containing the expressed receptor.
-
Binding Reaction: In a multi-well plate, incubate a fixed amount of the cell lysate with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is often done by rapid filtration through a glass fiber filter, which traps the receptor-ligand complex.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled test compound. The IC50 value (the concentration of unlabeled ligand that displaces 50% of the specifically bound radiolabeled ligand) is determined. The Kd of the test compound is then calculated using the Cheng-Prusoff equation.
Transactivation Assay (for determining EC50)
This cell-based assay measures the functional potency of a compound to activate a nuclear receptor and induce gene expression.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating a specific nuclear receptor subtype.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression vector for the full-length nuclear receptor or its LBD fused to a Gal4 DNA-binding domain
-
Reporter plasmid containing a luciferase gene downstream of a response element (e.g., RARE or Gal4 UAS)
-
Transfection reagent
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfection: Co-transfect the mammalian cells with the nuclear receptor expression vector and the reporter plasmid. A control plasmid expressing Renilla luciferase is often included for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of the test compound.
-
Incubation: Incubate the cells for another 16-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a control plasmid was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the test compound. The EC50 value is the concentration of the compound that produces 50% of the maximal response.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. palovarotene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of AGN194204 and Other Retinoid X Receptor (RXR) Agonists
This guide provides a detailed comparison of the efficacy of AGN194204, a selective Retinoid X Receptor (RXR) agonist, with other notable RXR agonists, including the clinically approved bexarotene (B63655) and the preclinical compounds LG100268 and CD3254. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of RXR modulators.
Introduction to RXR Agonists
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating gene transcription involved in various physiological processes, including cell proliferation, differentiation, and apoptosis.[1] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs).[2] Agonists that selectively target RXRs, known as rexinoids, have therapeutic applications in oncology and other diseases.[3][4] this compound is a potent and selective RXR agonist with demonstrated anti-inflammatory and anticarcinogenic properties in preclinical studies.[5]
Comparative Efficacy: In Vitro Data
The following tables summarize the in vitro binding affinity and potency of this compound in comparison to other RXR agonists.
Table 1: RXR Subtype Binding Affinity (Kd, nM)
| Compound | RXRα | RXRβ | RXRγ | Reference |
| This compound | 0.4 | 3.6 | 3.8 | [5] |
| Bexarotene | 14 | 21 | 29 | [4] |
Table 2: RXR Subtype Potency (EC50, nM)
| Compound | RXRα | RXRβ | RXRγ | Reference |
| This compound | 0.2 | 0.8 | 0.08 | [5] |
| Bexarotene | 33 | 24 | 25 | [4] |
| LG100268 | 118 (CV-1 cells) | - | - | [4] |
| CD3254 | 13 (HCT-116 cells) | - | - | [6] |
Comparative Efficacy: In Vivo Data
The in vivo efficacy of these RXR agonists has been evaluated in various preclinical models of cancer.
Table 3: In Vivo Efficacy in Oncology Models
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| This compound | A/J Mice | Lung Cancer | Reduced tumor number and size.[3] | [3] |
| Nude Mice | Pancreatic Cancer | Inhibited proliferation of MIA PaCa-2 and BxPC-3 cells.[5] | [5] | |
| Bexarotene | MMTV-erbB2 Transgenic Mice | Breast Cancer | Significantly increased tumor-free survival.[3] | [3] |
| Multinational Phase II-III Trial | Cutaneous T-Cell Lymphoma (CTCL) | 45-55% overall response rate in patients with advanced, refractory CTCL.[7][8][9] | [7][8][9] | |
| LG100268 | MMTV-PyMT Murine Model | Triple-Negative Breast Cancer | Prolonged survival and increased infiltration of cytotoxic CD8 T cells in combination with anti-PD-L1 antibodies.[4][10][11] | [4][10][11] |
| MMTV-Neu Mice | HER2+ Breast Cancer | Decreased infiltration of myeloid-derived suppressor cells and CD206-expressing macrophages.[4] | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway of RXR agonists and a typical experimental workflow for assessing their activity.
Caption: Generalized RXR agonist signaling pathway.
Caption: Typical experimental workflow for RXR agonist evaluation.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay determines the binding affinity (Kd) of a test compound to RXRs.
-
Materials:
-
HEK293 cells transiently transfected with human RXRα, RXRβ, or RXRγ expression vectors.
-
Radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid).
-
Test compounds (e.g., this compound, bexarotene) at various concentrations.
-
Binding buffer (e.g., TEG buffer containing Tris-HCl, EDTA, glycerol, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell lysates from transfected HEK293 cells.
-
Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the test compound and the cell lysate in the binding buffer.
-
For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled RXR agonist.
-
After incubation to reach equilibrium, the bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Kd value is determined by non-linear regression analysis of the competition binding data.
-
Luciferase Reporter Gene Assay (General Protocol)
This assay measures the ability of a compound to activate RXR-mediated gene transcription.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or CV-1).
-
An expression vector for the human RXRα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing multiple copies of the GAL4 Upstream Activator Sequence (UAS) driving the expression of a luciferase reporter gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds at various concentrations.
-
Dual-Glo® Luciferase Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the GAL4-RXR-LBD expression vector, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After transfection, incubate the cells for a specified period (e.g., 24 hours).
-
Treat the transfected cells with various concentrations of the test compounds or a vehicle control.
-
Incubate for another period (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Glo® Luciferase Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold activation is calculated relative to the vehicle-treated control.
-
The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13][14][15]
-
In Vivo Tumor Xenograft Model (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of RXR agonists in a mouse model.
-
Materials:
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the compound.
-
Conclusion
This compound demonstrates high potency and selectivity for RXRs in preclinical models, with in vitro data suggesting greater potency than bexarotene. The in vivo data, although in different cancer models, indicate a promising anti-tumor profile for this compound and other next-generation RXR agonists like LG100268. Further head-to-head in vivo studies in relevant cancer models are warranted to fully elucidate the comparative efficacy of these compounds. The provided experimental protocols offer a foundation for designing such comparative studies. The continued development of selective and potent RXR agonists holds significant promise for advancing cancer therapy.
References
- 1. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 3. The rexinoid V-125 reduces tumor growth in preclinical models of breast and lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor agonist LG100268 modulates the immune microenvironment in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bexarotene is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eubopen.org [eubopen.org]
- 15. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 16. Frontiers | “Next top” mouse models advancing CTCL research [frontiersin.org]
- 17. “Next top” mouse models advancing CTCL research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel mouse model of cutaneous T‐cell lymphoma revealed the combined effect of mogamulizumab with psoralen and ultraviolet a therapy - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of AGN194204 and PPAR Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the selective Retinoid X Receptor (RXR) agonist, AGN194204, with Peroxisome Proliferator-Activated Receptor (PPAR) ligands presents a promising strategy in cancer therapy. This guide provides a comprehensive comparison of the synergistic effects observed in preclinical studies, supported by experimental data and detailed methodologies. The synergy between these two classes of compounds stems from their ability to form a heterodimer (PPAR-RXR) that modulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[1][2][3]
Potentiation of Antiproliferative and Apoptotic Responses
Studies in human breast cancer cell lines have demonstrated that this compound can significantly potentiate the antiproliferative and apoptotic effects of both PPARα and PPARγ ligands.[1][4][5][6] This synergistic interaction allows for enhanced tumor growth inhibition compared to the effects of either agent alone.
Quantitative Analysis of Synergistic Effects
The synergistic effects of combining this compound with PPAR ligands can be quantified using various in vitro assays. While specific quantitative data for the this compound and PPAR ligand combination is emerging, data from studies using other RXR agonists with PPAR ligands illustrate the potential for synergy. For instance, the combination of the PPARγ agonist rosiglitazone (B1679542) and the RXR agonist 9-cis-retinoic acid has been shown to significantly inhibit the viability of breast cancer cells.[7][8] Similarly, studies with the PPARγ agonist troglitazone (B1681588) in combination with other agents have demonstrated synergistic growth inhibition in various cancer cell lines.[8]
Table 1: Illustrative Synergistic Effects of RXR and PPAR Ligand Combinations on Cancer Cell Viability
| Cell Line | RXR Agonist | PPAR Ligand | Combination Effect | Reference |
| Breast Cancer (MCF-7) | 9-cis-retinoic acid | Rosiglitazone | Significant inhibition of cell viability | [7] |
| Breast Cancer | various RXR agonists | Troglitazone | Synergistic growth inhibition and apoptosis | [8] |
| Colon Cancer (HCT-15) | All-trans retinoic acid (ATRA) | Rosiglitazone | Significant synergy in inhibiting cell proliferation (q>1.15) |
Signaling Pathways and Experimental Workflows
The synergistic action of this compound and PPAR ligands is initiated by their binding to their respective receptors, RXR and PPAR. This dual ligand binding enhances the formation and activation of the PPAR-RXR heterodimer, which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to a more robust transcriptional response.
Experimental workflows to investigate these synergistic effects typically involve treating cancer cell lines with this compound, a PPAR ligand, or a combination of both, followed by various cellular and molecular assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, a PPAR ligand (e.g., rosiglitazone, pioglitazone, or troglitazone), or a combination of both for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The synergistic effect can be determined using the combination index (CI) method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds as described in the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A significant increase in apoptosis in the combination group compared to the single-agent groups indicates synergy.
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique measures the expression levels of target genes involved in cell cycle regulation and apoptosis.
-
RNA Extraction: Following treatment, extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., p21, BAX, Bcl-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A synergistic effect is observed if the change in gene expression in the combination treatment is significantly greater than the additive effects of the individual treatments.
Conclusion
The combination of this compound and PPAR ligands demonstrates a strong synergistic potential in inhibiting cancer cell growth and inducing apoptosis. This guide provides a framework for researchers to design and evaluate experiments to further explore this promising therapeutic strategy. The provided protocols offer a starting point for quantitative assessment of these synergistic effects, which is crucial for the development of novel combination therapies in oncology.
References
- 1. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of PPARγ Ligands and Retinoids in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands (Journal Article) | ETDEWEB [osti.gov]
- 6. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-alpha is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of PPARγ Ligands in Breast Cancer: From Basic Research to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: AGN194204 in Combination with Anti-HER2 Therapy for Breast Cancer Research
This guide provides a comprehensive comparison of the preclinical performance of AGN194204 (also known as IRX4204), a selective retinoid X receptor (RXR) agonist, in combination with various anti-HER2 therapies for HER2-positive breast cancer. The data presented is primarily drawn from a key study by Martinez-Chacin et al., which highlights the synergistic potential of this combination in overcoming resistance and inhibiting tumor growth.[1][2] This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and its Rationale for Combination Therapy
This compound is a potent and selective agonist of the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis.[1] In the context of HER2-positive breast cancer, the rationale for combining this compound with anti-HER2 therapies is based on its unique mechanism of action. Preclinical studies have shown that this compound can inhibit the growth of HER2-overexpressing breast cancer cell lines, including those resistant to standard anti-HER2 treatments like trastuzumab and lapatinib (B449).[1][2] The proposed mechanism involves the modulation of lipid metabolism and the induction of cellular senescence in HER2-positive cells, creating a favorable environment for the enhanced efficacy of anti-HER2 agents.[1]
In Vitro Performance of this compound in Combination with Anti-HER2 Therapies
The synergistic effects of this compound with various anti-HER2 agents have been demonstrated in a panel of HER2-positive breast cancer cell lines. The combination's ability to inhibit cell growth was assessed, and the synergy was quantified using the Combination Index (CI), where a CI value of less than 1 indicates a synergistic interaction.
Data Presentation: In Vitro Synergy
| Cell Line | Anti-HER2 Agent | This compound Concentration (nM) | Anti-HER2 Agent Concentration | Combination Effect (Qualitative) | Combination Index (CI) | Reference |
| SK-BR-3 | Trastuzumab | 10 - 1000 | Dose-dependent | Additive/Synergistic | Data available in primary study | [1] |
| Lapatinib | 10 - 1000 | Dose-dependent | Additive/Synergistic | Data available in primary study | [1] | |
| Tucatinib | 10 - 1000 | Dose-dependent | Synergistic | < 1 | [1] | |
| T-DM1 | 10 - 1000 | Dose-dependent | Synergistic | < 1 | [1] | |
| AU565 | Trastuzumab | 10 - 1000 | Dose-dependent | Additive/Synergistic | Data available in primary study | [1] |
| Lapatinib | 10 - 1000 | Dose-dependent | Additive/Synergistic | Data available in primary study | [1] | |
| Tucatinib | 10 - 1000 | Dose-dependent | Synergistic | < 1 | [1] | |
| T-DM1 | 10 - 1000 | Dose-dependent | Synergistic | < 1 | [1] | |
| JIMT-1 (Trastuzumab-resistant) | Lapatinib | Not specified | Not specified | Synergistic | Not specified | [1][2] |
| HCC1954 (Lapatinib-resistant) | Tucatinib | Not specified | Not specified | Synergistic | Not specified | [1][2] |
Note: Specific CI values and dose-response curves can be found in the primary publication by Martinez-Chacin et al.
Experimental Protocol: In Vitro Cell Viability and Synergy Assay
Objective: To determine the effect of this compound in combination with anti-HER2 therapies on the viability of HER2-positive breast cancer cell lines and to quantify the synergy of the combination.
Materials:
-
HER2-positive breast cancer cell lines (e.g., SK-BR-3, AU565, JIMT-1, HCC1954)
-
This compound (IRX4204)
-
Anti-HER2 agents: Trastuzumab, Lapatinib, Tucatinib, T-DM1
-
Cell culture medium and supplements
-
96-well plates
-
Automated cell imaging system (e.g., IncuCyte)
-
Reagents for nuclei counting (e.g., Hoechst stain)
-
CompuSyn software for CI calculation
Procedure:
-
Cell Seeding: Seed the breast cancer cells in 96-well plates at a predetermined density to allow for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a dose-response matrix of this compound and each anti-HER2 agent, both individually and in combination, at various concentrations.
-
Treatment: After allowing the cells to adhere overnight, treat the cells with the prepared drug combinations. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 7 days in a humidified incubator at 37°C and 5% CO2.
-
Nuclei Counting: At the end of the incubation period, stain the cell nuclei using a suitable fluorescent dye (e.g., Hoechst).
-
Image Acquisition and Analysis: Acquire images of the stained nuclei using an automated imaging system. Use the system's software to count the number of nuclei in each well, which serves as a surrogate for cell viability.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Use the dose-response data for the single agents and combinations to calculate the Combination Index (CI) using CompuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Performance of this compound in Combination with Anti-HER2 Therapy
The in vivo efficacy of this compound was evaluated in a syngeneic mouse model of HER2-positive breast cancer.
Data Presentation: In Vivo Tumor Growth Inhibition
| Mouse Model | Treatment Groups | Dosage and Schedule | Primary Outcome | Result | Reference |
| MMTV-ErbB2 Transgenic Mice | Vehicle (Sesame Oil) | Oral gavage, 5 days/week | Tumor Growth Rate | - | [1] |
| This compound (IRX4204) | 10 mg/kg, Oral gavage, 5 days/week | Tumor Growth Rate | 49% reduction vs. vehicle | [1][2] | |
| Tucatinib | 20 mg/kg, Oral gavage, 5 days/week | Tumor Growth Rate | Significant reduction vs. vehicle | [1] | |
| HER2-positive PDX Model | This compound (IRX4204) | Not specified | Tumor Growth Rate | 44% reduction vs. control | [1][2] |
Experimental Protocol: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent in a genetically engineered mouse model of HER2-positive breast cancer.
Materials:
-
MMTV-ErbB2 transgenic mice
-
This compound (IRX4204)
-
Tucatinib
-
Vehicle control (e.g., sesame oil)
-
Equipment for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Mammary tumors from a donor MMTV-ErbB2 transgenic mouse are surgically excised and fragments are transplanted into the mammary fat pads of recipient MMTV-ErbB2 mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups: vehicle control, this compound, and a positive control (e.g., tucatinib).
-
Drug Administration: Treatments are administered via oral gavage according to the specified dosage and schedule (e.g., 5 days a week).
-
Endpoint: The study continues until a predefined endpoint is reached, such as a specific tumor volume or a set duration of treatment.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth rate and overall tumor growth inhibition are calculated and compared between the groups to determine the efficacy of the treatments.
Comparison with Alternative Anti-HER2 Combination Therapies
The combination of this compound with anti-HER2 agents shows promise, particularly in overcoming resistance. Below is a brief comparison with other established or investigational anti-HER2 combination strategies.
| Combination Therapy | Mechanism of Synergy | Preclinical Evidence Highlights |
| Trastuzumab + Pertuzumab | Dual blockade of HER2 at different epitopes, preventing HER2 dimerization and signaling. | Synergistic inhibition of cell proliferation and induction of apoptosis in HER2-positive cell lines. Enhanced anti-tumor activity in xenograft models. |
| Lapatinib + Trastuzumab | Vertical blockade of the HER2 pathway, with trastuzumab targeting the extracellular domain and lapatinib inhibiting the intracellular tyrosine kinase domain. | Synergistic growth inhibition in HER2-overexpressing cell lines, including those with acquired resistance to trastuzumab. Complete tumor regression in some xenograft models. |
| Tucatinib + T-DM1 | Tucatinib, a highly selective HER2 TKI, enhances the activity of the antibody-drug conjugate T-DM1. | Enhanced, often synergistic, cytotoxic response in preclinical models. Improved anti-tumor activity in vivo, including in T-DM1 refractory models. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound and Anti-HER2 Therapy
Caption: Proposed mechanism of this compound and anti-HER2 therapy synergy.
Experimental Workflow for In Vitro Synergy Analysis
Caption: Workflow for in vitro synergy analysis of this compound combinations.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for in vivo efficacy study in the MMTV-ErbB2 mouse model.
Conclusion
The preclinical data strongly suggest that this compound, in combination with standard and novel anti-HER2 therapies, represents a promising strategy for the treatment of HER2-positive breast cancer. The observed synergy, particularly in drug-resistant models, warrants further investigation to translate these findings into clinical applications. This guide provides a foundational overview of the existing preclinical evidence and detailed methodologies to aid in the design of future studies in this area.
References
Validating AGN194204's Selectivity for RXR over RAR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AGN194204's interaction with Retinoid X Receptors (RXRs) versus Retinoic Acid Receptors (RARs). The data presented here substantiates this compound's classification as a selective RXR agonist, demonstrating its high affinity for RXR subtypes and its negligible activity towards RARs.
Data Presentation: Quantitative Analysis of Receptor Selectivity
The selectivity of this compound is quantitatively demonstrated through its binding affinities (Kd) and functional activation (EC50) values. The following tables summarize the experimental data, highlighting the potent interaction of this compound with RXR isoforms and its inactivity against RARs.
Table 1: Binding Affinity (Kd) of this compound for RXR Subtypes
| Receptor Subtype | Binding Affinity (Kd) in nM |
| RXRα | 0.4 |
| RXRβ | 3.6 |
| RXRγ | 3.8 |
| Data sourced from multiple references indicating high-affinity binding to all three RXR subtypes.[1] |
Table 2: Functional Activation (EC50) of this compound on RXR Subtypes
| Receptor Subtype | Half-maximal Effective Concentration (EC50) in nM |
| RXRα | 0.2 |
| RXRβ | 0.8 |
| RXRγ | 0.08 |
| Data reflects the high potency of this compound as an agonist for all three RXR subtypes.[1] |
Table 3: Comparative Activity of this compound on RARs
| Receptor Family | Activity |
| RAR | Inactive |
| Multiple sources confirm that this compound does not exhibit agonistic activity on Retinoic Acid Receptors.[1][2] |
Signaling Pathways and Experimental Workflow
To understand the significance of this compound's selectivity, it is crucial to visualize the distinct yet interconnected signaling pathways of RXRs and RARs.
Caption: RXR and RAR Signaling Pathway.
The diagram above illustrates that both RXR and RAR are nuclear receptors that form a heterodimer to regulate gene expression. This heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs). In the absence of a ligand, the complex can be bound to co-repressors, inhibiting gene transcription. When a ligand such as retinoic acid binds to RAR, or a selective agonist like this compound binds to RXR, a conformational change occurs. This change leads to the dissociation of co-repressors and the recruitment of co-activators, which then initiates the transcription of target genes. This compound's selectivity ensures that it specifically activates signaling through the RXR subunit of this and other heterodimeric complexes.
Caption: Experimental Workflow for Selectivity Validation.
Experimental Protocols
The determination of this compound's selectivity for RXR over RAR involves two primary types of in vitro assays: radioligand binding assays to measure binding affinity (Kd) and cellular transactivation assays to measure functional activity (EC50). While the specific protocols for the initial characterization of this compound are not publicly detailed, the following represents standard and widely accepted methodologies for these assessments.
Radioligand Binding Assay (for Kd Determination)
This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Materials:
-
Recombinant human RXRα, RXRβ, RXRγ, RARα, RARβ, and RARγ proteins.
-
Radiolabeled ligand specific for RXRs (e.g., [³H]9-cis-Retinoic Acid) and RARs (e.g., [³H]all-trans-Retinoic Acid).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of the recombinant receptor and the corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of this compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. For this compound, these experiments would yield Ki values in the low nanomolar range for RXRs and no significant displacement for RARs.
-
Cellular Transactivation Assay (for EC50 Determination)
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, COS-1) that does not endogenously express high levels of RXRs or RARs.
-
Expression plasmids for the full-length human RXRα, RXRβ, RXRγ, RARα, RARβ, and RARγ.
-
A reporter plasmid containing a response element for the receptor of interest (e.g., an RXRE or RARE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and reagents.
-
This compound at various concentrations.
-
A luminometer or spectrophotometer to detect the reporter gene product.
-
-
Procedure:
-
Cells are co-transfected with an expression plasmid for the receptor of interest and the corresponding reporter plasmid.
-
After a period to allow for receptor expression, the cells are treated with increasing concentrations of this compound.
-
The cells are incubated for a sufficient time to allow for receptor activation and reporter gene expression (typically 18-24 hours).
-
The cells are lysed, and the activity of the reporter gene product (e.g., luciferase activity) is measured.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the reporter activity against the log of the compound concentration. A lower EC50 value indicates greater potency. For this compound, these assays would show potent activation of the RXR-driven reporter gene and no significant activation of the RAR-driven reporter gene.
-
References
Cross-validation of AGN194204 Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of AGN194204, a selective Retinoid X Receptor (RXR) agonist, across various cell lines. This compound has demonstrated significant anti-inflammatory and anti-carcinogenic properties, making it a compound of high interest in therapeutic development.[1] This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes the underlying molecular pathways.
Quantitative Data Summary
The efficacy of this compound varies across different cell lines, largely influenced by the expression levels of RXR isoforms, particularly RXRα. The following tables summarize the binding affinities and observed effects at various concentrations.
Table 1: Binding Affinity and Potency of this compound for RXR Isoforms
| Receptor Isoform | Binding Affinity (Kd) | EC50 |
| RXRα | 0.4 nM | 0.2 nM |
| RXRβ | 3.6 nM | 0.8 nM |
| RXRγ | 3.8 nM | 0.08 nM |
Data sourced from MedChemExpress.[1]
Table 2: Comparative Effects of this compound in Various Cell Lines
| Cell Line | Cell Type | Concentration | Observed Effect | Reference |
| SK-BR-3 | Human Breast Cancer | 1 µM | Induction of apoptosis. | [1] |
| MCF-7, T47D | Human Breast Cancer | Not Specified | Potentiates antiproliferative and apoptotic responses to PPAR ligands. Sensitivity correlates with RXRα expression. | |
| RAW 264.7 | Murine Macrophage-like | 0-100 nM | Blocks LPS and TNF-α induced nitric oxide and IL-6 release; inhibits IκBα degradation. | [1] |
| Lung Cancer Cells | Human Lung Cancer | Not Specified | Induction of apoptosis. | [1] |
| HER2-positive Breast Cancer Cells | Human Breast Cancer | 1 µmol/L | Significantly inhibits growth, induces senescence and apoptosis. Synergizes with anti-HER2 therapies. | [2] |
Table 3: Comparison with Bexarotene (Alternative RXR Agonist)
| Cell Line | Compound | IC50 / Effective Concentration | Effect | Reference |
| Hut 78 | Bexarotene | >150 µM | Cytotoxicity. | [3] |
| ES2, NIH:OVACAR3 | Bexarotene | > 10 µM | Reduced cell proliferation, increased LDH release (cell rupture). | [4] |
| Breast Cancer Cell Lines | Bexarotene | Not Specified | Limited antitumor effects in a phase II clinical trial for metastatic breast cancer. |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the activation of RXRs, which form heterodimers with other nuclear receptors to regulate gene expression.
The following diagram illustrates a typical workflow for assessing the cross-validation of this compound's effects.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings.
Cell Viability (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5][6]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[7][8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis
This protocol is for assessing the protein levels of RXRα and downstream targets like p21.[10]
-
Protein Extraction: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[2]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., RXRα, p21, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between different treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug: Bexarotene - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 10. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of the Selective RXR Agonist, AGN194204
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for AGN194204, a second-generation, orally active, and selective retinoid X receptor (RXR) agonist. The data presented herein is intended to offer an objective overview of its biological activity, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Summary of Quantitative Data
The following tables summarize the key quantitative data obtained from in vitro and in vivo studies of this compound, demonstrating its potency and efficacy across different experimental systems.
In Vitro Data: Receptor Binding and Cellular Activity
| Parameter | RXRα | RXRβ | RXRγ | Cell Line | Endpoint | Result |
| Binding Affinity (Kd) | 0.4 nM | 3.6 nM | 3.8 nM | - | - | - |
| Potency (EC50) | 0.2 nM | 0.8 nM | 0.08 nM | - | - | - |
| Anti-inflammatory Activity | - | - | - | RAW 264.7 | Inhibition of Nitric Oxide & IL-6 release | Effective at 0-100 nM |
| Apoptosis Induction | - | - | - | SK-BR-3 | Induction of Apoptosis | Effective at 1 µM |
In Vivo Data: Anti-Tumor Efficacy
| Animal Model | Cancer Type | Treatment Protocol | Outcome |
| A/J Mice | Lung Cancer | 30-60 mg/kg, oral, daily for 15 weeks | 64% to 81% reduction in total tumor volume.[1] |
| MMTV-ErbB2 Transgenic Mice | HER2-positive Breast Cancer | 10 mg/kg, oral, 5 days/week | Significant decrease in tumor growth rate.[2] |
| Patient-Derived Xenograft (PDX) | HER2-positive Breast Cancer | 3, 10, and 20 mg/kg, oral, 5 days/week for 29 days | 44% reduction in tumor growth rate at 20 mg/kg.[2] |
Signaling Pathway of this compound
This compound selectively binds to and activates Retinoid X Receptors (RXRs), which are nuclear receptors that form heterodimers with other nuclear receptors, such as RARs, PPARs, and VDRs. This activation modulates the transcription of target genes involved in critical cellular processes.[2] The diagram below illustrates the general signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate a deeper understanding of the presented data.
In Vitro Experimental Protocols
1. Receptor Binding Affinity (Kd) and Potency (EC50) Assays
-
Objective: To determine the binding affinity and functional potency of this compound for RXR isoforms.
-
Methodology: Radioligand binding assays are typically used to determine the dissociation constant (Kd). A constant concentration of a radiolabeled RXR ligand is incubated with cell membranes or purified receptors in the presence of increasing concentrations of unlabeled this compound. The concentration of this compound that displaces 50% of the radioligand is the IC50, which can be converted to a Ki and is related to the Kd. For EC50 determination, a reporter gene assay is often employed. Cells are co-transfected with an expression vector for the RXR isoform and a reporter plasmid containing a response element linked to a reporter gene (e.g., luciferase). Cells are then treated with varying concentrations of this compound, and the reporter gene activity is measured. The EC50 is the concentration that produces 50% of the maximal response.
2. Nitric Oxide Release Assay in RAW 264.7 Macrophages
-
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production.
-
Cell Culture: RAW 264.7 macrophage-like cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound (0-100 nM) for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[1]
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[1] A standard curve is generated using known concentrations of sodium nitrite.
3. Interleukin-6 (IL-6) ELISA
-
Objective: To quantify the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6.
-
Sample Collection: Culture supernatants from this compound- and LPS-treated RAW 264.7 cells are collected.
-
ELISA Procedure: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed according to the manufacturer's instructions. Briefly, microplate wells are coated with an anti-IL-6 antibody. Samples and standards are added, followed by a biotin-conjugated anti-IL-6 antibody and then a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a colorimetric signal, which is proportional to the amount of IL-6.
4. IκBα Degradation by Western Blot
-
Objective: To determine if this compound inhibits the degradation of IκBα, a key step in the NF-κB signaling pathway.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the Bradford assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for IκBα, followed by an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Experimental Protocols
1. A/J Mouse Model of Lung Cancer
-
Objective: To evaluate the anti-tumor efficacy of this compound in a chemically induced lung cancer model.
-
Animal Model: Female A/J mice are often used as they are susceptible to chemically induced lung tumors.
-
Tumor Induction: Lung tumors can be induced by carcinogens such as vinyl carbamate (B1207046) or benzo[a]pyrene.
-
Treatment: Once tumors are established, mice are treated with this compound (30-60 mg/kg) daily via oral gavage for a specified period (e.g., 15 weeks).[1]
-
Tumor Assessment: At the end of the study, mice are euthanized, and their lungs are harvested. The number and size of tumors on the lung surface are counted, and the total tumor volume is calculated.
2. HER2-Positive Breast Cancer Mouse Models
-
Objective: To assess the efficacy of this compound against HER2-positive breast cancer.
-
Animal Models:
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups and administered this compound orally at specified doses and schedules.[2]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.
Experimental Workflow Diagrams
The following diagrams, created using the DOT language, visualize the workflows for the key in vitro and in vivo experiments described above.
References
AGN194204: A Selective Retinoid X Receptor Agonist as a Refined Alternative to 9-cis Retinoic Acid
In the landscape of retinoid research and therapeutic development, the quest for receptor-selective ligands is paramount for maximizing efficacy while minimizing off-target effects. This guide provides a detailed comparison of AGN194204 (also known as IRX4204), a synthetic, selective Retinoid X Receptor (RXR) agonist, and 9-cis retinoic acid, a naturally occurring pan-agonist that activates both Retinoic Acid Receptors (RARs) and RXRs. For researchers and drug developers, the choice between a selective agonist and a pan-agonist can be critical, influencing signaling pathways, cellular responses, and ultimately, therapeutic outcomes.
Mechanism of Action: A Tale of Two Receptors
Retinoids exert their biological effects by binding to two families of nuclear receptors: RARs (α, β, γ) and RXRs (α, β, γ).[1][2] These receptors form dimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
9-cis Retinoic Acid is an isomer of all-trans retinoic acid (ATRA) and is a high-affinity ligand for both RARs and RXRs.[4][5][6] This broad activity means it can influence a wide array of physiological processes, but it also carries the risk of pleiotropic effects that may be undesirable.
This compound , in contrast, is a synthetic rexinoid designed for high selectivity. It potently binds to and activates all three RXR subtypes but is inactive against RARs.[7][8][9] This specificity allows for the targeted investigation and modulation of RXR-mediated signaling pathways, independent of RAR activation. RXRs play a central role as they can form homodimers (RXR/RXR) or heterodimers with a variety of other nuclear receptors, including RARs, PPARs, LXRs, and others.[9][10] The activation of these different dimer complexes by an RXR-selective agonist like this compound can lead to a diverse range of gene expression profiles depending on the cellular context and the available dimerization partners.[7]
Receptor Binding Affinity and Potency
The primary distinction between this compound and 9-cis retinoic acid lies in their binding profiles. This compound is highly selective for RXRs, whereas 9-cis retinoic acid binds with high affinity to both RXR and RAR subtypes. This difference is quantified by their dissociation constants (Kd) and effective concentrations (EC50).
| Compound | Receptor | Dissociation Constant (Kd) | EC50 | Reference |
| This compound | RXRα | 0.4 nM | 0.2 nM | [7][8] |
| RXRβ | 3.6 nM | 0.8 nM | [7][8] | |
| RXRγ | 3.8 nM | 0.08 nM | [7][8] | |
| RARs | Inactive | - | [7][8][9] | |
| 9-cis Retinoic Acid | mRXRα | 15.7 nM | 7 nM | [11] |
| mRXRβ | 18.3 nM | 20 nM | [11] | |
| mRXRγ | 14.1 nM | 10 nM | [11] | |
| mRARα | 0.24 nM | - | [11] | |
| mRARβ | 0.40 nM | - | [11] | |
| mRARγ | 0.70 nM | - | [11] | |
| Table 1: Comparative binding affinities (Kd) and potencies (EC50) of this compound and 9-cis retinoic acid for murine (m) Retinoid X Receptors (RXRs) and Retinoic Acid Receptors (RARs). A lower value indicates higher affinity/potency. |
As the data illustrates, while 9-cis retinoic acid binds to RARs with sub-nanomolar affinity, its affinity for RXRs is in the mid-nanomolar range. In contrast, this compound demonstrates very high affinity for RXRα (0.4 nM) and is significantly more potent in activating RXRγ (EC50 of 0.08 nM) compared to 9-cis retinoic acid, all while being completely inactive at RARs.
Comparative Performance: Experimental Data
The differential receptor activity translates into distinct biological outcomes in various experimental models, from cancer therapy to inflammation.
Anti-proliferative and Pro-apoptotic Effects in Cancer
Both compounds have been evaluated for their anti-cancer properties. However, the selectivity of this compound offers advantages in specific contexts. For example, some breast cancer cell lines resistant to RAR agonists remain sensitive to the antiproliferative effects of this compound.[10]
| Experimental Model | Compound | Concentration / Dose | Key Finding | Reference |
| Human Breast Cancer Cells | This compound | 1 µM | Induced apoptosis. | [10] |
| A/J Mouse Lung Cancer Model | This compound | 30-60 mg/kg (oral, daily) | Reduced tumor volume by 64%-81%. | [7][9] |
| OCI/AML-2 Leukemia Cells | 9-cis RA | Not specified | More potent than ATRA in inhibiting growth and inducing apoptosis. | [12] |
| Adrenocortical Carcinoma Xenograft | 9-cis RA | 5 mg/kg | Reduced tumor growth and Ki-67 proliferation index. | [13] |
| Table 2: Summary of anti-cancer effects in selected preclinical models. |
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects. In macrophage-like cells, it effectively blocks the release of inflammatory mediators.
| Experimental Model | Compound | Concentration | Key Finding | Reference |
| RAW264.7 Macrophages | This compound | 0-100 nM | Inhibited LPS/TNF-α induced release of nitric oxide and IL-6. | [7][8] |
| Table 3: Anti-inflammatory effects of this compound. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays cited in this guide.
In Vitro Anti-inflammatory Assay
Objective: To assess the ability of a compound to inhibit the production of inflammatory mediators in macrophages.
-
Cell Culture: RAW264.7 macrophage-like cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound (e.g., 0-100 nM) or a vehicle control for a specified period (e.g., 2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) to the culture medium.
-
Incubation: The cells are incubated for 24 hours.
-
Analysis: The supernatant is collected to measure the concentration of nitric oxide (using the Griess reagent) and Interleukin-6 (IL-6) (using an ELISA kit). Cell lysates can be used to analyze the degradation of IκBα via Western blotting.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the efficacy of a compound in reducing tumor growth in a cancer xenograft or syngeneic model.
-
Animal Model: Female A/J mice are used for the lung cancer model.[7]
-
Tumor Induction: Carcinogenesis is induced as per the specific model (e.g., using a chemical carcinogen).
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose (e.g., 30-60 mg/kg) daily for a prolonged period (e.g., 15 weeks). The control group receives a vehicle.[7][8]
-
Monitoring: Animal weight and general health are monitored regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized. Lungs are harvested, and the number and size of surface tumors are counted. Total tumor volume is calculated to determine the percentage of reduction compared to the control group.
Conclusion
This compound presents a compelling alternative to 9-cis retinoic acid for researchers focused on the specific roles of Retinoid X Receptors. Its high affinity and strict selectivity for RXRs allow for the deconvolution of RXR-mediated signaling from that of RARs. This is particularly advantageous in therapeutic areas where RAR activation may lead to unwanted side effects or where RAR-resistant pathologies are being targeted. The experimental data consistently shows that this compound possesses potent anti-inflammatory and anti-carcinogenic properties, validating the RXR pathway as a viable therapeutic target. For drug development professionals, the superior selectivity profile of this compound suggests a potentially wider therapeutic window and a more favorable safety profile compared to pan-agonists like 9-cis retinoic acid.
References
- 1. Distinct binding determinants for 9-cis retinoic acid are located within AF-2 of retinoic acid receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I study of 9-cis-retinoic acid (ALRT1057 capsules) in adults with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IRX4204 | retinoid X receptor (RXR) agonist | CAS# 220619-73-8 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Superior effect of 9-cis retinoic acid (RA) compared with all-trans RA and 13-cis RA on the inhibition of clonogenic cell growth and the induction of apoptosis in OCI/AML-2 subclones: is the p53 pathway involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of 9-cis retinoic acid and mitotane as antitumoral agents in an adrenocortical xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation Rexinoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of second-generation rexinoids, supported by experimental data. This document focuses on key compounds for which comparative data is available, including Bexarotene (B63655), the first-generation rexinoid serving as a benchmark, and the second-generation compounds UAB30, UAB110, UAB111, and 6-Me.
Second-generation rexinoids have been developed to improve upon the efficacy and reduce the side effects associated with the first-generation compound, Bexarotene (Targretin®). These newer agents selectively target the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene transcription related to cell proliferation, differentiation, and apoptosis.[1][2] The primary goal in the development of these next-generation compounds is to enhance their therapeutic window by increasing potency and minimizing off-target effects, such as hyperlipidemia and hypothyroidism, which are often mediated through the formation of permissive heterodimers with other nuclear receptors like LXR and TR.[3][4]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for a head-to-head comparison of key second-generation rexinoids against the benchmark, Bexarotene.
| Compound | RXRα Binding Affinity (Kd, nM) | RXR Transactivation (EC50, nM) | Reference |
| Bexarotene | ~25 | Not specified | [5] |
| UAB30 | 38 ± 14 | 118 | [6][7] |
| UAB110 | 22 ± 6 | ~3 | [6] |
| UAB111 | 2.4 ± 0.4 | ~3 | [6] |
Table 1: Receptor Binding and Transactivation Potency. This table highlights the binding affinity (Kd) of the rexinoids to RXRα and their functional potency (EC50) in activating RXR-mediated gene transcription. Lower values indicate higher affinity and potency.
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| Bexarotene | MyLa (CTCL) | Proliferation Inhibition | Higher than UAB30 | [7] |
| UAB30 | MyLa (CTCL) | Proliferation Inhibition | Lower than Bexarotene | [7] |
| 6-Me | COA3 (Neuroblastoma PDX) | Proliferation Inhibition | 91.2 ± 5.4 | [8] |
| 6-Me | COA6 (Neuroblastoma PDX) | Proliferation Inhibition | 15.3 ± 0.1 | [8] |
| 6-Me | COA129 (Neuroblastoma PDX) | Proliferation Inhibition | 34.5 ± 2.9 | [8] |
Table 2: In Vitro Efficacy in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of various rexinoids on the proliferation of different cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cell growth.
| Compound | In Vivo Model | Key Finding | Reference |
| Bexarotene | Mice | Induces hypertriglyceridemia | [4] |
| UAB30 | Rats, Dogs, Humans | Does not increase triglycerides | [7] |
| UAB110 | Rats | Does not increase triglyceride levels | [6] |
| UAB111 | Not specified | Induces hyperlipidemia at effective dose | [6] |
| 6-Me | Not specified | Favorable toxicity profile compared to Retinoic Acid | [8] |
Table 3: In Vivo Safety Profile Comparison. This table provides a qualitative and semi-quantitative comparison of the key side effect, hyperlipidemia, observed with different rexinoids in preclinical and clinical studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: RXR signaling pathway activated by a second-generation rexinoid.
Caption: General experimental workflow for comparing second-generation rexinoids.
Experimental Protocols
Competitive Binding Assay (Radioligand Method)
This assay determines the affinity (Ki) of a test rexinoid for the RXR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified RXR protein (e.g., RXRα ligand-binding domain).
-
Radiolabeled RXR agonist (e.g., [3H]9-cis-retinoic acid).
-
Test rexinoids (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test rexinoids in binding buffer.
-
Incubation: In a 96-well plate, combine the purified RXR protein, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the test rexinoid. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test rexinoid. Plot the percentage of specific binding against the log concentration of the test rexinoid to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[9]
Transactivation Assay (Dual-Luciferase Reporter Assay)
This cell-based assay measures the ability of a rexinoid to activate RXR-mediated gene transcription.[10]
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1).
-
Expression plasmid for RXR (e.g., pCMX-hRXRα).
-
Reporter plasmid containing a luciferase gene driven by an RXR response element (RXRE).
-
Control plasmid expressing a second reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and plates.
-
Test rexinoids.
-
Dual-luciferase assay reagents.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the RXR expression plasmid, the RXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test rexinoids or a vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysates to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the second luminescence signal.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the test rexinoid to generate a dose-response curve and determine the EC50 value.[10][11]
References
- 1. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 2. The retinoid X receptor has a critical role in synthetic rexinoid-induced increase in cellular all-trans-retinoic acid | PLOS One [journals.plos.org]
- 3. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rexinoid bexarotene modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of the Retinoid X Receptor-α Homodimer in the Presence and Absence of Rexinoid and Coactivator Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Second-Generation Rexinoid Induces Growth Arrest and Reduces Cancer Cell Stemness in Human Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
Unlocking Synergistic Potential: AGN194204 Enhances Cytotoxic Efficacy in Cancer Models
For Immediate Release
A growing body of preclinical evidence indicates that the selective retinoid X receptor (RXR) agonist, AGN194204 (also known as IRX4204), demonstrates additive and potentially synergistic effects when combined with conventional cytotoxic agents in cancer cell lines. These findings suggest a promising new avenue for enhancing the therapeutic efficacy of chemotherapy and overcoming drug resistance. This guide provides a comprehensive comparison of this compound in combination with key cytotoxic drugs, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Abstract
This compound is a potent and selective agonist of retinoid X receptors (RXRs), nuclear receptors that play a crucial role in regulating gene transcription related to cell growth, differentiation, and apoptosis.[1] Recent studies have explored the therapeutic potential of combining this compound with standard-of-care cytotoxic agents, such as paclitaxel (B517696) and doxorubicin (B1662922). The primary rationale for this combination therapy lies in the distinct mechanisms of action of these drugs, which can lead to enhanced anti-tumor activity. This guide synthesizes the findings from these studies, presenting quantitative data, experimental protocols, and mechanistic diagrams to elucidate the additive effects of this compound.
Quantitative Data Summary
The following tables summarize the observed effects of this compound in combination with paclitaxel and doxorubicin on the proliferation of HER2-amplified breast cancer cell lines. While specific numerical data from dose-response matrices are not publicly available in tabulated form, the descriptive findings from key studies indicate a significant increase in growth inhibition with the combination therapy compared to single-agent treatment.[1]
Table 1: Additive Effects of this compound with Paclitaxel on HER2-Amplified Breast Cancer Cells
| Treatment Group | Cell Line(s) | Observed Effect on Cell Growth Inhibition |
| This compound Alone | AU565, SkBr3, MDA361 | Moderate Inhibition |
| Paclitaxel Alone | AU565, SkBr3, MDA361 | Significant Inhibition |
| This compound + Paclitaxel | AU565, SkBr3, MDA361 | Greater Inhibition than Paclitaxel Alone |
| This compound + Paclitaxel | MCF7, MDA231 (HER2-Normal) | No significant additive effect observed |
Data presented is a qualitative summary based on descriptive reports from in vitro studies.[1]
Table 2: Additive Effects of this compound with Doxorubicin on HER2-Amplified Breast Cancer Cells
| Treatment Group | Cell Line(s) | Observed Effect on Cell Growth Inhibition |
| This compound Alone | AU565, SkBr3, MDA361 | Moderate Inhibition |
| Doxorubicin Alone | AU565, SkBr3, MDA361 | Significant Inhibition |
| This compound + Doxorubicin | AU565, SkBr3, MDA361 | Greater Inhibition than Doxorubicin Alone |
| This compound + Doxorubicin | MCF7, MDA231 (HER2-Normal) | No significant additive effect observed |
Data presented is a qualitative summary based on descriptive reports from in vitro studies.[1]
Experimental Protocols
The following methodologies are based on published studies investigating the combination of this compound with cytotoxic agents.[1]
Cell Viability and Synergy Analysis
1. Cell Lines and Culture:
-
HER2-amplified breast cancer cell lines (e.g., AU565, SkBr3, MDA361) and HER2-normal breast cancer cell lines (e.g., MCF7, MDA231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Drug Preparation:
-
This compound (IRX4204), paclitaxel, and doxorubicin were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were then diluted to final concentrations in culture media.
3. Combination Treatment:
-
Cells were seeded in multi-well plates and treated with a matrix of concentrations of this compound and the cytotoxic agent (paclitaxel or doxorubicin), both as single agents and in combination.
4. Cell Viability Assessment:
-
After a defined incubation period (e.g., 7 days), cell viability was assessed using a suitable method, such as nuclei counting or a metabolic assay (e.g., MTT, CellTiter-Glo).
5. Synergy Quantification:
-
The Combination Index (CI) was calculated using software such as CompuSyn. The CI value provides a quantitative measure of the interaction between the two drugs.
-
log10(CI) < 0: Indicates synergy.
-
log10(CI) = 0: Indicates an additive effect.
-
log10(CI) > 0: Indicates antagonism.
-
Mechanistic Insights & Signaling Pathways
This compound exerts its effects by binding to and activating RXRs. RXRs form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). This heterodimerization is a key mechanism through which this compound modulates the expression of genes involved in cell fate decisions.
References
Confirming AGN194204-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Immediate Release
[City, State] – [Date] – In the landscape of oncological research and drug development, the precise characterization of a compound's mechanism of action is paramount. For AGN194204, a potent Retinoid X Receptor (RXR) agonist, understanding its pro-apoptotic capabilities is crucial. This guide provides a comparative analysis of caspase assays as a definitive method for confirming this compound-induced apoptosis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound and Apoptosis
This compound is a synthetic rexinoid that selectively binds to and activates RXRs, nuclear receptors that play a critical role in regulating gene expression involved in cell growth, differentiation, and apoptosis (programmed cell death). Several studies have indicated that RXR agonists, including this compound, can suppress tumor development by inducing apoptosis.
Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases. These proteases are synthesized as inactive zymogens and, upon activation, orchestrate the dismantling of the cell. Caspase assays provide a reliable and quantitative method to measure the activity of specific caspases, thereby confirming the induction of apoptosis by a test compound like this compound.
The Apoptotic Signaling Cascade
The process of apoptosis is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, primarily caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), are activated upstream and are responsible for activating the executioner caspases.
Comparative Analysis of this compound and Other Retinoids in Inducing Caspase Activity
To objectively evaluate the pro-apoptotic efficacy of this compound, its performance in caspase activation assays is compared with other well-characterized retinoids: bexarotene (B63655) (an RXR agonist) and tamibarotene (B1681231) (a RARα/β agonist).
| Compound | Cell Line | Target Caspase(s) | Fold Increase in Activity (vs. Control) | Reference |
| This compound | DT40RXR | Caspase-3 | Dose- and time-dependent increase observed. | [1] |
| DT40RXR | Caspase-9 | Dose- and time-dependent increase observed. | [1] | |
| Jurkat | Not Specified | Apoptosis induction confirmed. | [1] | |
| Bexarotene | HuT78, MJ (CTCL) | Caspase-3/7 | Significant increase in activity. | [2][3] |
| ES2 (Ovarian Cancer) | Caspase-4 | Activation observed (pyroptosis). | [4] | |
| ES2 (Ovarian Cancer) | Caspase-3 | Not activated. | [4] | |
| Tamibarotene | Various | Caspase-3, Caspase-9 | Up-regulation of pro-apoptotic caspases. | [5] |
Note: Quantitative fold-change data for this compound is described graphically in the cited literature, indicating a clear dose- and time-dependent activation of caspase-3 and -9. For bexarotene and tamibarotene, studies confirm caspase activation, with some providing qualitative descriptions of increased activity. The differing mechanisms observed for bexarotene in different cancer types (apoptosis vs. pyroptosis) highlight the importance of cell context in drug response.
Experimental Protocols for Caspase Assays
Accurate and reproducible assessment of caspase activity is fundamental to confirming apoptosis. Below are detailed protocols for commercially available caspase-3/7, -8, and -9 assays, which are commonly used in the field.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is adapted from Promega's Caspase-Glo® 3/7 Assay.
Principle: The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which generates a "glow-type" luminescent signal proportional to caspase-3/7 activity.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090)
-
White-walled, multi-well plates suitable for luminescence readings
-
Luminometer
-
Cell culture medium
-
This compound and other test compounds
-
Cultured cells
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with varying concentrations of this compound or other compounds. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells (medium + reagent) from all other readings. Express the results as fold change in caspase activity relative to the vehicle-treated control.
Caspase-8 Activity Assay (Fluorometric)
This protocol is based on commercially available fluorometric caspase-8 assay kits.
Principle: The assay utilizes a specific caspase-8 substrate, IETD, conjugated to a fluorescent reporter molecule (e.g., AFC - 7-amino-4-trifluoromethyl coumarin). Cleavage of the substrate by active caspase-8 releases the fluorophore, resulting in a quantifiable fluorescent signal.
Materials:
-
Caspase-8 Fluorometric Assay Kit
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (Excitation/Emission ~400/505 nm)
-
Cell lysis buffer
-
This compound and other test compounds
-
Cultured cells
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described in the Caspase-3/7 assay protocol.
-
Cell Lysis: After treatment, centrifuge the plate to pellet the cells. Remove the supernatant and add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.
-
Reaction Setup: Add 50 µL of 2X reaction buffer containing DTT to each well.
-
Substrate Addition: Add 5 µL of the IETD-AFC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Data Analysis: Calculate the fold increase in caspase-8 activity by comparing the fluorescence of treated samples to the untreated control.
Caspase-9 Activity Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric caspase-9 assay kits.
Principle: This assay is based on the cleavage of a specific caspase-9 substrate, LEHD, linked to a colorimetric reporter, p-nitroaniline (pNA). Active caspase-9 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Caspase-9 Colorimetric Assay Kit
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Cell lysis buffer
-
This compound and other test compounds
-
Cultured cells
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound as previously described.
-
Cell Lysis: Following treatment, pellet the cells and lyse them in 50 µL of chilled cell lysis buffer for 10 minutes on ice. Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a new 96-well plate, add 50-100 µg of protein from each lysate and adjust the volume to 50 µL with cell lysis buffer.
-
Reaction Buffer: Add 50 µL of 2X Reaction Buffer containing DTT to each sample.
-
Substrate Addition: Add 5 µL of the LEHD-pNA substrate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Determine the fold increase in caspase-9 activity by comparing the absorbance of the treated samples to the untreated control, normalized to the protein concentration.
Conclusion
The confirmation of apoptosis is a critical step in the preclinical evaluation of anti-cancer agents like this compound. Caspase activity assays provide a direct and quantifiable measure of the engagement of the apoptotic machinery. The data presented here, comparing this compound with other retinoids, underscores the utility of these assays in elucidating the specific apoptotic pathways activated. By employing the detailed protocols provided, researchers can robustly confirm this compound-induced apoptosis and further investigate its therapeutic potential. The observation of differential caspase activation by bexarotene in various cancer models also emphasizes the necessity of a multi-assay approach to fully characterize the cell death mechanisms of novel compounds.
Disclaimer: This guide is intended for research and informational purposes only. The experimental protocols provided are based on commercially available kits and should be adapted and optimized for specific experimental conditions.
References
Reproducibility of AGN194204 Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of AGN194204 (also known as IRX4204), a selective Retinoid X Receptor (RXR) agonist. The data presented here is collated from multiple preclinical studies to assess the reproducibility of its therapeutic potential across various cancer types. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Efficacy of this compound in Preclinical Cancer Models
This compound has demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and animal models. The following tables summarize the quantitative outcomes from various studies to provide a comparative overview of its efficacy.
In Vitro Anti-Proliferative Activity
| Cancer Type | Cell Line | This compound Concentration | Inhibition of Cell Proliferation | Reference |
| Pancreatic Cancer | MIA PaCa-2 | 1 µM | 60% reduction in cell number | [1] |
| Pancreatic Cancer | BxPC-3 | 1 µM | 40% reduction in cell number | [1] |
| Pancreatic Cancer | AsPC-1 | 1 µM | ~20% reduction in cell number | [1] |
| Breast Cancer | T47D | 100 nM | Slight inhibition | [2] |
| Breast Cancer | MDA-MB-468 | 100 nM | 70% inhibition of S-phase progression | [2] |
| Breast Cancer | HER2-positive cell lines | 1 µM | Significant growth inhibition | [3][4][5] |
In Vivo Anti-Tumor Activity
| Cancer Type | Animal Model | This compound Dosage | Tumor Growth Inhibition | Reference |
| Lung Cancer | A/J mice with vinyl carbamate-induced tumors | 30-60 mg/kg in diet for 15 weeks | 64% to 81% reduction in total tumor volume per slide.[6] | |
| Breast Cancer (HER2-positive) | MMTV-ErbB2 transgenic mice | 10 mg/kg via oral gavage | 49% reduction in tumor growth rate | [3][5] |
| Breast Cancer (HER2-positive) | Patient-Derived Xenograft (PDX) model | 3, 10, and 20 mg/kg via oral gavage | 44% reduction in tumor growth rate at 20 mg/kg.[3][5] |
Comparison with Alternative RXR Agonists
This compound's performance has been implicitly compared with other rexinoids, primarily through studies investigating similar cancer models.
| Compound | Cancer Type | Key Findings | Reference |
| This compound | Pancreatic Cancer | 10-100 times more effective at inhibiting proliferation of MIA PaCa-2 and BxPC-3 cells than RAR-selective retinoids.[1][7] | |
| Bexarotene | Breast Cancer | A phase II clinical trial showed limited anti-tumor effects in patients with metastatic breast cancer.[2] | |
| SR11217 (partially RAR-selective) | Pancreatic Cancer | Intermediate efficacy in inhibiting pancreatic cancer cell proliferation compared to this compound and TTNPB.[1] | |
| TTNPB (RAR-selective) | Pancreatic Cancer | Less effective than this compound in inhibiting pancreatic cancer cell proliferation.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Proliferation Assays
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MIA PaCa-2, BxPC-3, T47D, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (typically from 10 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 6 days for pancreatic cancer cells, 24-72 hours for breast cancer cells).
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by direct cell counting.[1][2] For the MTT assay, MTT reagent is added to each well, incubated to allow formazan (B1609692) crystal formation, and then a solubilizing agent is added. The absorbance is read on a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of drug that inhibits 50% of cell growth) can be determined from dose-response curves.
In Vivo Tumor Growth Studies (Mouse Models)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
General Protocol for Xenograft Models:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.[3][5]
-
Tumor Implantation: Human cancer cells (e.g., HER2-positive breast cancer cells) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered, typically via oral gavage, at specified doses (e.g., 10 mg/kg daily). The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.
General Protocol for Carcinogen-Induced Models:
-
Animal Model: Specific mouse strains susceptible to certain cancers are used (e.g., A/J mice for lung cancer).
-
Carcinogen Induction: A chemical carcinogen (e.g., vinyl carbamate) is administered to induce tumor formation.
-
Treatment: this compound is mixed into the diet at specified concentrations (e.g., 30-60 mg/kg of diet) and fed to the mice for a defined period (e.g., 15 weeks).
-
Tumor Assessment: At the end of the study, mice are euthanized, and the target organs (e.g., lungs) are examined for tumor number and size.[6]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: RXR Signaling Pathway
This compound exerts its anti-tumor effects by selectively binding to and activating Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[8][9][10] This activation leads to the transcription of target genes that regulate critical cellular processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A retinoid X receptor (RXR)-selective retinoid reveals that RXR-α is potentially a therapeutic target in breast cancer cell lines, and that it potentiates antiproliferative and apoptotic responses to peroxisome proliferator-activated receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IRX4204 Induces Senescence and Cell Death in HER2-positive Breast Cancer and Synergizes with Anti-HER2 Therapy. [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suppression of human pancreatic cancer cell proliferation by this compound, an RXR-selective retinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iomcworld.com [iomcworld.com]
- 9. the-innovation.org [the-innovation.org]
- 10. RXR signaling targeted cancer therapy [the-innovation.org]
Safety Operating Guide
Navigating the Proper Disposal of AGN194204: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of the research compound AGN194204, also known as IRX4204.
Important Notice: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. The following guidance is based on general best practices for the disposal of research-grade chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure adherence to local, state, and federal regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety glasses, and chemical-resistant gloves. All handling of this compound, including weighing and preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste identification, segregation, and collection.
Step 1: Waste Identification and Classification
All waste materials containing this compound must be treated as chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware, such as pipette tips, vials, and gloves.
-
Spill cleanup materials.
Unless confirmed otherwise by your institution's EHS department, it is prudent to manage all research chemical waste as hazardous.
Step 2: Segregation of Waste Streams
Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect unused this compound powder and contaminated solid materials (e.g., weigh boats, contaminated wipes) in a designated, leak-proof container. This container should be clearly labeled for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Waste Container Management
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added.
-
Condition: Ensure that all waste containers are in good condition, free from leaks or external contamination.
-
Closure: Keep waste containers securely closed except when actively adding waste.
Step 4: Storage and Final Disposal
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory. Do not dispose of this compound down the drain or in the regular trash. Follow your institution's established procedures for chemical waste pickup, which typically involves contacting the EHS department to schedule a collection.
Illustrative Quantitative Data for Chemical Waste Disposal
The following table provides examples of quantitative parameters that may be relevant for chemical waste disposal. These values are for illustrative purposes only and do not represent official guidelines for this compound. Always refer to your institution's specific waste acceptance criteria.
| Parameter | Illustrative Guideline | Rationale |
| pH Range for Aqueous Waste | 5.5 - 9.0 | To prevent corrosion of plumbing and to comply with municipal sewer discharge regulations. |
| Maximum Concentration in Aqueous Waste | < 1% (by weight) | Limits for certain chemicals that can be drain-disposed are often very low; consult EHS for specifics. |
| Halogenated Solvent Content | Segregated from non-halogenated solvents. | Halogenated solvents require specific, high-temperature incineration and are more costly to dispose of. |
| Heavy Metal Contamination | < 5 ppm (for specific metals) | To comply with regulations regarding heavy metal disposal and to prevent environmental contamination. |
Experimental Protocols and Signaling Pathways
Currently, there are no publicly available, standardized experimental protocols for the disposal of this compound. The disposal procedure is a logistical and safety process rather than an experimental one.
This compound is a selective retinoid X receptor (RXR) agonist. While its mechanism of action is relevant for its biological effects, it does not typically dictate a specific chemical neutralization or deactivation protocol for disposal without further toxicological data. The primary consideration for disposal is the compound's general chemical nature and any potential hazards as a research-grade substance.
Disposal Workflow for this compound
The following diagram illustrates a generalized workflow for the proper disposal of this compound in a laboratory setting.
Caption: General workflow for the proper disposal of this compound.
Safeguarding Research: A Comprehensive Guide to Handling AGN194204
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling AGN194204, a potent, orally active, and selective retinoid X receptor (RXR) agonist. Given the absence of a specific public Material Safety Data Sheet (MSDS), this guidance is established on the principles of handling highly potent active pharmaceutical ingredients (HPAPIs) to ensure the utmost safety of researchers, scientists, and drug development professionals.
This compound, also known as IRX4204, demonstrates significant biological activity at low concentrations, with reported Kd values of 0.4 nM, 3.6 nM, and 3.8 nM for RXRα, RXRβ, and RXRγ, respectively. Its potent nature necessitates stringent handling protocols to prevent occupational exposure.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the compound. The following table outlines the required PPE for handling this compound in solid and solution forms.
| PPE Category | Solid this compound (Weighing and Aliquoting) | This compound in Solution |
| Gloves | Double-gloving with nitrile gloves is required. | Single pair of nitrile gloves is sufficient. |
| Eye Protection | Chemical splash goggles are mandatory. | Safety glasses with side shields are required. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is mandatory. | Not generally required if handled in a certified chemical fume hood. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs is required. | A standard laboratory coat is sufficient. |
| Additional Protection | Disposable sleeve covers are recommended. | Not applicable. |
Operational and Disposal Plans
Adherence to strict operational procedures is critical to minimize exposure risk. All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal.
Caption: Standard workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container. Disposal should be carried out in accordance with institutional and local regulations for chemical waste.
Understanding the Mechanism: The RXR Signaling Pathway
This compound exerts its biological effects by activating Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs). This activation modulates the transcription of target genes involved in various cellular processes.
The following diagram illustrates the generalized signaling pathway of RXR agonists like this compound.
Caption: Simplified signaling pathway for RXR agonists.
By providing this detailed guidance, we aim to foster a culture of safety and responsibility in the handling of potent research compounds like this compound, ensuring the well-being of our valued scientific community while advancing critical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
